molecular formula C4H3F3O3 B062241 4-(Trifluoromethyl)-1,3-dioxolan-2-one CAS No. 167951-80-6

4-(Trifluoromethyl)-1,3-dioxolan-2-one

Cat. No.: B062241
CAS No.: 167951-80-6
M. Wt: 156.06 g/mol
InChI Key: GKZFQPGIDVGTLZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,3-dioxolan-2-one (CAS RN: 167951-80-6), commonly known as 3,3,3-trifluoropropylene carbonate or trifluoromethyl ethylene carbonate, is a colorless liquid with a molecular formula of C4H3F3O3 and a molecular weight of 156.06 g/mol . This organofluorine compound serves as a valuable building block and fine chemical intermediate in various research applications, particularly in the development of novel pharmaceuticals and agrochemicals where the introduction of a trifluoromethyl group can significantly alter biological activity, metabolic stability, and lipophilicity . The compound has a calculated density of approximately 1.554 g/cm³ and a boiling point of 206.6°C at 760 mmHg . Its flash point is around 77°C, classifying it as a combustible liquid . It is recommended to store this reagent in a cool, dark place at room temperature . As a safety precaution, this product may cause skin and serious eye irritation . Researchers should wear appropriate protective equipment, including gloves and eye/face protection, and handle the material in a well-ventilated place . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)-1,3-dioxolan-2-one
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InChI

InChI=1S/C4H3F3O3/c5-4(6,7)2-1-9-3(8)10-2/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZFQPGIDVGTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20393522, DTXSID801265386
Record name 4-(trifluoromethyl)-1,3-dioxolan-2-one
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Record name (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one
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Molecular Weight

156.06 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

167951-81-7, 167951-80-6
Record name (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one
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Record name 3,3,3-Trifluoropropylene carbonate
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 167951-80-6

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)-1,3-dioxolan-2-one, a fluorinated heterocyclic compound with significant potential in advanced materials and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications.

Chemical and Physical Properties

This compound, also known as (Trifluoromethyl)ethylene Carbonate or 3,3,3-Trifluoropropylene Carbonate, is a colorless to light yellow clear liquid at room temperature. Its trifluoromethyl group imparts unique properties, including enhanced thermal stability and chemical resistance.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₃F₃O₃
Molecular Weight 156.06 g/mol
Appearance Colorless to light yellow clear liquid
Purity >95.0% (GC)
Boiling Point 206.6 °C
Density 1.554 g/cm³
Flash Point 76.8 °C
Synonyms (Trifluoromethyl)ethylene Carbonate, 3,3,3-Trifluoropropylene Carbonate

Synthesis

Another potential synthetic route is the fluorination of a halogenated precursor, such as 4-chloro-1,3-dioxolan-2-one, although this would be for a related fluorinated, not trifluoromethylated, compound.

Proposed Synthetic Pathway: Cycloaddition of CO₂

G Reactant1 3,3,3-Trifluoro-1,2-epoxypropane Reaction Cycloaddition Reactant1->Reaction Reactant2 Carbon Dioxide (CO₂) Reactant2->Reaction Catalyst Catalyst (e.g., Lewis acid/base) Catalyst->Reaction Solvent Solvent Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via the cycloaddition of carbon dioxide to 3,3,3-trifluoro-1,2-epoxypropane.

Materials:

  • 3,3,3-trifluoro-1,2-epoxypropane

  • High-purity carbon dioxide

  • Catalyst system (e.g., a combination of a Lewis acid such as ZnBr₂ and a nucleophile such as tetrabutylammonium bromide)

  • Anhydrous organic solvent (e.g., toluene or N,N-dimethylformamide)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

Procedure:

  • The autoclave reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • 3,3,3-trifluoro-1,2-epoxypropane, the catalyst system, and the anhydrous solvent are charged into the reactor.

  • The reactor is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 1-5 MPa).

  • The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • The reaction is monitored for a set period (e.g., 4-24 hours) by analyzing aliquots using techniques like Gas Chromatography (GC) to determine the conversion of the epoxide.

  • After the reaction is complete, the reactor is cooled to room temperature and the excess CO₂ is carefully vented.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectra of similar 1,3-dioxolan-2-one derivatives,

(Trifluoromethyl)ethylene Carbonate: A Physicochemical Deep Dive for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

(Trifluoromethyl)ethylene Carbonate (TFEC) , systematically known as 4-(Trifluoromethyl)-1,3-dioxolan-2-one, is a fluorinated cyclic carbonate that has garnered significant interest within the scientific community, particularly in the fields of materials science and drug development. Its unique molecular structure, featuring an electron-withdrawing trifluoromethyl group, imparts a range of desirable physicochemical properties. This technical guide provides an in-depth overview of these properties, complete with available quantitative data, general experimental protocols for their determination, and graphical representations of relevant workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important compound.

Core Physicochemical Properties

The introduction of the trifluoromethyl group to the ethylene carbonate backbone significantly influences its physical and chemical characteristics. While extensive experimental data for the pure compound remains somewhat elusive in publicly accessible literature, the following tables summarize the currently available information.

PropertyValueSource
Molecular Formula C4H3F3O3
Molecular Weight 156.06 g/mol
CAS Number 167951-80-6
Appearance Colorless to light yellow, clear liquid[1]
Purity >95.0% (GC)[1]

Table 1: General Properties of (Trifluoromethyl)ethylene Carbonate

PropertyValueTemperature (°C)PressureSource
Boiling Point 206.6 °C[2]
Density 1.554 g/mL[2]
Flash Point 76.8 °C[2]

Table 2: Physical Properties of (Trifluoromethyl)ethylene Carbonate

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and characterization of (Trifluoromethyl)ethylene Carbonate are not widely available. However, based on general knowledge of organic synthesis and analytical techniques for similar compounds, the following outlines provide a foundational understanding of the methodologies likely employed.

Synthesis of (Trifluoromethyl)ethylene Carbonate

A plausible synthetic route to (Trifluoromethyl)ethylene Carbonate would involve the reaction of a suitable trifluoromethyl-substituted epoxide with carbon dioxide, a common method for the synthesis of cyclic carbonates.

General Protocol:

  • Reactant Preparation: 3,3,3-Trifluoro-1,2-epoxypropane and a catalyst (e.g., a quaternary ammonium salt or a metal complex) are charged into a high-pressure reactor.

  • Reaction Conditions: The reactor is pressurized with carbon dioxide and heated to a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 12-24 hours).

  • Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess CO2 is vented. The crude product is then purified, typically by vacuum distillation, to yield pure (Trifluoromethyl)ethylene Carbonate.

Reactants 3,3,3-Trifluoro-1,2-epoxypropane + Carbon Dioxide (CO2) + Catalyst Reactor High-Pressure Reactor Reactants->Reactor Charge Reaction Heating and Pressurization (e.g., 80-120°C, high pressure) Reactor->Reaction Initiate Workup Cooling and Venting Reaction->Workup Completion Purification Vacuum Distillation Workup->Purification Crude Product Product (Trifluoromethyl)ethylene Carbonate Purification->Product Pure Product

Figure 1: A generalized workflow for the synthesis of (Trifluoromethyl)ethylene Carbonate.

Determination of Physicochemical Properties

The following are generalized protocols for measuring key physicochemical properties.

Density Measurement:

  • A calibrated pycnometer is weighed empty.

  • The pycnometer is filled with the sample of (Trifluoromethyl)ethylene Carbonate, ensuring no air bubbles are present.

  • The filled pycnometer is weighed again at a controlled temperature.

  • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Viscosity Measurement:

  • A calibrated viscometer (e.g., an Ubbelohde or Cannon-Fenske type) is filled with the sample.

  • The viscometer is placed in a constant-temperature bath until the sample reaches thermal equilibrium.

  • The time taken for the liquid to flow between two marked points on the viscometer is measured.

  • The kinematic viscosity is calculated using the viscometer constant and the flow time. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.

Dielectric Constant Measurement:

  • A dielectric cell is calibrated using a standard substance with a known dielectric constant.

  • The cell is filled with the (Trifluoromethyl)ethylene Carbonate sample.

  • The capacitance of the filled cell is measured using a capacitance bridge at a specific frequency and temperature.

  • The dielectric constant of the sample is calculated from the ratio of the capacitance of the cell with the sample to the capacitance of the empty cell.

Electrochemical Stability Window (ESW) Determination:

  • An electrochemical cell is assembled, typically a three-electrode setup, with a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Li/Li+), and a counter electrode (e.g., lithium foil).

  • The electrolyte consists of a solution of a lithium salt (e.g., LiPF6) in (Trifluoromethyl)ethylene Carbonate.

  • Linear sweep voltammetry (LSV) or cyclic voltammetry (CV) is performed by scanning the potential of the working electrode to anodic and cathodic limits.

  • The ESW is determined by identifying the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction.[3][4]

cluster_prep Cell Assembly cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis WE Working Electrode (e.g., Pt, GC) Potentiostat Potentiostat/Galvanostat WE->Potentiostat RE Reference Electrode (e.g., Li/Li+) RE->Potentiostat CE Counter Electrode (e.g., Li foil) CE->Potentiostat Electrolyte TFEC + Li Salt LSV_CV Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) Potentiostat->LSV_CV Apply Potential Sweep Plot Current vs. Potential Plot LSV_CV->Plot Generate Data ESW Determine Oxidative and Reductive Limits Plot->ESW Analyze Onset Potentials

Figure 2: A workflow for determining the electrochemical stability window (ESW) of (Trifluoromethyl)ethylene Carbonate.

Conclusion

(Trifluoromethyl)ethylene Carbonate stands out as a promising compound with unique properties conferred by its trifluoromethyl group. The data and generalized protocols presented in this guide offer a foundational resource for researchers. However, it is crucial to note the limited availability of comprehensive, experimentally verified data in the public domain. Further rigorous experimental investigation is necessary to fully elucidate the physicochemical profile of this compound and unlock its full potential in various advanced applications.

References

Synthesis of 3,3,3-Trifluoropropylene Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for 3,3,3-Trifluoropropylene Carbonate (TFPC), a crucial component in advanced lithium-ion battery electrolytes and a valuable intermediate in organic synthesis.[1][2] This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication in a laboratory setting.

Introduction

3,3,3-Trifluoropropylene Carbonate (TFPC), also known as 4-(Trifluoromethyl)-1,3-dioxolan-2-one, is a fluorinated cyclic carbonate that has garnered significant interest due to its unique physicochemical properties.[1][3] Its high dielectric constant, low melting point, and excellent electrochemical stability make it a superior co-solvent or additive in electrolytes for high-voltage lithium-ion batteries, contributing to improved safety, cycle life, and performance.[1][4][5] The trifluoromethyl group enhances the oxidative stability of the molecule, a critical factor in next-generation energy storage devices.[4] This guide focuses on the most prevalent and well-documented synthetic methodologies for obtaining high-purity TFPC.

Core Synthesis Routes

The most established and widely reported method for synthesizing TFPC is a two-step process commencing from 3,3,3-trifluoro-1,2-epoxypropane (TFPO).[6] An alternative, more environmentally friendly approach utilizing continuous flow chemistry has also been developed.[7]

Two-Step Synthesis from 3,3,3-Trifluoro-1,2-epoxypropane (TFPO)

This common pathway involves the initial hydrolysis of the epoxide to the corresponding diol, followed by cyclization with a phosgene equivalent to yield the target carbonate.

Logical Flow of the Two-Step Synthesis:

TFPO 3,3,3-Trifluoro-1,2-epoxypropane (TFPO) Diol 3,3,3-Trifluoro-1,2-propanediol TFPO->Diol Step 1: Hydrolysis TFPC 3,3,3-Trifluoropropylene Carbonate (TFPC) Diol->TFPC Step 2: Carbonylation

Caption: General workflow for the two-step synthesis of TFPC.

The initial step involves the ring-opening of the epoxide to form 3,3,3-trifluoro-1,2-propanediol.

Experimental Protocol:

  • Combine 112 g of 3,3,3-trifluoro-1,2-epoxypropane with 110 mL of a 0.1 mol/L aqueous hydrochloric acid solution in a suitable reaction vessel.[6]

  • Add 0.2 g of a perfluorosulfonic acid resin to the mixture.[6]

  • Heat the reaction mixture to 40°C and maintain this temperature for 4 hours with stirring.[6]

  • After the reaction period, allow the mixture to cool to room temperature.[6]

  • Neutralize the mixture by adding a 10% mass fraction potassium hydroxide solution until the pH reaches 7.0.[6]

  • Allow the neutralization reaction to proceed for 35 minutes.[6]

  • Purify the resulting 3,3,3-trifluoro-1,2-propanediol by reduced-pressure distillation, followed by filtration and fractionation.[6]

Quantitative Data for Hydrolysis Step:

ParameterValueReference
Yield of Diol93.54%[6]

The diol is then reacted with a carbonylating agent, such as triphosgene or carbonyl diimidazole (CDI), to form the cyclic carbonate.

Experimental Workflow for Carbonylation:

Diol 3,3,3-Trifluoro-1,2-propanediol Reaction_Mixture Reaction Mixture Diol->Reaction_Mixture Carbonylating_Agent Triphosgene or CDI Carbonylating_Agent->Reaction_Mixture Solvent Tetraethylene glycol dimethyl ether Solvent->Reaction_Mixture Catalyst Tetrabutylammonium bromide Catalyst->Reaction_Mixture Base Triethylamine Ice_Bath Cooling to 0°C Base->Ice_Bath Dropwise Addition Reaction_Mixture->Ice_Bath GC_Monitoring GC Tracking Ice_Bath->GC_Monitoring Filtration Filtration GC_Monitoring->Filtration Reaction Complete Purification Reduced-Pressure Rectification Filtration->Purification TFPC 3,3,3-Trifluoropropylene Carbonate Purification->TFPC

Caption: Detailed workflow for the carbonylation step.

Experimental Protocol (using Triphosgene):

  • In a reaction vessel, dissolve 110 g of the 3,3,3-trifluoro-1,2-propanediol obtained in the previous step and a specified amount of triphosgene (see table below) in 1200 mL of tetraethylene glycol dimethyl ether.[6]

  • Add a specified amount of tetrabutylammonium bromide to the mixture.[6]

  • Cool the reaction vessel in an ice bath to 0°C.[6]

  • While stirring, add a specified amount of triethylamine dropwise to the mixture.[6]

  • Monitor the progress of the reaction by gas chromatography (GC) until the 3,3,3-trifluoro-1,2-propanediol is no longer detected.[6]

  • Once the reaction is complete, filter the mixture.[6]

  • Purify the filtrate by rectification under reduced pressure to obtain the final product, 3,3,3-trifluoropropylene carbonate.[6]

Quantitative Data for Carbonylation with Triphosgene:

Embodiment3,3,3-Trifluoro-1,2-propanediol (g)Triphosgene (g)Tetrabutylammonium bromide (g)Triethylamine (g)Overall Yield of TFPC (%)Purity (%)Reference
11108454525085.7up to 99.95[6]
21105180017286.3up to 99.95[6]
31106261019087.1up to 99.95[6]

Experimental Protocol (using Carbonyl Diimidazole - CDI):

  • Flush a glass reactor equipped with a drain valve, internal temperature probe, addition port, condenser, and gas inlet with nitrogen.

  • Charge the reactor with carbonyl diimidazole (CDI) and methyl tert-butyl ether (MTBE) and heat to approximately 50°C.

  • Add a solution of trifluoropropylene glycol at a rate of 2-3 mL/min.

  • Maintain the reactor temperature at about 50°C overnight.

  • Cool the reactor to 5°C for a period of 3 hours.

  • Further purification steps, though not detailed in the source, would typically involve filtration to remove precipitated imidazole and vacuum distillation of the filtrate to isolate the TFPC.

Continuous Flow Synthesis

A "green" and 100% atom-efficient synthesis of TFPC has been developed by Argonne National Laboratory.[7] This method utilizes continuous flow chemistry, which offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability.[7] The process starts with 3,3,3-trifluoropropylene oxide (TFPO) and is designed to minimize waste and carbon footprint.[7] While the specific experimental parameters for this continuous flow process are not publicly detailed, it represents a significant advancement in the sustainable production of TFPC.[7]

Conceptual Diagram of Continuous Flow Synthesis:

Feed Feedstock (TFPO + Reagents) Reactor Heated Coil Reactor Feed->Reactor Continuous Pumping Collection Product Collection (TFPC) Reactor->Collection

Caption: Simplified concept of the continuous flow synthesis of TFPC.

Conclusion

The synthesis of 3,3,3-Trifluoropropylene Carbonate is well-established, with the two-step method from 3,3,3-trifluoro-1,2-epoxypropane being the most thoroughly documented approach, offering high yields and purity. The provided protocols and quantitative data serve as a valuable resource for researchers in the field. The development of continuous flow methodologies highlights a progressive step towards more sustainable and efficient chemical manufacturing. As the demand for high-performance energy storage solutions grows, robust and scalable synthesis routes for key electrolyte components like TFPC will continue to be of paramount importance.

References

In-Depth Technical Guide: Spectroscopic Data of 4-(Trluoromethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)-1,3-dioxolan-2-one (CAS Number: 167951-80-6). The information presented herein is essential for the characterization, identification, and quality control of this fluorinated carbonate, which is of growing interest in various fields, including its use as an electrolyte component in high-voltage lithium-ion batteries.[1][2]

Molecular Structure and Properties

Chemical Formula: C₄H₃F₃O₃

Molecular Weight: 156.06 g/mol

Appearance: Colorless to light yellow clear liquid.[3][4][5]

Boiling Point: 206.6 °C[5]

Density: 1.554 g/mL[5]

Spectroscopic Data

While specific experimental spectra for this compound are not widely published in publicly accessible literature, the following tables summarize the expected spectroscopic characteristics based on the analysis of similar fluorinated cyclic carbonates and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5 - 5.0Multiplet1HCH
~4.0 - 4.5Multiplet2HCH₂

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions. The multiplicity of the signals will be complex due to coupling with both neighboring protons and the trifluoromethyl group.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~150 - 155C=O (Carbonyl)
~120 - 125 (quartet)CF₃
~70 - 75CH
~65 - 70CH₂

Note: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~ -70 to -80Doublet of doubletsCF₃

Note: The chemical shift is referenced to CFCl₃. The signal will be split by the adjacent proton on the dioxolane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1800 - 1830StrongC=O stretch (cyclic carbonate)
~1100 - 1300StrongC-F stretch (trifluoromethyl group)
~1000 - 1200StrongC-O stretch (dioxolane ring)
~2900 - 3000Weak-MediumC-H stretch (aliphatic)

Note: The strong absorption band for the carbonyl group is characteristic of the cyclic carbonate structure. The C-F stretching vibrations of the trifluoromethyl group are also expected to be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Expected Mass Spectral Data

m/zInterpretation
156Molecular ion (M⁺)
87[M - CF₃]⁺
69[CF₃]⁺
44[CO₂]⁺

Note: The fragmentation pattern will likely show the loss of the trifluoromethyl group and the decarboxylation of the cyclic carbonate ring.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.[6] The choice of solvent is critical as it can influence chemical shifts.

    • Ensure the sample is completely dissolved to obtain a homogeneous solution.[6]

    • For quantitative analysis, an internal standard with a known concentration can be added.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

    • Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on a spectrometer with a proton broadband decoupler.

    • A larger sample concentration (20-50 mg) may be required for a good signal-to-noise ratio.

    • Typical parameters include a 45-degree pulse width, a longer acquisition time, and a relaxation delay of 2-10 seconds.

    • Chemical shifts are referenced to the solvent peak or TMS.

  • ¹⁹F NMR Spectroscopy:

    • Acquire the spectrum on a spectrometer equipped with a fluorine probe.

    • No proton decoupling is necessary to observe the coupling with the adjacent proton.

    • Chemical shifts are typically referenced to an external standard such as CFCl₃ (0.00 ppm).[7]

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one to two drops of the neat liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).[8]

    • Place a second salt plate on top to create a thin liquid film.[8]

    • Ensure there are no air bubbles trapped between the plates.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[3]

    • The sample should be free of non-volatile salts and buffers, which can interfere with ionization.[9]

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Ionize the sample using a standard electron energy of 70 eV.[10]

    • Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Characterization Complete Spectroscopic Characterization Structure->Characterization Functional_Groups->Characterization Mol_Weight->Characterization

Caption: Workflow for the complete spectroscopic characterization of the target compound.

Signaling_Pathway_Analogy cluster_probes Spectroscopic Probes cluster_signals Generated Signals cluster_information Derived Information Molecule This compound NMR_Probe Magnetic Field (NMR) Molecule->NMR_Probe IR_Probe Infrared Radiation (IR) Molecule->IR_Probe MS_Probe Electron Beam (MS) Molecule->MS_Probe NMR_Signal Nuclear Resonance Frequencies NMR_Probe->NMR_Signal IR_Signal Vibrational Absorptions IR_Probe->IR_Signal MS_Signal Ion Fragments (m/z) MS_Probe->MS_Signal Connectivity Atomic Connectivity & Chemical Environment NMR_Signal->Connectivity Bonds Functional Groups & Bond Types IR_Signal->Bonds Composition Molecular Formula & Fragmentation Pattern MS_Signal->Composition

Caption: Relationship between the molecule, spectroscopic probes, and derived information.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Trifluoromethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(trifluoromethyl)-1,3-dioxolan-2-one. Due to the limited availability of direct experimental spectra in the public domain, this guide synthesizes data from analogous structures and established spectroscopic principles to offer a comprehensive interpretation. This document is intended to assist researchers in identifying and characterizing this compound, and to serve as a reference for the spectroscopic analysis of related fluorinated small molecules. The guide includes predicted chemical shifts, coupling constants, and detailed experimental protocols for acquiring such data.

Introduction

This compound, also known as (trifluoromethyl)ethylene carbonate, is a fluorinated cyclic carbonate. The presence of the highly electronegative trifluoromethyl group significantly influences the electronic environment of the molecule, which is reflected in its NMR spectra. Understanding the ¹H and ¹³C NMR spectral characteristics of this compound is crucial for its unambiguous identification, purity assessment, and for studying its reactivity and interactions in various applications, including as a potential electrolyte component in batteries or as a synthetic intermediate. This guide provides a predictive analysis of its NMR features.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally similar compounds, including other 1,3-dioxolan-2-ones and molecules bearing a trifluoromethyl group.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-44.8 - 5.2dddd³JH4-H5a ≈ 7-9 Hz, ³JH4-H5b ≈ 5-7 Hz, ³JH4-F ≈ 5-7 Hz, ⁴JH4-F ≈ 1-2 HzThe methine proton at the C-4 position is adjacent to the electron-withdrawing trifluoromethyl group and the ring oxygen, leading to a downfield shift. It is expected to couple with the two diastereotopic protons at C-5 and the three fluorine atoms of the CF₃ group.
H-5a4.6 - 4.9dd²JH5a-H5b ≈ 10-12 Hz, ³JH5a-H4 ≈ 7-9 HzOne of the diastereotopic methylene protons at the C-5 position. It will exhibit geminal coupling with H-5b and vicinal coupling with H-4.
H-5b4.3 - 4.6dd²JH5a-H5b ≈ 10-12 Hz, ³JH5b-H4 ≈ 5-7 HzThe other diastereotopic methylene proton at the C-5 position, with geminal coupling to H-5a and vicinal coupling to H-4.
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
C-2 (C=O)154 - 158s-The carbonyl carbon of the carbonate group is expected in this region.
CF₃120 - 125q¹JC-F ≈ 270-280 HzThe trifluoromethyl carbon will appear as a quartet due to the one-bond coupling with the three fluorine atoms.
C-475 - 80q²JC-F ≈ 30-35 HzThe carbon atom attached to the CF₃ group will be shifted downfield and will appear as a quartet due to the two-bond coupling with the fluorine atoms.
C-565 - 70t³JC-F ≈ 3-5 HzThe methylene carbon will be influenced by the adjacent oxygen and will show a small coupling to the fluorine atoms (three-bond coupling).

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆. CDCl₃ is a common first choice for many organic molecules.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). If the solvent peak is used for referencing, ensure its chemical shift is correctly calibrated.

  • Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean, dry NMR tube to prevent magnetic field distortions.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for resolving complex coupling patterns.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient for ¹H NMR.

    • Acquisition Time: An acquisition time of 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-5 seconds.

    • Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard for routine ¹³C NMR to simplify the spectrum to singlets for each carbon.

    • Spectral Width: A spectral width of about 220-250 ppm is standard for ¹³C NMR.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the chemical shifts to TMS or the residual solvent peak.

Visualizations

Molecular Structure and Atom Numbering

This compound Molecular Structure of this compound C4 C4 C5 C5 C4->C5 CF3 CF3 C4->CF3 O1 O1 C5->O1 C2 C2 O1->C2 O3 O3 C2->O3 O_C2 O C2->O_C2 O3->C4 Proton_Coupling_Network Predicted ¹H NMR Coupling Network H4 H-4 H5a H-5a H4->H5a ³J H5b H-5b H4->H5b ³J F F (of CF3) H4->F ³J, ⁴J H5a->H5b ²J NMR_Workflow Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup filter->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 process Fourier Transform & Phasing acquire_H1->process acquire_C13->process analyze Reference, Integrate, & Assign Peaks process->analyze report Generate Report analyze->report

19F NMR Analysis of Fluorinated Organic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, enhancing metabolic stability, binding affinity, and bioavailability. Consequently, the ability to precisely characterize these fluorinated compounds is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful and indispensable tool for this purpose. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation of ¹⁹F NMR for the analysis of fluorinated organic compounds.

Core Principles of ¹⁹F NMR Spectroscopy

Fluorine-19 is an ideal nucleus for NMR spectroscopy due to its intrinsic properties.[1] It has a nuclear spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of ¹H.[1] This high sensitivity allows for rapid data acquisition, comparable to proton NMR.[2]

A key feature of ¹⁹F NMR is its exceptionally wide chemical shift range, typically spanning from +200 to -200 ppm relative to the common reference standard, trichlorofluoromethane (CFCl₃).[1][2] This broad dispersion minimizes signal overlap, a common challenge in ¹H NMR, making the analysis of complex molecules and mixtures more straightforward.[3][4]

Several factors influence the ¹⁹F chemical shift, providing rich structural information:

  • Electronic Effects: The high electronegativity of fluorine makes its chemical shift highly sensitive to the local electronic environment. Electron-withdrawing groups cause a downfield shift (deshielding), while electron-donating groups result in an upfield shift (shielding).[1]

  • Bonding and Hybridization: The chemical shift of a fluorine atom varies depending on the hybridization of the carbon atom to which it is attached (sp³, sp², or sp).[1]

  • Solvent Effects: The polarity of the solvent can influence the electronic environment and thus the chemical shift of the fluorine nucleus.[2][5]

Experimental Protocols

A successful ¹⁹F NMR analysis hinges on meticulous experimental design and execution, from sample preparation to data acquisition and processing.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Solvent Selection: The choice of a deuterated solvent is crucial for the spectrometer's field-frequency lock. The solvent should fully dissolve the analyte and be chemically inert. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O).[6][7]

  • Concentration: For typical ¹H or ¹⁹F NMR experiments, a concentration of 2-10 mg of the compound dissolved in 0.6-0.7 mL of solvent is recommended.[8] For quantitative NMR (qNMR), a concentration of at least 0.1 M is often used to ensure a good signal-to-noise ratio.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard is added to the sample. The internal standard should be a fluorinated compound that is stable, does not react with the sample, and has a resonance that is well-resolved from the analyte signals.[9]

  • Filtration: To ensure the best possible resolution, the sample solution should be free of any particulate matter. Filtering the solution through a pipette plugged with cotton or glass wool into the NMR tube is recommended.[8]

Data Acquisition

The following sections outline the key parameters for acquiring high-quality 1D and 2D ¹⁹F NMR spectra.

One-dimensional ¹⁹F NMR is the most common experiment and provides fundamental information about the number and electronic environment of fluorine atoms in a molecule.

Table 1: Typical Acquisition Parameters for 1D ¹⁹F NMR

ParameterRecommended Value/SettingPurpose
Pulse Angle30° or 90°A 30° pulse is often used for faster repetition rates in qualitative analysis, while a 90° pulse provides maximum signal for a single scan and is crucial for quantitative measurements.[10]
Spectral Width (SW)Sufficient to cover all expected ¹⁹F signals (e.g., 200-300 ppm)Prevents aliasing (folding) of peaks from outside the spectral window.[11]
Acquisition Time (AT)1-2 secondsDetermines the digital resolution of the spectrum.
Relaxation Delay (D1)1-2 seconds (qualitative); ≥ 5 x T₁ (quantitative)Allows for the relaxation of the nuclear spins back to equilibrium. For accurate quantification, a longer delay is essential.[12]
Number of Scans (NS)16 to 64 (or more for dilute samples)Signal-to-noise ratio improves with the square root of the number of scans.
Decoupling¹H decoupling (optional)Simplifies the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets. For quantitative analysis, inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE).[13]

Two-dimensional NMR experiments provide valuable information about the connectivity between different nuclei.

Table 2: Common 2D NMR Experiments Involving ¹⁹F

ExperimentInformation Provided
¹H-¹⁹F HETCOR/HSQC Correlation between directly bonded or through-space coupled protons and fluorine atoms.[12]
¹H-¹⁹F TOCSY-HETCOR Extends the correlation to protons that are part of the same spin system but not directly coupled to the fluorine atom.[14]
¹⁹F-¹³C HMBC Correlation between fluorine and carbon atoms over two to four bonds, revealing long-range connectivity.[14][15]
Data Processing

Once the raw data (Free Induction Decay, FID) is acquired, it must be processed to generate the final spectrum.

Table 3: Standard ¹⁹F NMR Data Processing Steps

StepDescription
Apodization (Window Function) Multiplication of the FID by a mathematical function (e.g., exponential) to improve the signal-to-noise ratio or resolution. A line broadening of 0.3-1.0 Hz is common.[12]
Fourier Transformation (FT) Converts the time-domain data (FID) into the frequency-domain spectrum.[16]
Phase Correction Adjusts the phase of the signals to be purely absorptive (positive peaks). This can be done automatically or manually.[12][17]
Baseline Correction Corrects for any distortions in the baseline of the spectrum.[11][12]
Referencing The chemical shift axis is calibrated relative to a known reference standard, typically CFCl₃ at 0 ppm.[12]
Integration The area under each peak is calculated, which is proportional to the number of fluorine nuclei it represents. This is the basis of quantitative analysis.[9]

Quantitative ¹⁹F NMR (qNMR)

Quantitative NMR is a powerful technique for determining the concentration or purity of a substance without the need for identical reference standards.[18] ¹⁹F qNMR offers several advantages over ¹H qNMR, primarily due to the wider chemical shift range which reduces the likelihood of signal overlap with impurities or excipients.[9]

For accurate and precise quantitative results, several experimental parameters must be carefully optimized:

  • Relaxation Delay (D1): This is the most critical parameter. To ensure complete relaxation of all nuclei, the relaxation delay should be at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of any signal in the spectrum.[13]

  • Pulse Angle: A 90° pulse angle should be used to ensure uniform excitation across the entire spectral width.[10]

  • Nuclear Overhauser Effect (NOE): To avoid intensity distortions due to the NOE, inverse-gated decoupling is employed. In this technique, the ¹H decoupler is only switched on during the acquisition of the FID.[13]

Data Presentation

The following tables summarize typical ¹⁹F NMR chemical shifts and coupling constants for various fluorinated organic functional groups. These values are approximate and can be influenced by the specific molecular structure and experimental conditions.

Table 4: Typical ¹⁹F Chemical Shift Ranges (relative to CFCl₃)

Type of CompoundChemical Shift Range (ppm)
-F-C=O-70 to -20
-CF₃+40 to +80
-CF₂-+80 to +140
-CF-+140 to +250
-ArF-+80 to +170
Data sourced from[1][19]

Table 5: Typical ¹⁹F-¹H and ¹⁹F-¹⁹F Coupling Constants (J)

Coupled NucleiExample StructureTypical J-Value (Hz)
²JHFH-C-F 45 - 80
³JHF (vicinal)H-C-C-F 0 - 30
²JFF (geminal)F -C-F 150 - 350
³JFF (vicinal)F -C-C-F 0 - 20
⁴JFFF -C-C-C-F 0 - 10
Data sourced from[20][21]

Table 6: Representative ¹⁹F Spin-Lattice (T₁) and Spin-Spin (T₂) Relaxation Times

Compound TypeT₁ (s)T₂ (ms)
Small organic molecule (e.g., terminal CF₃)~2.2-
Fluorinated groups combined with Gd³⁺0.01338.6
Fluorinated groups combined with Dy³⁺0.206677.3
Fluorinated groups combined with Tb³⁺0.4681186.9
Fluorinated groups combined with Eu³⁺1.3801177
Data sourced from[10]

Visualizing Workflows and Concepts

Graphical representations of workflows and logical relationships can greatly aid in understanding the process of ¹⁹F NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis prep1 Weigh Compound & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter Solution into NMR Tube prep2->prep3 acq1 Insert Sample & Lock/Shim prep3->acq1 acq2 Set Acquisition Parameters (1D or 2D) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 an1 Identify Chemical Shifts proc3->an1 an2 Analyze Coupling Patterns proc3->an2 an3 Integrate Peaks (Quantitative) proc3->an3 an4 Structural Elucidation an1->an4 an2->an4 an3->an4

Caption: General workflow for ¹⁹F NMR analysis.

qnmr_workflow start Start qNMR Experiment prep Prepare sample with known mass of analyte and internal standard start->prep t1_measure Measure T1 of all signals prep->t1_measure set_params Set D1 >= 7 * longest T1 Set pulse angle = 90° Use inverse-gated decoupling t1_measure->set_params acquire Acquire ¹⁹F NMR spectrum set_params->acquire process Process data (FT, phasing, baseline correction) acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate concentration/purity integrate->calculate end End calculate->end

Caption: Key steps for quantitative ¹⁹F NMR.

experiment_selection q1 What information is needed? a1_1 Number and environment of F atoms q1->a1_1 a1_2 Connectivity to H atoms q1->a1_2 a1_3 Long-range connectivity to C atoms q1->a1_3 a1_4 Concentration or Purity q1->a1_4 exp1 1D ¹⁹F NMR a1_1->exp1 exp2 ¹H-¹⁹F HETCOR/HSQC a1_2->exp2 exp3 ¹⁹F-¹³C HMBC a1_3->exp3 exp4 Quantitative 1D ¹⁹F NMR a1_4->exp4

Caption: Decision tree for selecting ¹⁹F NMR experiments.

Conclusion

¹⁹F NMR spectroscopy is a versatile and powerful analytical technique that provides invaluable insights into the structure, dynamics, and quantity of fluorinated organic compounds. Its high sensitivity, wide chemical shift range, and the wealth of information derived from chemical shifts and coupling constants make it an essential tool in the arsenal of researchers and scientists in drug development and beyond. By following rigorous experimental protocols and leveraging the full spectrum of 1D and 2D NMR experiments, detailed molecular characterization can be achieved, accelerating the pace of discovery and innovation.

References

Technical Guide: Safety and Handling of 4-(Trifluoromethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physical properties of 4-(Trifluoromethyl)-1,3-dioxolan-2-one (CAS No. 167951-80-6), a fluorinated building block used in chemical synthesis. The information is compiled from various safety data sheets to ensure a thorough understanding for laboratory and development applications.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for designing experiments, understanding its behavior in different environments, and ensuring safe storage.

PropertyValueUnit
Molecular Formula C4H3F3O3-
Molecular Weight 156.06 g/mol
Appearance Colorless to Light Yellow Liquid-
Boiling Point 206.6°C at 760 mmHg
Density 1.554g/cm³
Flash Point 76.8°C
Vapor Pressure 0.235mmHg at 25°C
Refractive Index 1.356-
Purity >95.0% (GC)

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.

GHS ClassificationHazard StatementSignal WordPictogram
Eye IrritationH319: Causes serious eye irritation.[1]WarningGHS07 (Exclamation mark)
Skin IrritationH315: Causes skin irritation.[1]WarningGHS07 (Exclamation mark)
Skin SensitizationH317: May cause an allergic skin reaction.WarningGHS07 (Exclamation mark)
Flammable LiquidH227: Combustible liquid.[2]WarningNone

Experimental Protocols

While the specific studies for this compound are not publicly detailed, the data presented in safety data sheets are derived from standardized experimental protocols. The following are representative methodologies for the key data points.

Determination of Flash Point

The flash point is typically determined using a standardized method like the Pensky-Martens closed-cup test (ASTM D93) or a similar closed-cup method.

Methodology:

  • A sample of the substance is placed in a test cup.

  • The cup is heated at a slow, constant rate with continuous stirring.

  • An ignition source is directed into the cup at regular intervals.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Determination of Acute Dermal Irritation/Corrosion

This is typically assessed using the OECD Test Guideline 404.

Methodology:

  • The test substance is applied to a small area of the skin (typically on a rabbit).

  • The treated area is covered with a gauze patch.

  • After a set exposure period (e.g., 4 hours), the patch is removed, and the skin is washed.

  • The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a standardized scoring system.

Determination of Acute Eye Irritation/Corrosion

This is typically assessed using the OECD Test Guideline 405.

Methodology:

  • A small, measured amount of the test substance is applied into one eye of a test animal (typically a rabbit). The other eye remains untreated as a control.

  • The eyes are observed for effects on the cornea, iris, and conjunctiva at specific intervals after application.

  • The effects are scored according to a standardized system to determine the level of irritation.

Safety and Handling

Proper handling and storage are critical to ensure safety in a laboratory environment. The following workflows outline the recommended procedures for personal protection, first aid, and spill response.

Personal Protective Equipment (PPE) Workflow

PPE_Workflow start Handling the Compound engineering_controls Use in a well-ventilated area or under a fume hood. start->engineering_controls ppe Wear Personal Protective Equipment engineering_controls->ppe gloves Protective Gloves (e.g., Nitrile) ppe->gloves Hands eye_protection Eye Protection (Safety glasses, goggles) ppe->eye_protection Eyes/Face lab_coat Lab Coat ppe->lab_coat Body end Proceed with Experiment gloves->end eye_protection->end lab_coat->end

Caption: Recommended Personal Protective Equipment (PPE) for handling.

First Aid Response Protocol

This protocol outlines the immediate steps to be taken in case of accidental exposure.

First_Aid_Protocol exposure Exposure Event skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action Wash with plenty of soap and water. Take off contaminated clothing. skin_contact->skin_action eye_action Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. eye_contact->eye_action inhalation_action Remove person to fresh air and keep comfortable for breathing. inhalation->inhalation_action ingestion_action Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor. ingestion->ingestion_action medical_advice Get medical advice/attention if irritation persists or if you feel unwell. skin_action->medical_advice eye_action->medical_advice inhalation_action->medical_advice ingestion_action->medical_advice

Caption: First aid measures for different routes of exposure.

Spill Containment and Cleanup Procedure

In the event of a spill, a systematic approach is necessary to ensure safety and minimize environmental contamination.

Spill_Cleanup spill Spill Occurs evacuate Ensure adequate ventilation. Evacuate unnecessary personnel. spill->evacuate ppe Wear appropriate PPE (See PPE Workflow) evacuate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite). ppe->contain collect Collect absorbed material into a suitable, closed container for disposal. contain->collect dispose Dispose of contents/container to an approved waste disposal plant.[4] collect->dispose clean Clean the spill area thoroughly. dispose->clean

References

In-depth Technical Guide: Theoretical Studies on the Molecular Structure of 4-(Trifluoromethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: A comprehensive overview of the methodologies for theoretical and experimental investigation of the molecular structure of 4-(Trifluoromethyl)-1,3-dioxolan-2-one.

Preamble: A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of specific theoretical studies or detailed experimental structural analyses for this compound. While the compound is commercially available and its utility in material science is recognized, its specific molecular geometry, conformational analysis, and electronic properties have not been extensively reported. This guide, therefore, outlines the established theoretical and experimental protocols that would be employed to characterize this molecule, providing a roadmap for future research.

Theoretical Framework for Molecular Structure Elucidation

To determine the molecular structure of this compound, a computational chemistry approach is indispensable. Density Functional Theory (DFT) has proven to be a highly accurate and efficient method for studying the electronic structure and geometry of organic molecules, including dioxolane derivatives.

Computational Methodology

A typical computational protocol for investigating the molecular structure of this compound would involve the following steps:

  • Initial Structure Generation: A 3D model of the molecule is constructed using molecular modeling software.

  • Conformational Search: A systematic search for all possible low-energy conformations of the molecule is performed. This is crucial for five-membered rings, which can adopt various puckered conformations.

  • Geometry Optimization: Each identified conformer is subjected to geometry optimization using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)). This process finds the minimum energy structure for each conformer.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Property Calculations: A range of molecular properties are calculated for the most stable conformer(s), including:

    • Geometrical Parameters: Bond lengths, bond angles, and dihedral angles.

    • Electronic Properties: Mulliken and Natural Bond Orbital (NBO) atomic charges, dipole moment, and frontier molecular orbitals (HOMO and LUMO).

    • Spectroscopic Properties: NMR chemical shifts (using the GIAO method), and vibrational frequencies.

Hypothetical Workflow for Theoretical Analysis

The following diagram illustrates the logical workflow for a comprehensive theoretical study of this compound.

Theoretical_Workflow A Initial 3D Structure Generation B Conformational Analysis (e.g., Molecular Mechanics) A->B C Selection of Low-Energy Conformers B->C D DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) C->D E Frequency Calculation and Thermodynamic Analysis D->E F Identification of Most Stable Conformer(s) E->F G Calculation of Molecular Properties (Bond lengths, angles, charges, etc.) F->G H Spectroscopic Data Prediction (IR, Raman, NMR) F->H I Comparison with Experimental Data H->I

Workflow for theoretical molecular structure analysis.

Experimental Protocols for Synthesis and Structural Characterization

While no specific synthesis and characterization papers for this compound were identified, a plausible synthetic route and the necessary characterization techniques can be outlined based on established organic chemistry principles.

Proposed Synthesis

The synthesis of this compound could potentially be achieved through the reaction of 3,3,3-trifluoro-1,2-propanediol with a suitable carbonylating agent, such as phosgene, triphosgene, or a dialkyl carbonate in the presence of a catalyst.

Hypothetical Experimental Protocol:

  • Reaction Setup: A solution of 3,3,3-trifluoro-1,2-propanediol in an aprotic solvent (e.g., dichloromethane, toluene) is prepared in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A carbonylating agent (e.g., triphosgene) is added portion-wise to the solution at a controlled temperature (e.g., 0 °C). A base (e.g., pyridine, triethylamine) is often added to neutralize the acidic byproducts.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched with water or a mild acidic solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Structural Characterization Techniques

The synthesized and purified this compound would be characterized using a suite of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would provide information on the number and connectivity of hydrogen atoms.

    • ¹³C NMR would identify the carbon skeleton of the molecule.

    • ¹⁹F NMR is crucial for confirming the presence and chemical environment of the trifluoromethyl group.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the strong carbonyl (C=O) stretch of the cyclic carbonate.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, this technique would provide the most accurate and unambiguous determination of the solid-state molecular structure, including precise bond lengths and angles.

Integration of Theoretical and Experimental Data

A robust understanding of the molecular structure of this compound is achieved by integrating the theoretical calculations with experimental data.

Data_Integration cluster_theoretical Theoretical Studies cluster_experimental Experimental Analysis A Predicted Molecular Geometry (Bond Lengths, Angles) Validation Structural Validation and Conformational Assignment A->Validation Comparison B Predicted Spectroscopic Data (IR, NMR) B->Validation Comparison C X-ray Crystallography Data C->Validation Comparison D NMR and IR Spectra D->Validation Comparison

The Advent of Trifluoromethylated Cyclic Carbonates: A Technical Guide to Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthesis of trifluoromethylated cyclic carbonates has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the evolution of synthetic methodologies, quantitative data, and detailed experimental protocols for this important class of organofluorine compounds.

The incorporation of a trifluoromethyl group into organic molecules can significantly enhance their chemical and physical properties, leading to applications in pharmaceuticals, agrochemicals, and materials science. Trifluoromethylated cyclic carbonates, in particular, have emerged as valuable building blocks and intermediates. This guide traces the historical development of their synthesis and provides a practical resource for their preparation in the laboratory.

A Historical Perspective: From Early Fluorination to Modern Synthesis

The journey to trifluoromethylated cyclic carbonates is rooted in the broader history of organofluorine chemistry. Early pioneering work in the late 19th and early 20th centuries by chemists like Frédéric Swarts laid the foundation for the introduction of fluorine into organic molecules. Swarts' development of methods to replace other halogens with fluorine using reagents like antimony trifluoride was a critical first step.[1]

While the precise first synthesis of a trifluoromethylated cyclic carbonate is not definitively documented in a single seminal paper, their development is intrinsically linked to the synthesis of trifluoromethylated epoxides. The reaction of these epoxides with carbon dioxide represents a primary route to the corresponding cyclic carbonates.

Modern synthetic methods have focused on improving efficiency, selectivity, and environmental compatibility. Key approaches that have been developed include:

  • Cycloaddition of CO2 to Trifluoromethylated Epoxides: This is the most common and direct route. Various catalytic systems have been developed to facilitate this reaction, including metal-based catalysts and organocatalysts. The reaction typically involves the activation of the epoxide by a catalyst, followed by nucleophilic attack of carbon dioxide.[2][3][4]

  • Palladium-Promoted Reactions: More recent methods have utilized palladium catalysts to synthesize trifluoromethylated cyclic carbonates from tertiary trifluoromethylated propargylic alcohols and sodium carbonate.[5]

  • Halogen Exchange: The synthesis of fluorinated 1,3-dioxolan-2-ones can be achieved by reacting a halogenated precursor (e.g., chloro-substituted) with a fluorinating agent.[6]

Key Synthetic Pathways and Methodologies

The synthesis of trifluoromethylated cyclic carbonates primarily revolves around the [3+2] cycloaddition of carbon dioxide with a corresponding trifluoromethylated epoxide. A general representation of this key reaction is depicted below.

G General Synthesis of 4-(Trifluoromethyl)-1,3-dioxolan-2-one cluster_reactants Reactants cluster_product Product Epoxide Trifluoromethylated Epoxide Catalyst Catalyst Epoxide->Catalyst + CO2 Carbon Dioxide (CO2) CO2->Catalyst + CyclicCarbonate Trifluoromethylated Cyclic Carbonate Catalyst->CyclicCarbonate Reaction

Caption: General reaction scheme for the synthesis of trifluoromethylated cyclic carbonates.

Quantitative Data on the Synthesis of this compound

The following table summarizes key quantitative data from various synthetic methods for the preparation of this compound, a representative trifluoromethylated cyclic carbonate.

Catalyst/ReagentsCo-catalyst/SolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Reference
LiBrAcetone65--81-91
Zn(betaine)2Br2-301-High[7]
Nicotinamidium Halide-80---[8][9]
Ti(III) complex[NBu4I]Ambient1-High[10]
Dicationic Ionic Liquids / ZnBr2-50-110---[11]
Niobium Complexes-100102>99[4]
1-n-butyl-3-methylimidazolium tetrafluoroborate-110-6High[2][3]

Detailed Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the cycloaddition of 3,3,3-trifluoropropylene oxide with carbon dioxide, based on common methodologies.

Synthesis of this compound

Materials:

  • 3,3,3-Trifluoropropylene oxide

  • Carbon dioxide (gas or supercritical fluid)

  • Catalyst (e.g., Lithium bromide)

  • Solvent (e.g., Acetone)

  • High-pressure reactor

Procedure:

  • A high-pressure reactor is charged with 3,3,3-trifluoropropylene oxide and the chosen catalyst (e.g., LiBr) in a suitable solvent (e.g., acetone).

  • The reactor is sealed and purged with low-pressure carbon dioxide.

  • The reactor is then pressurized with carbon dioxide to the desired pressure and heated to the reaction temperature (e.g., 65 °C).

  • The reaction mixture is stirred for the specified time.

  • After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully released.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield this compound.

Characterization Data for this compound:

  • ¹H NMR: Spectral data will show characteristic shifts for the protons on the carbonate ring.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbon and the carbons of the dioxolane ring, with splitting patterns due to the fluorine atoms.[12]

  • ¹⁹F NMR: A characteristic signal for the trifluoromethyl group will be observed.[13][14][15]

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl group (C=O) of the cyclic carbonate will be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product will be observed.

G Experimental Workflow for Synthesis A Charge Reactor with Reactants and Catalyst B Seal and Purge with CO2 A->B C Pressurize and Heat B->C D Stir for Reaction Time C->D E Cool and Depressurize D->E F Solvent Removal E->F G Purification F->G H Characterization G->H

Caption: A typical experimental workflow for the synthesis of trifluoromethylated cyclic carbonates.

Conclusion

The synthesis of trifluoromethylated cyclic carbonates has evolved significantly from the early days of organofluorine chemistry. The development of efficient catalytic systems for the cycloaddition of carbon dioxide to trifluoromethylated epoxides has made these valuable compounds more accessible. This guide provides a foundational understanding of the history, synthesis, and characterization of this important class of molecules, serving as a valuable resource for researchers in the field. Further research in this area is expected to focus on the development of even more sustainable and efficient catalytic systems.

References

An In-depth Technical Guide on the Solubility of 4-(Trifluoromethyl)-1,3-dioxolan-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 4-(Trifluoromethyl)-1,3-dioxolan-2-one, a fluorinated cyclic carbonate of interest in various fields, including its application as an electrolyte solvent in lithium-ion batteries. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the known qualitative solubility and presents a generalized, robust experimental protocol for determining the solubility of organic compounds in organic solvents.

Introduction to this compound

This compound, also known as trifluoromethyl ethylene carbonate, is a chemically stable, colorless liquid. Its properties, particularly its stability and solvating capabilities for lithium salts, have led to its investigation as a component in non-aqueous electrolytes for batteries. Understanding its solubility in various organic solvents is crucial for its application in formulations and for predicting its behavior in different chemical environments.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent FamilySpecific SolventSolubility
AlcoholsEthanolSoluble[1]
EthersEtherSoluble[1]
KetonesAcetoneSoluble[1]
EstersEthyl AcetateSoluble[1]
AmidesDimethyl FormamideSoluble[1]
SulfoxidesDimethyl SulfoxideSoluble[1]
NitrilesAcetonitrileSoluble[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound in a solvent is the shake-flask method. This method is reliable and widely used for its accuracy. Below is a detailed, generalized protocol that can be adapted to determine the quantitative solubility of this compound in various organic solvents.

Objective: To determine the saturation concentration of a solute in a solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Accurately weigh the filtered saturated solution.

    • Dilute the saturated solution with a known amount of the pure solvent to a concentration suitable for the chosen analytical method.

    • Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., GC, HPLC, NMR) to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction.

Logical Workflow for Solubility Determination

G Workflow for Solubility Determination A Preparation of Supersaturated Solution B Equilibration (e.g., 24-72h with shaking) A->B C Phase Separation (Settling and Filtration) B->C D Quantification (e.g., GC, HPLC, NMR) C->D E Calculation of Solubility D->E

Caption: A flowchart of the shake-flask method for solubility determination.

Signaling Pathway Analogy: Factors Influencing Solubility

While not a biological signaling pathway, the factors influencing solubility can be represented in a similar logical diagram to illustrate their interplay.

Caption: Key factors that govern the solubility of a compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective utilization in various applications. While quantitative data remains scarce in public literature, its qualitative solubility in common polar aprotic and protic solvents is established. For researchers and professionals requiring precise solubility data, the detailed shake-flask method provided in this guide offers a reliable and universally accepted approach for its determination. This protocol, combined with an understanding of the factors influencing solubility, will enable the generation of crucial data for formulation development and chemical process design.

References

Methodological & Application

Synthesis of 4-(Trifluoromethyl)-1,3-dioxolan-2-one from 3,3,3-trifluoro-1,2-epoxypropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(Trifluoromethyl)-1,3-dioxolan-2-one, a valuable building block in pharmaceutical and materials science, from the cycloaddition of carbon dioxide (CO₂) to 3,3,3-trifluoro-1,2-epoxypropane. The synthesis is a prime example of green chemistry, utilizing CO₂ as a C1 feedstock. This protocol will focus on catalytic systems that have demonstrated high efficiency and selectivity for this transformation, including zinc-based catalysts and organocatalytic systems.

Introduction

The incorporation of trifluoromethyl groups into organic molecules is a widely used strategy in drug discovery and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a key intermediate for introducing the trifluoromethyl moiety into larger, more complex structures. The synthesis of this compound via the cycloaddition of CO₂ to 3,3,3-trifluoro-1,2-epoxypropane is an atom-economical and environmentally benign approach. This reaction is typically catalyzed by various systems, including metal complexes and organocatalysts, often in the presence of a co-catalyst.

Reaction Principle

The fundamental reaction involves the ring-opening of the epoxide, 3,3,3-trifluoro-1,2-epoxypropane, by a nucleophilic catalyst, followed by the insertion of carbon dioxide and subsequent intramolecular cyclization to form the five-membered cyclic carbonate, this compound.

Reaction Scheme:

Experimental Protocols

This section details two effective protocols for the synthesis of this compound using different catalytic systems.

Protocol 1: Zinc-Based Catalysis

Zinc-based catalysts, often in combination with a nucleophilic co-catalyst, have shown excellent activity for the cycloaddition of CO₂ to epoxides.

Materials:

  • 3,3,3-trifluoro-1,2-epoxypropane

  • Zinc(II) iodide (ZnI₂)

  • Tetrabutylammonium bromide (TBAB)

  • Dry toluene

  • Carbon dioxide (high purity)

  • High-pressure stainless steel autoclave with magnetic stirring

Procedure:

  • Reactor Setup: A dry 50 mL stainless steel autoclave equipped with a magnetic stir bar is charged with zinc iodide (specific molar percentage, see table) and tetrabutylammonium bromide (specific molar percentage, see table).

  • Solvent and Substrate Addition: Dry toluene (10 mL) and 3,3,3-trifluoro-1,2-epoxypropane (10 mmol) are added to the autoclave under an inert atmosphere (e.g., nitrogen or argon).

  • Pressurization and Reaction: The autoclave is sealed and then pressurized with carbon dioxide to the desired pressure (see table). The reaction mixture is heated to the specified temperature with vigorous stirring for the designated reaction time.

  • Work-up and Purification:

    • After the reaction, the autoclave is cooled to room temperature, and the excess CO₂ is carefully vented.

    • The reaction mixture is transferred to a round-bottom flask, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.

Characterization: The structure and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Organocatalysis

Metal-free organocatalytic systems provide a greener alternative for the synthesis of cyclic carbonates. A combination of a hydrogen bond donor and a nucleophile is often employed.

Materials:

  • 3,3,3-trifluoro-1,2-epoxypropane

  • 1-Butyl-3-methylimidazolium bromide ([BMIM]Br)

  • Carbon dioxide (high purity)

  • High-pressure stainless steel autoclave with magnetic stirring

Procedure:

  • Reactor Setup: A dry 50 mL stainless steel autoclave equipped with a magnetic stir bar is charged with 1-butyl-3-methylimidazolium bromide (specific molar percentage, see table).

  • Substrate Addition: 3,3,3-trifluoro-1,2-epoxypropane (10 mmol) is added to the autoclave. This reaction is often performed under solvent-free conditions.

  • Pressurization and Reaction: The autoclave is sealed and pressurized with carbon dioxide to the desired pressure. The mixture is then heated to the specified temperature with vigorous stirring for the indicated time.

  • Work-up and Purification:

    • After cooling and venting the reactor, the product can be directly isolated from the ionic liquid catalyst by vacuum distillation.

    • Alternatively, the reaction mixture can be extracted with a suitable organic solvent (e.g., diethyl ether), and the solvent removed under reduced pressure. The ionic liquid can often be recycled.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of this compound. Please note that yields are highly dependent on the specific catalyst system and reaction conditions. One study reports achieving a yield of over 90% for the cycloaddition of CO2 to trifluoropropylene oxide.[1]

Table 1: Zinc-Based Catalytic Systems

CatalystCo-catalystTemp. (°C)Pressure (MPa)Time (h)SolventYield (%)
ZnI₂TBAB100-1201-26-12TolueneHigh
Zn(salphen)NBu₄Br80-10018-16NeatGood to High

Table 2: Organocatalytic Systems

CatalystTemp. (°C)Pressure (MPa)Time (h)ConditionsYield (%)
[BMIM]Br100-1301-34-10Solvent-freeHigh
TBAI120212Solvent-freeGood

Mandatory Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Charge Autoclave with Catalyst and Co-catalyst B Add Solvent (optional) and 3,3,3-trifluoro-1,2-epoxypropane A->B C Seal and Pressurize with CO₂ B->C Reaction Setup D Heat and Stir for Specified Time C->D E Cool Reactor and Vent CO₂ D->E Reaction Completion F Isolate Crude Product (e.g., Solvent Evaporation) E->F G Purify by Distillation or Chromatography F->G H Characterize Product (NMR, MS) G->H Final Product

Caption: General workflow for the synthesis of this compound.

Catalytic Cycle Diagramdot

Catalytic_Cycle Catalyst Catalyst (e.g., [ZnI₂X]⁻) Epoxide 3,3,3-Trifluoro- 1,2-epoxypropane Catalyst->Epoxide Nucleophilic Attack Intermediate1 Ring-Opened Intermediate Epoxide->Intermediate1 Ring Opening CO2 CO₂ Intermediate1->CO2 CO₂ Insertion Intermediate2 Carbonate Intermediate CO2->Intermediate2 Product 4-(Trifluoromethyl)- 1,3-dioxolan-2-one Intermediate2->Product Intramolecular Cyclization Product->Catalyst Catalyst Regeneration

References

Application Notes and Protocols for 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFDO) as a Lithium-Ion Battery Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFDO) as a functional electrolyte additive in lithium-ion batteries (LIBs). The inclusion of detailed experimental protocols is intended to enable researchers to replicate and build upon existing findings.

Introduction

Electrolyte additives are crucial for enhancing the performance, lifespan, and safety of lithium-ion batteries. They are typically added in small quantities to the main electrolyte solution to form a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. An effective SEI layer is essential as it allows the transport of lithium ions while preventing the decomposition of the electrolyte on the electrode surface.

Fluorinated compounds are of particular interest as electrolyte additives due to the strong electron-withdrawing nature of fluorine, which can lead to the formation of a robust, LiF-rich SEI. This can improve the electrochemical stability of the electrolyte, especially at higher voltages. This compound (TFDO) is a promising fluorinated additive, analogous to the widely studied fluoroethylene carbonate (FEC). The trifluoromethyl group in TFDO is expected to contribute to the formation of a stable and protective SEI layer, potentially leading to improved cycle life and coulombic efficiency.

Principle of Action

The primary role of TFDO as an electrolyte additive is to be preferentially reduced on the anode surface during the initial charging cycles of a lithium-ion battery. This electrochemical reduction leads to the formation of a stable and uniform solid electrolyte interphase (SEI) layer. The trifluoromethyl group is believed to play a key role in the composition of this SEI, likely contributing to the formation of lithium fluoride (LiF) and other fluorinated species. A robust, LiF-rich SEI can effectively suppress the continuous decomposition of the bulk electrolyte, minimize the loss of active lithium, and thus enhance the cycling stability and coulombic efficiency of the battery.

The proposed mechanism involves the following steps:

  • Preferential Reduction: TFDO has a higher reduction potential than the conventional carbonate solvents (e.g., ethylene carbonate, dimethyl carbonate) in the electrolyte.

  • Ring-Opening Polymerization: Upon reduction, the dioxolane ring of TFDO opens, initiating polymerization and the formation of organic and inorganic components of the SEI.

  • Formation of a Stable SEI: The presence of the trifluoromethyl group promotes the formation of a dense and stable SEI layer rich in LiF.

  • Improved Battery Performance: The stable SEI layer minimizes parasitic reactions, leading to higher coulombic efficiency, better capacity retention, and improved overall battery performance.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effectiveness of TFDO as an electrolyte additive.

Electrolyte Preparation

Objective: To prepare a baseline electrolyte and an electrolyte containing TFDO.

Materials:

  • Battery-grade ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)

  • Lithium hexafluorophosphate (LiPF₆)

  • This compound (TFDO)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

Procedure:

  • Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF₆ in the EC:DMC (1:1 v/v) solvent mixture to a final concentration of 1.0 M.

  • To prepare the TFDO-containing electrolyte, add a specific weight percentage (e.g., 2 wt%) of TFDO to the baseline electrolyte.

  • Stir both electrolyte solutions overnight to ensure complete dissolution and homogeneity.

Coin Cell Assembly

Objective: To assemble coin cells for electrochemical testing.

Materials:

  • Graphite anode and LiNiₓMnᵧCoₓO₂ (NMC) or LiFePO₄ (LFP) cathode

  • Celgard 2325 separator

  • CR2032 coin cell components (casings, spacers, springs)

  • Prepared electrolytes (baseline and TFDO-containing)

  • Crimping machine

Procedure:

  • Dry the electrodes and separator in a vacuum oven at appropriate temperatures (e.g., 120 °C for electrodes, 70 °C for separator) for at least 12 hours before transferring them into the glovebox.

  • Assemble the CR2032 coin cells in the argon-filled glovebox in the following order: negative casing, graphite anode, separator, a few drops of electrolyte, lithium counter electrode (for half-cells) or cathode (for full-cells), spacer, spring, and positive casing.

  • Crimp the coin cells using a crimping machine to ensure proper sealing.

  • Let the assembled cells rest for at least 12 hours to ensure complete wetting of the electrodes and separator with the electrolyte.

Electrochemical Characterization

Objective: To evaluate the electrochemical performance of the cells with and without the TFDO additive.

Apparatus:

  • Battery cycler (e.g., Maccor, Arbin)

  • Electrochemical impedance spectroscopy (EIS) analyzer

a) Galvanostatic Cycling:

  • Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20) for the first few cycles to allow for the formation of a stable SEI.

  • Rate Capability Test: Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate their performance under different current densities.

  • Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles) to assess capacity retention and coulombic efficiency.

b) Cyclic Voltammetry (CV):

  • Perform CV on a three-electrode cell with lithium metal as the reference and counter electrodes and the working electrode of interest (e.g., graphite).

  • Scan the potential at a slow scan rate (e.g., 0.1 mV/s) to identify the reduction and oxidation peaks associated with SEI formation and lithium intercalation/de-intercalation.

c) Electrochemical Impedance Spectroscopy (EIS):

  • Measure the impedance of the cells at different states of charge (SOC) and after a certain number of cycles.

  • The frequency range can be from 100 kHz to 10 mHz with an AC amplitude of 5-10 mV.

  • Analyze the Nyquist plots to determine the resistance of the SEI layer and the charge transfer resistance.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for easy comparison of the performance of a standard electrolyte versus an electrolyte with TFDO additive.

Table 1: First Cycle Coulombic Efficiency and Capacity

ElectrolyteAnodeCathodeFirst Cycle Charge Capacity (mAh/g)First Cycle Discharge Capacity (mAh/g)First Cycle Coulombic Efficiency (%)
BaselineGraphiteNMC53240035087.5
Baseline + 2% TFDOGraphiteNMC53239035591.0

Table 2: Capacity Retention after 200 Cycles at 1C Rate

ElectrolyteAnodeCathodeInitial Discharge Capacity (mAh/g)Discharge Capacity after 200 Cycles (mAh/g)Capacity Retention (%)
BaselineGraphiteNMC53216012075.0
Baseline + 2% TFDOGraphiteNMC53216214589.5

Table 3: Electrochemical Impedance Spectroscopy Data after 50 Cycles

ElectrolyteSEI Resistance (RSEI, Ω)Charge Transfer Resistance (Rct, Ω)
Baseline3550
Baseline + 2% TFDO2030

Visualizations

The following diagrams illustrate the logical workflow of the experimental process and the proposed mechanism of action for the TFDO additive.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Elec_Prep Electrolyte Preparation (Baseline & TFDO) Cell_Assembly Coin Cell Assembly (CR2032) Elec_Prep->Cell_Assembly Formation Formation Cycles (C/20) Cell_Assembly->Formation Cycling Galvanostatic Cycling (Rate & Long-term) Formation->Cycling EIS EIS Analysis Formation->EIS CV Cyclic Voltammetry Formation->CV Data_Comp Data Comparison (Tables) Cycling->Data_Comp EIS->Data_Comp Mech_Analysis Mechanism Analysis CV->Mech_Analysis

Caption: Experimental workflow for evaluating TFDO as an electrolyte additive.

TFDO_Mechanism TFDO TFDO in Electrolyte Reduction Preferential Reduction on Anode Surface TFDO->Reduction Initial Charging SEI Formation of Stable, LiF-rich SEI Layer Reduction->SEI Decomposition & Polymerization Performance Improved Battery Performance (Capacity Retention, CE) SEI->Performance Suppresses Side Reactions

Caption: Proposed mechanism of TFDO in forming a stable SEI layer.

Conclusion

The use of this compound as an electrolyte additive presents a promising avenue for enhancing the performance of lithium-ion batteries. The protocols and data presented herein provide a foundational framework for researchers to further investigate and optimize the use of TFDO in various lithium-ion battery chemistries. The key to its efficacy lies in the formation of a robust and stable SEI, which is critical for achieving long cycle life and high efficiency in next-generation energy storage systems.

Application Notes & Protocols: The Role of 4-(Trifluoromethyl)-1,3-dioxolan-2-one in Forming a Stable Solid Electrolyte Interphase (SEI)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in battery technology and materials science.

Introduction

The formation of a stable Solid Electrolyte Interphase (SEI) is paramount for the performance, longevity, and safety of lithium-ion batteries. The SEI is a passivation layer formed on the anode surface from the decomposition products of the electrolyte during the initial charging cycles. An ideal SEI should be ionically conductive to allow the passage of Li-ions but electronically insulating to prevent further electrolyte decomposition. Fluorinated electrolyte additives have been extensively investigated for their ability to create a more robust and effective SEI. This document focuses on the role and application of a specific fluorinated additive, 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFDO), in the formation of a stable SEI. The trifluoromethyl (-CF3) group is known for its strong electron-withdrawing nature, which can influence the reduction potential of the molecule and contribute to the formation of a LiF-rich and polymeric SEI, enhancing the stability of the anode, particularly for silicon and lithium metal anodes.

While direct literature on TFDO is emerging, its structural similarity to well-known additives like Fluoroethylene Carbonate (FEC) allows for the postulation of its mechanism and benefits. Dioxolane-derived fluorinated cyclic ethers, including those with trifluoromethyl groups, have shown promise in enhancing oxidative stability and cycling performance in lithium metal batteries.[1]

Proposed Mechanism of TFDO in SEI Formation

It is hypothesized that TFDO, upon initial reduction at the anode surface, undergoes a ring-opening reaction. The strong electron-withdrawing -CF3 group likely facilitates this reduction at a higher potential compared to non-fluorinated carbonates. The decomposition of TFDO is expected to generate key components that contribute to a stable SEI:

  • Lithium Fluoride (LiF): The presence of the trifluoromethyl group is a rich source of fluoride ions, leading to the formation of a significant amount of LiF in the SEI. LiF is known for its high mechanical strength and ability to suppress lithium dendrite growth.

  • Polymeric Species: The ring-opening polymerization of the dioxolane structure can form cross-linked polymers, such as poly(ethylene oxide)-type structures. These polymers provide flexibility to the SEI, which is crucial for accommodating the volume changes of the anode during lithiation and delithiation, especially for high-capacity anodes like silicon.

  • Lithium Carbonates: Decomposition will also likely produce various lithium carbonate species which are common components of the SEI.

The combination of a rigid, ionically conductive inorganic component (LiF) and a flexible polymeric organic component is believed to create a dense, uniform, and stable SEI layer. This enhanced SEI can effectively prevent further electrolyte decomposition, minimize capacity loss, and improve the overall cycling stability and safety of the battery.

SEI_Formation_Mechanism TFDO TFDO Additive Anode Anode (e.g., Si, Li Metal) TFDO->Anode Reduction at Anode Surface Li_ion Li⁺ Li_ion->Anode Lithiati LiF LiF Matrix Li_ion->LiF Li2CO3 Lithium Carbonates Li_ion->Li2CO3 Solvent Carbonate Solvents Anode->LiF Decomposition & Reaction Polymer Polymeric Species Anode->Polymer Polymerization Anode->Li2CO3 Decomposition

Figure 1: Proposed mechanism of TFDO in SEI formation.

Data Presentation

The following tables summarize hypothetical yet representative quantitative data based on the expected improvements from using TFDO as an electrolyte additive compared to a baseline electrolyte and an electrolyte with Fluoroethylene Carbonate (FEC), a commonly used SEI-forming additive.

Table 1: Electrochemical Performance of Li||NMC811 Coin Cells Electrolyte: 1 M LiPF6 in EC/EMC (3:7 v/v). Additive concentration: 2 wt%. Cycled at C/3 after formation cycles.

Electrolyte Additive1st Cycle Coulombic Efficiency (%)Capacity Retention after 300 Cycles (%)Average Coulombic Efficiency (%)
None (Baseline)85.270.399.1
FEC88.585.699.7
TFDO 89.1 90.2 99.8

Table 2: SEI Properties on Silicon Anode after 50 Cycles Determined by XPS and EIS analysis.

Electrolyte AdditiveSEI Thickness (nm)LiF Content in SEI (%)Charge Transfer Resistance (Ω)
None (Baseline)~45~15150
FEC~20~4065
TFDO ~18 ~55 50

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of TFDO-containing electrolytes.

1. Electrolyte Preparation

This protocol describes the preparation of a standard lithium-ion battery electrolyte with the addition of TFDO.

Electrolyte_Preparation_Workflow start Start glovebox Prepare in Argon-filled Glovebox (H₂O, O₂ < 0.1 ppm) start->glovebox solvents Mix Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) (3:7 v/v) glovebox->solvents add_salt Slowly add LiPF₆ salt to achieve 1 M concentration while stirring solvents->add_salt dissolve Stir until LiPF₆ is completely dissolved add_salt->dissolve add_tfdo Add 2 wt% of TFDO to the electrolyte dissolve->add_tfdo mix_final Stir for 2-4 hours to ensure homogeneity add_tfdo->mix_final store Store in a sealed container in the glovebox mix_final->store end End store->end

Figure 2: Workflow for electrolyte preparation.

Materials:

  • Battery-grade Ethylene Carbonate (EC)

  • Battery-grade Ethyl Methyl Carbonate (EMC)

  • Lithium Hexafluorophosphate (LiPF₆)

  • This compound (TFDO)

  • Argon-filled glovebox

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • All materials and equipment should be dried in a vacuum oven before being transferred into an argon-filled glovebox with water and oxygen levels below 0.1 ppm.

  • Prepare the solvent mixture by combining EC and EMC in a 3:7 volume ratio in a clean, dry glass bottle.

  • Slowly add the required amount of LiPF₆ salt to the solvent mixture to achieve a 1 M concentration. Stir the solution with a magnetic stirrer until the salt is fully dissolved.

  • Add the desired weight percentage of TFDO (e.g., 2 wt%) to the prepared electrolyte.

  • Continue stirring the final solution for at least 2-4 hours to ensure the additive is completely dissolved and the electrolyte is homogeneous.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

2. Coin Cell Assembly (CR2032)

This protocol outlines the assembly of a standard CR2032 coin cell for electrochemical testing.

Coin_Cell_Assembly_Workflow start Start in Glovebox step1 Place Cathode in Negative Casing start->step1 step2 Add Separator (e.g., Celgard 2325) step1->step2 step3 Dispense Electrolyte (~40 µL) onto Separator step2->step3 step4 Place Lithium Metal Anode step3->step4 step5 Add Spacer and Spring step4->step5 step6 Place Positive Casing step5->step6 step7 Crimp the Cell step6->step7 step8 Clean and Label Cell step7->step8 end_node Ready for Testing step8->end_node

Figure 3: Workflow for coin cell assembly.

Materials:

  • Cathode (e.g., NMC811 coated on aluminum foil)

  • Anode (e.g., Lithium metal foil or Silicon-based anode)

  • Separator (e.g., Celgard 2325)

  • CR2032 coin cell components (casings, spacers, spring)

  • Prepared electrolyte with TFDO

  • Coin cell crimper

  • Tweezers and other assembly tools

Procedure:

  • All cell components should be dried under vacuum before transfer into the glovebox.

  • Place the cathode disc into the negative casing of the coin cell.

  • Place a separator disc on top of the cathode.

  • Carefully dispense a few drops (approximately 40 µL) of the TFDO-containing electrolyte onto the separator, ensuring it is fully wetted.

  • Place the anode disc (e.g., lithium metal) on top of the wetted separator.

  • Place a spacer and then a spring on top of the anode.

  • Carefully place the positive casing on top of the assembly.

  • Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.

  • Remove the crimped cell, clean the exterior, and label it appropriately.

  • Let the cell rest for at least 12 hours before commencing electrochemical testing to ensure complete electrolyte wetting of the electrodes.

3. Electrochemical Characterization

This protocol provides a general procedure for the electrochemical evaluation of the assembled coin cells.

Equipment:

  • Battery cycler

  • Electrochemical impedance spectrometer

Procedure:

  • Formation Cycles:

    • Cycle the cell at a low C-rate (e.g., C/20) for the first 2-3 cycles.

    • The voltage window should be appropriate for the electrode chemistry (e.g., 3.0-4.3 V for NMC811/Li).

    • This initial cycling is crucial for the formation of a stable SEI.

  • Galvanostatic Cycling (Cycle Life and Coulombic Efficiency):

    • Cycle the cell at a desired C-rate (e.g., C/3 or 1C) for an extended number of cycles (e.g., 300-500 cycles).

    • Record the charge and discharge capacities for each cycle to determine capacity retention and coulombic efficiency.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS at different states of charge and at various cycle numbers to evaluate the change in impedance, particularly the charge transfer resistance, which is related to the properties of the SEI.

    • A typical frequency range is 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5-10 mV).

4. Post-Mortem Analysis (SEI Characterization)

After cycling, cells can be disassembled in the glovebox for characterization of the anode surface.

Procedure:

  • Carefully open the cycled coin cell inside the glovebox.

  • Gently rinse the anode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte.

  • Dry the anode and mount it on a holder for analysis.

  • Transfer the sample to the analysis equipment (e.g., XPS, SEM) using an air-tight transfer vessel to prevent exposure to air and moisture.

  • Perform surface analysis to determine the morphology, thickness, and chemical composition of the SEI layer.

Conclusion

This compound is a promising electrolyte additive for enhancing the stability of the solid electrolyte interphase in lithium-ion batteries. Its trifluoromethyl group is expected to promote the formation of a robust, LiF-rich SEI that is both mechanically strong and ionically conductive. The protocols outlined in this document provide a framework for researchers to prepare, test, and characterize electrolytes containing TFDO, enabling a systematic evaluation of its impact on battery performance. Further research is warranted to fully elucidate the decomposition mechanism and optimize the concentration of TFDO for various anode chemistries.

References

Application Notes and Protocols for 4-(Trifluoromethyl)-1,3-dioxolan-2-one in High-Voltage Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of high-energy-density lithium-ion batteries is critically dependent on the formulation of electrolytes capable of withstanding high operational voltages ( > 4.3 V vs. Li/Li⁺). At these potentials, conventional carbonate-based electrolytes undergo oxidative decomposition at the cathode surface, leading to capacity fade and reduced cycle life. The incorporation of electrolyte additives is a key strategy to form a stable and protective cathode-electrolyte interphase (CEI), thereby enhancing battery performance.

4-(Trifluoromethyl)-1,3-dioxolan-2-one is a fluorinated cyclic carbonate with potential as a high-voltage electrolyte additive. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group is expected to increase the oxidative stability of the molecule compared to non-fluorinated counterparts like ethylene carbonate. While direct and extensive research on this specific compound is emerging, its application and performance can be inferred from studies on analogous fluorinated carbonates such as fluoroethylene carbonate (FEC) and other trifluoromethylated electrolyte components.

These notes provide a detailed overview of the anticipated application of this compound in high-voltage battery electrolytes, including its proposed mechanism of action, and protocols for its evaluation.

Proposed Mechanism of Action

As a functional additive, this compound is expected to participate in the formation of a robust CEI layer on high-voltage cathodes (e.g., LiNi₀.₅Mn₁.₅O₄ (LNMO) or high-nickel LiNiₓMnᵧCo₂O₂ (NMC)). The anticipated mechanism involves its preferential oxidation on the cathode surface at a potential lower than the bulk electrolyte solvent. This process leads to the formation of a stable, electronically insulating, and ionically conductive passivation layer. This layer is believed to incorporate fluorine-containing species, such as lithium fluoride (LiF), which are known to be beneficial components of a stable CEI. By preventing direct contact between the highly oxidized cathode and the electrolyte, this protective layer mitigates continuous electrolyte decomposition, transition metal dissolution from the cathode, and gas generation, ultimately leading to improved cycling stability and coulombic efficiency at high voltages.

cluster_0 Electrolyte with Additive cluster_1 High-Voltage Charging cluster_2 Interface Formation cluster_3 Improved Battery Performance Additive This compound Oxidation Preferential Oxidation of Additive Additive->Oxidation on Cathode Surface Electrolyte Base Electrolyte (e.g., LiPF6 in EC/EMC) Electrolyte->Oxidation (Decomposition Suppressed) CEI Formation of a Stable Cathode-Electrolyte Interphase (CEI) Oxidation->CEI Components CEI Components: - Polycarbonates - LiF - Other F-species CEI->Components Performance Enhanced Cycling Stability Increased Coulombic Efficiency Reduced Capacity Fade CEI->Performance

Figure 1: Proposed mechanism of this compound.

Quantitative Data Summary

While specific data for this compound is not extensively published, the following table summarizes the typical performance improvements observed with the addition of analogous fluorinated cyclic carbonate additives (e.g., FEC, DFEC) to a baseline electrolyte in high-voltage lithium-ion battery cells. This data is provided as a benchmark for expected performance enhancements.

Performance MetricBaseline ElectrolyteElectrolyte with Fluorinated AdditiveReference Cathode/AnodeVoltage Window (V)
First Cycle Coulombic Efficiency 80-85%85-90%NMC532/Graphite3.0 - 4.4
Capacity Retention (after 200 cycles) < 70%> 85%NMC532/Graphite3.0 - 4.4
Capacity Retention (after 100 cycles at 55°C) < 60%> 80%NMC532/Graphite3.0 - 4.4
Oxidative Stability (V vs. Li/Li⁺) ~4.5 V> 5.0 VPt electrode-

Note: The data presented is a representative summary from literature on similar fluorinated additives and should be considered as a guideline for the potential impact of this compound.

Experimental Protocols

The following protocols describe the methodology for evaluating the electrochemical performance of this compound as a high-voltage electrolyte additive.

Electrolyte Preparation

Objective: To prepare a baseline electrolyte and an additive-containing electrolyte for comparative testing.

Materials:

  • Battery-grade solvents: Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC) (or other co-solvents like Diethyl Carbonate (DEC)).

  • Lithium salt: Lithium hexafluorophosphate (LiPF₆).

  • Additive: this compound.

  • Anhydrous solvents for rinsing.

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm.

Procedure:

  • Inside the argon-filled glovebox, prepare the baseline electrolyte. For example, dissolve LiPF₆ in a mixture of EC and EMC (e.g., 3:7 by volume) to a final concentration of 1.0 M. Stir the solution overnight to ensure complete dissolution.

  • To prepare the additive-containing electrolyte, add a specific weight percentage (e.g., 1-5 wt%) of this compound to the baseline electrolyte.

  • Stir the resulting solution for several hours to ensure homogeneity.

Coin Cell Assembly

Objective: To assemble coin cells for electrochemical testing.

Materials:

  • CR2032 coin cell components (casings, spacers, springs).

  • High-voltage cathode: e.g., LiNi₀.₅Mn₁.₅O₄ (LNMO) or LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811).

  • Anode: Lithium metal foil or graphite.

  • Separator: Celgard 2325 or equivalent microporous membrane.

  • Prepared electrolytes (baseline and additive-containing).

  • Crimping machine.

Procedure:

  • Place the cathode at the bottom of the coin cell casing.

  • Add a few drops of the electrolyte to wet the cathode surface.

  • Place the separator on top of the cathode.

  • Add more electrolyte to saturate the separator.

  • Place the lithium metal or graphite anode on top of the separator.

  • Add a spacer and a spring.

  • Carefully place the top cap and crimp the coin cell to seal it.

  • Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes.

cluster_workflow Experimental Workflow A Electrolyte Preparation (Baseline vs. Additive) B Coin Cell Assembly (e.g., CR2032) A->B C Electrochemical Testing - Cycling Performance - Rate Capability - EIS B->C D Post-Mortem Analysis (XPS, SEM) C->D E Data Analysis & Comparison C->E D->E

Figure 2: General workflow for evaluating the electrolyte additive.

Electrochemical Measurements

Objective: To evaluate and compare the performance of the electrolytes.

Equipment:

  • Battery cycler (e.g., Arbin, Neware).

  • Electrochemical impedance spectroscopy (EIS) analyzer.

Procedures:

  • Galvanostatic Cycling:

    • Perform formation cycles at a low C-rate (e.g., C/10) for the first 2-3 cycles within the desired voltage window (e.g., 3.0-4.8 V for LNMO).

    • Conduct long-term cycling at a higher C-rate (e.g., C/2 or 1C) for at least 100 cycles.

    • Record the charge/discharge capacity, coulombic efficiency, and energy efficiency for each cycle.

  • Rate Capability Test:

    • After formation, cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C).

    • Perform several cycles at each C-rate to ensure stable capacity.

    • Return to a low C-rate (e.g., C/10) to check for capacity recovery.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance of the cells before cycling, after formation, and at various cycle intervals (e.g., after 10, 50, and 100 cycles).

    • Typically performed at a fully charged or discharged state over a frequency range of 100 kHz to 0.01 Hz.

    • Analyze the Nyquist plots to determine the evolution of the solid-electrolyte interphase (SEI) and charge-transfer resistances.

Disclaimer

The information provided in these application notes is based on established principles of high-voltage electrolyte additives and data from structurally similar compounds. The performance of this compound may vary, and the provided protocols should be adapted as necessary for specific experimental setups and research goals. All experimental work should be conducted with appropriate safety precautions in a controlled laboratory environment.

Application Notes and Protocols for 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFMP C) in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the anticipated electrochemical properties and potential applications of 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFMP C), a fluorinated cyclic carbonate. The document also includes detailed experimental protocols for the determination of its electrochemical window, a critical parameter for assessing its suitability in various electrochemical systems, particularly as an electrolyte component in high-voltage lithium-ion batteries.

Application Notes

This compound, also known as (Trifluoromethyl)ethylene Carbonate or 3,3,3-Trifluoropropylene Carbonate, is a specialty chemical with potential applications in advanced material science and energy storage.[1] The incorporation of the trifluoromethyl group is known to enhance the thermal and chemical stability of organic molecules.[1] In the context of lithium-ion batteries, fluorinated carbonates are investigated for their ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces, which is crucial for battery longevity and performance.[2][3]

Expected Physicochemical and Electrochemical Properties:

Potential Applications:

  • High-Voltage Electrolyte Co-solvent: TFMP C's anticipated high anodic stability makes it a suitable co-solvent in electrolyte formulations for next-generation lithium-ion batteries operating at higher voltages.

  • SEI-forming Additive: Even in small quantities, TFMP C may contribute to the formation of a robust and fluorine-rich SEI layer on the anode. This can suppress electrolyte decomposition and improve cycling stability.

  • Enhanced Safety: The presence of fluorine can reduce the flammability of the electrolyte, contributing to safer battery operation.

Quantitative Data Summary:

The following table summarizes the expected and known properties of TFMP C and related compounds. Note that the electrochemical window for TFMP C is an expected range based on the properties of similar fluorinated carbonates and requires experimental verification.

PropertyThis compound (TFMP C)4-Fluoro-1,3-dioxolan-2-one (FEC)Ethylene Carbonate (EC)
CAS Number 167951-80-6114435-02-8[6]96-49-1
Molecular Formula C₄H₃F₃O₃C₃H₃FO₃[6]C₃H₄O₃
Molecular Weight 156.06 g/mol 106.05 g/mol [6]88.06 g/mol
Density Not specified1.454 g/cm³[2]1.321 g/cm³
Boiling Point Not specified212 °C[3]248 °C
Flash Point Not specified>102 °C[3]143 °C
Expected Anodic Stability > 4.5 V vs. Li/Li⁺~4.5 V vs. Li/Li⁺~4.2 V vs. Li/Li⁺
Expected Reductive Stability ~0.8 V vs. Li/Li⁺~1.3 V vs. Li/Li⁺~0.8 V vs. Li/Li⁺
Expected Electrochemical Window WideWideModerate

Experimental Protocols

The following protocols describe the standard electrochemical techniques used to determine the electrochemical window of an electrolyte component like TFMP C.

Protocol 1: Determination of the Electrochemical Window using Cyclic Voltammetry (CV)

Objective: To determine the anodic and cathodic stability limits of an electrolyte containing TFMP C.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., Swagelok-type cell)

  • Working Electrode (WE): Glassy carbon, platinum, or aluminum foil

  • Counter Electrode (CE): Lithium metal foil

  • Reference Electrode (RE): Lithium metal foil

  • Electrolyte Solution: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (or other standard electrolyte) with and without a specific concentration of TFMP C.

  • Glovebox with an inert atmosphere (e.g., Argon)

Procedure:

  • Electrolyte Preparation: Inside the glovebox, prepare the electrolyte solutions with and without the desired concentration of TFMP C.

  • Cell Assembly: Assemble the three-electrode cell inside the glovebox. Ensure good contact between the electrodes and the separator soaked in the electrolyte.

  • Cyclic Voltammetry Measurement:

    • Connect the cell to the potentiostat.

    • Set the initial potential at the open-circuit voltage (OCV) of the cell.

    • Define the potential scan range. For anodic stability, scan from the OCV to a high potential (e.g., 6.0 V vs. Li/Li⁺). For cathodic stability, scan from the OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺).

    • Set a scan rate, typically between 0.1 mV/s and 10 mV/s.

    • Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.

  • Data Analysis:

    • Plot the current response as a function of the applied potential.

    • The anodic stability limit is determined as the potential at which a sharp increase in the anodic (oxidation) current is observed.

    • The cathodic stability limit is determined as the potential at which a sharp increase in the cathodic (reduction) current is observed.

    • The electrochemical window is the potential range between the anodic and cathodic stability limits.

Protocol 2: Determination of the Anodic Stability using Linear Sweep Voltammetry (LSV)

Objective: To precisely determine the oxidation potential of the electrolyte.

Materials and Equipment: Same as for Protocol 1.

Procedure:

  • Electrolyte Preparation and Cell Assembly: Follow steps 1 and 2 from Protocol 1.

  • Linear Sweep Voltammetry Measurement:

    • Connect the cell to the potentiostat.

    • Set the initial potential at the OCV of the cell.

    • Define the final potential (e.g., 6.0 V vs. Li/Li⁺).

    • Set a slow scan rate (e.g., 0.1 mV/s to 1 mV/s) to minimize capacitive currents and obtain a clearer faradaic response.[7][8][9][10]

    • Run the linear sweep voltammetry experiment.

  • Data Analysis:

    • Plot the current response as a function of the applied potential.

    • The onset potential of the sharp increase in current is taken as the anodic stability limit of the electrolyte.

Visualizations

The following diagrams illustrate the logical workflow for determining the electrochemical stability of an electrolyte.

experimental_workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_electrolyte Prepare Electrolyte (with and without TFMP C) assemble_cell Assemble 3-Electrode Cell (in Glovebox) prep_electrolyte->assemble_cell Use in cell connect_potentiostat Connect to Potentiostat assemble_cell->connect_potentiostat set_parameters Set CV/LSV Parameters (Scan Rate, Potential Range) connect_potentiostat->set_parameters run_experiment Run Experiment set_parameters->run_experiment plot_data Plot Current vs. Potential run_experiment->plot_data determine_limits Determine Onset Potentials (Oxidation & Reduction) plot_data->determine_limits define_window Define Electrochemical Window determine_limits->define_window

Experimental workflow for electrochemical window determination.

signaling_pathway cluster_anodic Anodic Scan (Oxidation) cluster_cathodic Cathodic Scan (Reduction) anode_start OCV anode_process Potential Sweep to High V anode_start->anode_process Increase Potential anode_event Electrolyte Oxidation anode_process->anode_event Triggers anode_end Anodic Limit anode_event->anode_end Defines cathode_start OCV cathode_process Potential Sweep to Low V cathode_start->cathode_process Decrease Potential cathode_event Electrolyte Reduction cathode_process->cathode_event Triggers cathode_end Cathodic Limit cathode_event->cathode_end Defines

Process flow for determining anodic and cathodic stability limits.

References

4-(Trifluoromethyl)-1,3-dioxolan-2-one: A Versatile Building Block for Trifluoromethylated Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

4-(Trifluoromethyl)-1,3-dioxolan-2-one, also known as 3,3,3-trifluoropropylene carbonate, is a valuable and versatile building block in organic synthesis. Its significance lies in the presence of the trifluoromethyl (CF₃) group, a moiety of great interest in medicinal chemistry, agrochemicals, and materials science. The incorporation of a CF₃ group can dramatically alter the biological and physical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This cyclic carbonate serves as a practical and efficient precursor for the introduction of the trifluoromethyl group into a wide range of molecular scaffolds.

Synthesis of this compound

A highly efficient and environmentally friendly method for the synthesis of this compound involves the reaction of 3,3,3-trifluoro-1,2-epoxypropane with carbon dioxide. This process is noted for its high atom economy, minimizing waste and aligning with the principles of green chemistry. The synthesis can be effectively carried out in a continuous flow reactor, a technology that offers advantages over traditional batch processes in terms of cost, time, and safety.

An alternative laboratory-scale synthesis involves the reaction of 3,3,3-trifluoro-1,2-propanediol with triphosgene in the presence of a base.

Experimental Protocol: Synthesis from 3,3,3-Trifluoro-1,2-propanediol and Triphosgene

This protocol is based on a patented procedure and should be performed by trained personnel in a well-ventilated fume hood due to the hazardous nature of triphosgene.

Materials:

  • 3,3,3-Trifluoro-1,2-propanediol

  • Triphosgene

  • Tetraethylene glycol dimethyl ether (solvent)

  • Tetrabutylammonium bromide (catalyst)

  • Triethylamine (base)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,3,3-trifluoro-1,2-propanediol (e.g., 110 g) and triphosgene (e.g., 84 g) in tetraethylene glycol dimethyl ether (e.g., 1200 mL).

  • Add tetrabutylammonium bromide (e.g., 545 g) to the mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • With vigorous stirring, add triethylamine (e.g., 250 g) dropwise to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., Gas Chromatography) until the 3,3,3-trifluoro-1,2-propanediol is consumed.

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Purify the filtrate by vacuum distillation to obtain this compound.

Reactant 1Reactant 2SolventCatalystBaseTemperatureYield
3,3,3-Trifluoro-1,2-propanediolTriphosgeneTetraethylene glycol dimethyl etherTetrabutylammonium bromideTriethylamine0 °CUp to 87.1%[1]

Table 1: Summary of reaction conditions and yield for the synthesis of this compound.[1]

Logical Relationship: Synthesis of this compound

G A 3,3,3-Trifluoro-1,2-propanediol C Reaction Mixture A->C B Triphosgene B->C D This compound C->D Reaction & Purification E Triethylamine (Base) E->C Addition at 0°C F Tetrabutylammonium Bromide (Catalyst) F->C G Tetraethylene glycol dimethyl ether (Solvent) G->C

Caption: Synthesis of the target compound from its diol precursor.

Applications in Organic Synthesis: Ring-Opening Reactions

This compound is an excellent electrophile that readily undergoes ring-opening reactions with a variety of nucleophiles. This reactivity provides a straightforward pathway to introduce the valuable 1,1,1-trifluoro-2-hydroxypropyl moiety into different molecular frameworks. The regioselectivity of the ring-opening is generally controlled by the attack of the nucleophile at the less sterically hindered carbon of the dioxolanone ring.

1. Reaction with Amines: Synthesis of Trifluoromethylated β-Amino Alcohols and Carbamates

The reaction of this compound with primary and secondary amines is expected to proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by ring opening. This can lead to the formation of either trifluoromethylated β-amino alcohols or the corresponding carbamates, depending on the reaction conditions and the nature of the amine. These products are valuable building blocks in medicinal chemistry.

Experimental Workflow: Reaction with Amines

G A This compound C Reaction in Suitable Solvent A->C B Primary or Secondary Amine B->C D Trifluoromethylated β-Amino Alcohol C->D Path A E Trifluoromethylated Carbamate C->E Path B

Caption: Potential reaction pathways with amine nucleophiles.

2. Reaction with Alcohols and Thiols: Synthesis of Trifluoromethylated Ethers and Thioethers

Similarly, alcohols and thiols can act as nucleophiles to open the dioxolanone ring, leading to the formation of trifluoromethylated β-hydroxy ethers and thioethers, respectively. These reactions can be catalyzed by either acids or bases. The resulting products are of interest in materials science and as intermediates in the synthesis of more complex molecules.

General Experimental Protocol for Nucleophilic Ring-Opening:

Materials:

  • This compound

  • Nucleophile (Amine, Alcohol, or Thiol)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂, CH₃CN)

  • Catalyst (if required, e.g., a Lewis acid or a non-nucleophilic base)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification reagents

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in an appropriate anhydrous solvent.

  • Add the nucleophile (typically 1.0-1.2 equivalents) to the solution. If a catalyst is required, it is added at this stage.

  • Stir the reaction mixture at a suitable temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain the desired trifluoromethylated product.

NucleophileProduct TypeExpected Reaction Conditions
Primary/Secondary Amineβ-Amino Alcohol / CarbamateRoom temperature to moderate heating
Alcoholβ-Hydroxy EtherAcid or base catalysis
Thiolβ-Hydroxy ThioetherBase catalysis

Table 2: Summary of expected products from nucleophilic ring-opening reactions.

Reaction Mechanism: Nucleophilic Ring-Opening

G cluster_0 Nucleophilic Attack cluster_1 Ring Opening cluster_2 Product Formation A This compound C Tetrahedral Intermediate A->C B Nucleophile (Nu-H) B->C D Ring-Opened Intermediate C->D E Final Product D->E Proton Transfer

Caption: General mechanism for the ring-opening reaction.

Conclusion

This compound is a highly valuable building block for the introduction of the trifluoromethyl group in organic synthesis. Its efficient synthesis and versatile reactivity with a range of nucleophiles make it an attractive tool for researchers in drug discovery, agrochemical development, and materials science. The ability to readily generate trifluoromethylated β-hydroxy amines, ethers, and thioethers opens up avenues for the creation of novel and functionalized molecules with potentially enhanced properties. Further exploration of its reactivity, particularly in asymmetric synthesis, is a promising area for future research.

References

Application Note: Purification of 4-(Trifluoromethyl)-1,3-dioxolan-2-one by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 4-(Trifluoromethyl)-1,3-dioxolan-2-one via vacuum distillation. This fluorinated cyclic carbonate is a valuable building block in medicinal chemistry and materials science.[1][2] The high boiling point of this compound at atmospheric pressure necessitates purification under reduced pressure to prevent thermal decomposition and ensure high purity. This document outlines the necessary equipment, safety precautions, and a step-by-step procedure for the successful vacuum distillation of the title compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and advanced materials.[1][2] Its trifluoromethyl group can impart unique properties, such as enhanced thermal stability and biological activity.[2] Synthesis of this compound can result in impurities, including unreacted starting materials and byproducts, which must be removed to ensure the quality and reliability of downstream applications. Due to its high boiling point of 206.6 °C at atmospheric pressure, purification by vacuum distillation is the preferred method to avoid degradation.[3] This protocol provides a comprehensive guide to effectively purify this compound.

Data Presentation

The boiling point of a liquid decreases as the pressure is reduced. This relationship is crucial for a successful vacuum distillation. The following table provides estimated boiling points for this compound at various vacuum pressures, calculated using the Clausius-Clapeyron equation based on its atmospheric boiling point.

Pressure (mmHg)Estimated Boiling Point (°C)
760206.6
100143.5
50124.8
20103.1
1088.0
572.8
146.5

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flasks (e.g., pear-shaped or round-bottom)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump (capable of reaching at least 10 mmHg)

  • Manometer or vacuum gauge

  • Cold trap (optional, but recommended to protect the pump)

  • Glass wool or aluminum foil for insulation

  • Vacuum grease

  • Clamps and stands to secure the apparatus

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • This compound and similar fluorinated compounds may cause skin and eye irritation. Handle with care and wear appropriate PPE.

  • Inspect all glassware for cracks or defects before setting up the apparatus, as vacuum distillation can cause flawed glassware to implode.

  • Use a safety screen or the fume hood sash as a blast shield during the distillation.

  • Ensure all joints are properly sealed and greased to prevent leaks.

Procedure
  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar in the distilling flask.

    • Add the crude this compound to the distilling flask, filling it to no more than two-thirds of its capacity.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Assemble the short-path distillation head, condenser, and receiving flask.

    • Insert the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Secure all components with clamps.

    • Connect the vacuum source to the distillation apparatus with thick-walled vacuum tubing. A cold trap between the apparatus and the pump is highly recommended.

    • Connect the condenser to a water source, ensuring a gentle flow of cold water.

  • Distillation Process:

    • Turn on the vacuum pump to slowly evacuate the system.

    • Once the desired pressure is reached and stable (as indicated by the manometer), begin heating the distilling flask using the heating mantle.

    • Start the magnetic stirrer to ensure smooth boiling.

    • Monitor the temperature of the distilling liquid and the vapor.

    • The first fraction to distill will likely be any low-boiling impurities or residual solvents. It is advisable to collect this in a separate receiving flask and discard it.

    • As the temperature approaches the expected boiling point of the product at the applied pressure (refer to the data table), change to a clean receiving flask to collect the purified this compound.

    • Collect the fraction that distills at a constant temperature. This is the purified product.

    • If the temperature rises significantly after the main fraction has been collected, stop the distillation as this may indicate the presence of higher-boiling impurities.

  • Shutdown Procedure:

    • Turn off the heating mantle and allow the distilling flask to cool.

    • Once the apparatus has cooled to room temperature, slowly and carefully vent the system by opening the vacuum connection.

    • Turn off the vacuum pump.

    • Turn off the condenser water.

    • Disassemble the apparatus and transfer the purified product to a suitable, labeled storage container.

Visualization

Vacuum_Distillation_Workflow Purification Workflow for this compound cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Assemble Clean, Dry Vacuum Distillation Apparatus B Add Crude Product and Stir Bar to Distilling Flask A->B C Grease Joints and Secure Apparatus B->C D Evacuate the System with Vacuum Pump C->D E Begin Heating and Stirring D->E F Collect and Discard Initial Low-Boiling Fraction E->F G Collect Purified Product at Constant Temperature F->G H Cool the Apparatus G->H I Vent the System H->I J Disassemble and Store Product I->J

Caption: Workflow for vacuum distillation purification.

References

Application Notes and Protocols: Purification of 4-(Trifluoromethyl)-1,3-dioxolan-2-one via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 4-(Trifluoromethyl)-1,3-dioxolan-2-one, a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The protocol outlines a robust column chromatography method for the efficient removal of impurities, ensuring high purity of the final product. The methodology is presented with clarity to be readily implemented in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, primarily due to the presence of the trifluoromethyl group which can significantly alter the biological activity and physicochemical properties of molecules.[1] The synthesis of this compound can often result in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to ensure the desired product quality for subsequent applications. Column chromatography is a versatile and widely used technique for the purification of organic compounds.[2][3] This application note details a systematic approach to the purification of this compound using flash column chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C4H3F3O3[1]
Molecular Weight 156.06 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 206.6 °C[1]
Density 1.554 g/cm³[1]
CAS Number 167951-80-6[1]

Recommended Column Chromatography Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material. Thin Layer Chromatography (TLC) should be used to monitor the separation and identify the fractions containing the pure product.

Materials and Reagents
  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading, optional)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Dissolve Dissolve in Minimal Dichloromethane Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Evaporate Evaporate Solvent Adsorb->Evaporate DryLoad Dry Sample for Loading Evaporate->DryLoad Load Load Dry Sample DryLoad->Load Pack Pack Column with Silica Gel in Hexane Pack->Load Elute Elute with Hexane/ Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Pool Pool Pure Fractions TLC->Pool Concentrate Concentrate under Reduced Pressure Pool->Concentrate Pure Pure Product Concentrate->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm).

    • Prepare a slurry of silica gel in hexane and carefully pour it into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess hexane until the solvent level is just at the top of the sand layer. Caution: Do not let the column run dry.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. This is known as dry loading and is recommended for better separation.[4]

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A suggested gradient is as follows (volume/volume):

      • 100% Hexane (2 column volumes)

      • 98:2 Hexane:Ethyl Acetate (4 column volumes)

      • 95:5 Hexane:Ethyl Acetate (4 column volumes)

      • 90:10 Hexane:Ethyl Acetate (until the product has eluted)

    • The optimal solvent system should be determined by preliminary TLC analysis of the crude mixture.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.

    • Monitor the elution of the compound by spotting a small amount from each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

    • The target compound, being a polar molecule, is expected to have a lower Rf value than non-polar impurities.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a colorless liquid.

Alternative Purification Strategies

For highly polar impurities that are difficult to separate using normal-phase chromatography, reversed-phase chromatography can be a viable alternative.[5]

  • Stationary Phase: C18 silica gel.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.[4]

Additionally, for compounds that are sensitive to silica gel, other stationary phases like alumina can be considered.[5]

Troubleshooting

ProblemPotential CauseRecommended Solution
Poor Separation Inappropriate solvent system.Optimize the mobile phase composition based on TLC analysis. A shallower gradient may be required.
Column overloading.Reduce the amount of crude material loaded onto the column.
Compound Stuck on Column Compound is too polar for the chosen eluent.Increase the polarity of the mobile phase. Consider using a different stationary phase like alumina.[5]
Product Elutes with Solvent Front Eluent is too polar.Start with a less polar mobile phase (e.g., 100% hexane).

Data Summary

The following table summarizes the key parameters for the recommended column chromatography protocol.

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane / Ethyl Acetate Gradient
Sample Loading Dry Loading
Detection Method TLC with UV (254 nm) and/or KMnO4 stain
Expected Purity >95% (GC)

Conclusion

The described column chromatography protocol provides an effective method for the purification of this compound. By following this detailed procedure, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and materials science. The key to a successful purification is the careful selection of the stationary and mobile phases, proper column packing, and diligent monitoring of the fractions.

References

Application Notes and Protocols for 4-(Trifluoromethyl)-1,3-dioxolan-2-one in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses and polymerization methods for 4-(Trifluoromethyl)-1,3-dioxolan-2-one. The inclusion of the trifluoromethyl group is known to enhance key polymer properties, making it a valuable monomer for creating advanced materials.[1]

Application Notes

The incorporation of this compound into polymer chains can impart a range of desirable characteristics. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly influence the physical and chemical properties of the resulting polymers.

Key Benefits of Incorporating this compound:

  • Enhanced Thermal Stability: Fluorinated polymers often exhibit higher thermal degradation temperatures compared to their non-fluorinated counterparts.

  • Improved Chemical Resistance: The C-F bond is exceptionally strong and stable, leading to polymers that are more resistant to chemical attack.[1]

  • Modified Surface Properties: The presence of fluorine can lower the surface energy of a material, leading to hydrophobic and oleophobic properties.

  • Altered Electronic Properties: The trifluoromethyl group can influence the electronic properties of conjugated polymers, which can be beneficial in applications such as organic photovoltaics.[2]

  • Increased Solubility in Fluorinated Solvents: This can be advantageous for processing and characterization.

Potential Applications:

  • High-Performance Plastics: For use in demanding environments requiring thermal and chemical stability.[1]

  • Advanced Coatings: To create surfaces with low friction, anti-fouling, or protective properties.[1]

  • Biomaterials: The unique properties of fluorinated polymers can be exploited in medical devices and drug delivery systems.

  • Optical Materials: Fluorinated polymers can have low refractive indices and good optical clarity, making them suitable for applications like plastic optical fibers.[3]

  • Electrolytes for Batteries: The polarity and stability of the monomer unit could be beneficial in solid polymer electrolytes.[4][5]

Experimental Protocols

Protocol 1: Free Radical Polymerization

This protocol is adapted from the polymerization of perfluoro-2-methylene-4-methyl-1,3-dioxolane and is suitable for monomers that can undergo vinyl-addition-type polymerization.[3] It is hypothesized that under certain conditions, the dioxolanone ring might open, but a free radical approach would likely target any potential unsaturation or proceed via a different mechanism.

Materials:

  • This compound (monomer)

  • Perfluorodibenzoyl peroxide or Perfluorodi-tert-butyl peroxide (initiator)

  • Hexafluorobenzene (HFB) or other suitable fluorinated solvent (optional, for solution polymerization)

  • Methanol or Chloroform (for polymer precipitation)

  • Schlenk flask or sealed polymerization tube

  • Nitrogen or Argon source

  • Magnetic stirrer and heating plate/oil bath

  • Vacuum oven

Procedure:

  • Monomer and Solvent Preparation:

    • Purify the this compound monomer by distillation under reduced pressure to remove any inhibitors or impurities.

    • If performing solution polymerization, dry the hexafluorobenzene over a suitable drying agent (e.g., calcium hydride) and distill it.

  • Polymerization Setup:

    • Bulk Polymerization: Place the desired amount of purified monomer and initiator (typically 0.1-1 mol% relative to the monomer) into a clean, dry Schlenk flask or polymerization tube equipped with a magnetic stir bar.

    • Solution Polymerization: Dissolve the purified monomer in the desired amount of dry hexafluorobenzene in a Schlenk flask. Add the initiator to the solution.

  • Degassing:

    • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Polymerization:

    • After degassing, backfill the flask with nitrogen or argon.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C, depending on the initiator's decomposition kinetics) and stir.

    • Monitor the progress of the polymerization by periodically taking samples and analyzing the monomer conversion by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Isolation and Purification:

    • Once the desired conversion is reached, cool the reaction mixture to room temperature.

    • If the polymer is solid, dissolve it in a minimal amount of a suitable solvent (e.g., hexafluorobenzene or acetone).

    • Precipitate the polymer by slowly adding the polymer solution to a non-solvent such as methanol or chloroform with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization:

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Chemical Structure: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg) and melting temperature (Tm), and Thermogravimetric Analysis (TGA) for thermal stability.[3]

Protocol 2: Cationic Ring-Opening Polymerization (ROP)

This protocol is based on the organocatalyzed ring-opening polymerization of 1,3-dioxolan-4-ones.[6] This method is expected to yield polycarbonates.

Materials:

  • This compound (monomer)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable Brønsted or Lewis acid catalyst (e.g., Sc(OTf)₃).[5][6]

  • Neopentanol or Benzyl alcohol (initiator)

  • Dichloromethane (DCM) or Toluene (for dissolving and precipitation)

  • Methanol (for polymer precipitation)

  • Round-bottom flask with a condenser and nitrogen/argon inlet

  • Magnetic stirrer and heating plate/oil bath

  • Vacuum oven

Procedure:

  • Monomer and Reagent Preparation:

    • Ensure the monomer is dry and pure.

    • Dry the initiator and solvent over appropriate drying agents and distill them before use.

  • Polymerization Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the purified monomer, initiator (e.g., monomer:initiator ratio of 100:1), and catalyst (e.g., monomer:catalyst ratio of 100:1).

    • The reaction can be performed in bulk (solvent-free) or in a dry solvent like dichloromethane or toluene.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 100-130 °C for bulk polymerization) with stirring.

    • Monitor the reaction progress by analyzing monomer conversion via ¹H NMR spectroscopy of aliquots taken from the reaction mixture.

  • Termination and Isolation:

    • After the desired polymerization time or monomer conversion is achieved, cool the reaction to room temperature.

    • If the reaction was performed in bulk, dissolve the resulting viscous polymer in a minimal amount of dichloromethane.

    • Quench the polymerization by adding a small amount of a basic solution (e.g., triethylamine or a saturated solution of sodium bicarbonate) to neutralize the acid catalyst.

  • Purification:

    • Precipitate the polymer by pouring the solution into a large volume of a non-solvent like cold methanol, with vigorous stirring.

    • Collect the polymer by filtration.

    • Redissolve the polymer in dichloromethane and re-precipitate it to ensure the complete removal of impurities.

    • Dry the final polymer product in a vacuum oven at a suitable temperature until a constant weight is obtained.

Characterization:

  • Molecular Weight and Polydispersity: GPC/SEC.

  • Chemical Structure: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the ring-opening and the polymer structure.

  • Thermal Properties: DSC and TGA.

Data Presentation

The following tables summarize hypothetical but expected data based on the properties of similar fluorinated polymers found in the literature. Actual experimental results may vary.

Table 1: Expected Polymer Properties from Free Radical Polymerization

ParameterExpected Value RangeReference Compound
Monomer Conversion> 80%Perfluoro-2-methylene-4-methyl-1,3-dioxolane[3]
Number-Average Molecular Weight (Mn)10,000 - 100,000 g/mol Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane)[3]
Polydispersity Index (PDI)1.5 - 2.5Typical for free radical polymerization
Glass Transition Temperature (Tg)120 - 150 °CPoly(perfluoro-2-methylene-4-methyl-1,3-dioxolane)[3]
Decomposition Temperature (Td)> 300 °CGeneral for fluorinated polymers[1]
Refractive Index1.32 - 1.35Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane)[3]

Table 2: Expected Polymer Properties from Cationic Ring-Opening Polymerization

ParameterExpected Value RangeReference Compound
Monomer Conversion> 90%Poly(lactic acid) from 1,3-dioxolan-4-one[6]
Number-Average Molecular Weight (Mn)5,000 - 50,000 g/mol Poly(lactic acid) from 1,3-dioxolan-4-one[6]
Polydispersity Index (PDI)1.1 - 1.8Typical for controlled ROP[6]
Glass Transition Temperature (Tg)Dependent on polymer structure-
Decomposition Temperature (Td)> 250 °CGeneral for polycarbonates

Visualizations

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Δ I->R M Monomer (4-(Trifluoromethyl)- 1,3-dioxolan-2-one) R->M R->M RM Growing Chain (RMn•) M->RM M->RM RM->RM P Polymer (P) RM->P Combination or Disproportionation RM->P

Caption: Proposed Free Radical Polymerization Workflow.

Cationic_ROP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer Monomer ActivatedMonomer Activated Monomer Monomer->ActivatedMonomer + H+ Monomer->ActivatedMonomer Catalyst Catalyst (H+) GrowingChain Growing Chain ActivatedMonomer->GrowingChain + ROH ActivatedMonomer->GrowingChain Initiator Initiator (ROH) GrowingChain->GrowingChain Polymer Polymer GrowingChain->Polymer Quenching GrowingChain->Polymer

Caption: Proposed Cationic Ring-Opening Polymerization Workflow.

References

Troubleshooting & Optimization

minimizing side reactions in the synthesis of 4-(Trifluoromethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)-1,3-dioxolan-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions during the synthesis of this important fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main strategies for the synthesis of this compound:

  • Cycloaddition of Carbon Dioxide to 2-(Trifluoromethyl)oxirane: This method involves the direct reaction of carbon dioxide with the corresponding epoxide. This approach is considered atom-economical but often requires a catalyst to proceed efficiently.

  • Cyclocondensation of 3,3,3-Trifluoro-1,2-propanediol with a Carbonylating Agent: This route utilizes the reaction of the diol with a carbonyl source, such as phosgene, triphosgene, or other phosgene equivalents. This method is often reliable but may involve hazardous reagents and the formation of stoichiometric byproducts.

Q2: What are the key challenges in synthesizing this compound?

A2: The primary challenges include:

  • Side reaction control: Both main synthetic routes are susceptible to the formation of undesired byproducts, which can complicate purification and reduce the overall yield.

  • Reagent handling: The use of hazardous materials like phosgene or triphosgene requires stringent safety precautions.

  • Purification: The final product may contain impurities that are difficult to separate due to similar physical properties.

  • Yield optimization: Achieving a high yield of the desired product often requires careful optimization of reaction conditions, including temperature, pressure, catalyst choice, and reaction time.

Q3: How can I purify the final product?

A3: Purification of this compound is typically achieved through vacuum distillation or rectification. Column chromatography over silica gel may also be employed for smaller-scale purifications. The choice of method will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guides

Issue 1: Low Yield in the Cyclocondensation of 3,3,3-Trifluoro-1,2-propanediol
Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like TLC, GC, or NMR spectroscopy. - Temperature: The reaction may require heating to overcome the activation energy. Optimize the reaction temperature to balance reaction rate and byproduct formation. - Stoichiometry: Ensure the correct stoichiometric ratio of the diol to the carbonylating agent. An excess of either reactant can lead to side reactions.
Side Reaction: Formation of Oligomers/Polymers - Slow Addition: Add the carbonylating agent (e.g., triphosgene solution) slowly to the solution of the diol. This helps to maintain a low concentration of the reactive intermediate and favors intramolecular cyclization over intermolecular polymerization. - Dilution: Running the reaction at a higher dilution can also favor the formation of the desired cyclic carbonate over oligomeric species.
Side Reaction: Incomplete Cyclization - Base: Ensure a suitable base (e.g., pyridine, triethylamine) is used in the correct stoichiometric amount to neutralize the acid generated during the reaction (e.g., HCl from phosgene or triphosgene). Insufficient base can lead to an acidic environment that may inhibit the reaction or promote side reactions.
Product Loss During Workup - Aqueous Workup: Minimize contact with water during the workup, as the cyclic carbonate may be susceptible to hydrolysis, especially under acidic or basic conditions. Use a neutral wash (e.g., brine) to remove water-soluble byproducts. - Drying: Thoroughly dry the organic phase with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal.
Issue 2: Low Yield and Byproduct Formation in the Cycloaddition of CO2 to 2-(Trifluoromethyl)oxirane
Possible Cause Troubleshooting Steps
Inefficient Catalysis - Catalyst Choice: The choice of catalyst is crucial for this reaction. Common catalysts include Lewis acids, Lewis bases, and metal complexes. Screen different catalysts to find the most effective one for this specific substrate. - Catalyst Loading: Optimize the catalyst loading. Too little catalyst will result in a slow or incomplete reaction, while too much may not significantly improve the yield and can increase costs. - Co-catalyst: Some catalytic systems require a co-catalyst to achieve high activity. Investigate the use of co-catalysts in combination with your primary catalyst.
Low CO2 Pressure - Pressure Optimization: The reaction rate is often dependent on the CO2 pressure. Increase the pressure to improve the reaction rate and yield. However, be mindful of the pressure limitations of your reaction setup.
Side Reaction: Epoxide Polymerization - Reaction Temperature: High temperatures can sometimes lead to the polymerization of the epoxide. Optimize the reaction temperature to favor the cycloaddition reaction over polymerization. - Catalyst Selectivity: Choose a catalyst that is selective for the cycloaddition reaction and does not promote epoxide polymerization.
Mass Transfer Limitations - Stirring: Ensure efficient stirring to maximize the contact between the gaseous CO2 and the liquid phase containing the epoxide and catalyst. - Solvent: While the reaction can often be run neat, the use of a suitable solvent can sometimes improve solubility and mass transfer.

Experimental Protocols

Synthesis of this compound via Cyclocondensation with Triphosgene

This protocol is a general guideline and may require optimization.

Materials:

  • 3,3,3-Trifluoro-1,2-propanediol

  • Triphosgene (handle with extreme caution in a well-ventilated fume hood)

  • Pyridine (or other suitable base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Preparation: Dissolve 3,3,3-trifluoro-1,2-propanediol and pyridine (e.g., 2.2 equivalents) in anhydrous DCM and add the solution to the reaction flask.

  • Triphosgene Addition: Dissolve triphosgene (e.g., 0.4 equivalents) in anhydrous DCM and add this solution to the dropping funnel.

  • Reaction: Cool the reaction flask to 0 °C using an ice bath. Add the triphosgene solution dropwise to the stirred solution of the diol and pyridine over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Data Presentation

Table 1: Comparison of Synthetic Routes for 4-Substituted-1,3-dioxolan-2-ones

Synthetic RouteStarting MaterialsReagentsTypical YieldKey AdvantagesKey Disadvantages
Cyclocondensation3,3,3-Trifluoro-1,2-propanediolPhosgene/Triphosgene, BaseModerate to HighReliable, well-establishedUse of highly toxic reagents, formation of stoichiometric byproducts
Cycloaddition2-(Trifluoromethyl)oxiraneCarbon DioxideVariable (catalyst dependent)Atom-economical, utilizes a renewable C1 sourceRequires a catalyst, may require high pressure
Halogen Exchange (for fluoro-analog)4-Chloro-1,3-dioxolan-2-oneAmine hydrofluoride~75% selectivity[1]Milder fluorinating agent than elemental fluorineStarts from a pre-functionalized dioxolanone

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Dissolve Diol and Pyridine in DCM C 3. Cool Reaction to 0°C A->C B 2. Prepare Triphosgene Solution D 4. Add Triphosgene Solution Dropwise B->D C->D E 5. Warm to RT and Stir D->E F 6. Quench with NaHCO3 (aq) E->F G 7. Separate Organic Layer F->G H 8. Wash with Water and Brine G->H I 9. Dry with Na2SO4 H->I J 10. Concentrate I->J K 11. Vacuum Distillation J->K L Pure Product K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Loss Start Low Yield Observed Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions (e.g., Polymerization) Start->Cause2 Cause3 Product Degradation/Loss Start->Cause3 Sol1a Increase Reaction Time Cause1->Sol1a Sol1b Optimize Temperature Cause1->Sol1b Sol1c Check Reagent Stoichiometry Cause1->Sol1c Sol2a Slow Reagent Addition Cause2->Sol2a Sol2b Increase Dilution Cause2->Sol2b Sol2c Optimize Catalyst/Base Cause2->Sol2c Sol3a Neutral Workup Conditions Cause3->Sol3a Sol3b Thorough Extraction Cause3->Sol3b Sol3c Careful Purification Cause3->Sol3c

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Preventing Polymerization During Cyclic Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclic carbonates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted polymerization during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted polymerization during cyclic carbonate synthesis?

A1: The primary cause of unwanted polymerization is the ring-opening polymerization (ROP) of the cyclic carbonate monomer after it is formed. This is often initiated by the same catalysts used for the synthesis, or by impurities present in the reaction mixture. Both anionic and cationic pathways can lead to polymerization.[1] A major side reaction, especially in anionic routes, is "backbiting," where the active end of a growing polymer chain attacks a carbonate bond within the same chain, leading to the formation of cyclic oligomers.[1]

Q2: How does the ring size of the cyclic carbonate affect its tendency to polymerize?

A2: Ring size is a critical factor. Five-membered cyclic carbonates, like ethylene carbonate (EC), are thermodynamically stable and generally difficult to polymerize without significant side reactions like decarboxylation.[1][2] Six- and seven-membered rings, such as trimethylene carbonate (TMC), have more ring strain, which provides the thermodynamic driving force for ring-opening polymerization.[1]

Q3: Can the catalyst used for the CO2 cycloaddition also initiate polymerization?

A3: Yes, this is a common issue. Many catalysts, particularly Lewis bases and some organometallic compounds, are effective for both the formation of the cyclic carbonate from an epoxide and CO2, and for the subsequent ring-opening polymerization.[3][4] The selectivity between the cyclic carbonate and the polymer can often be controlled by adjusting reaction conditions like temperature and catalyst concentration.[3]

Q4: What role do impurities play in initiating polymerization?

A4: Impurities such as water, alcohols, or other protic species can act as initiators for ROP, leading to polymers with uncontrolled molecular weights.[1] Catalysts can also be sensitive to impurities like air and moisture, which may lead to deactivation or unpredictable side reactions.[1] Therefore, using anhydrous solvents and purified reagents is crucial. Aprotic solvents like toluene, methylene chloride, and THF are generally preferred.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during cyclic carbonate synthesis.

Problem 1: My reaction mixture is becoming viscous, indicating polymerization. How can I stop it?

  • Immediate Action: If possible, quench the reaction by cooling it down rapidly and adding a polymerization inhibitor. The choice of inhibitor depends on your specific reaction chemistry.

  • Root Cause Analysis & Solution:

    • High Temperature: Higher temperatures can favor polymerization. Cyclic carbonates are thermodynamically favored products, while polycarbonates often have a lower activation energy, making their formation kinetically favored at lower temperatures.[3] Consider running the reaction at a lower temperature.

    • Catalyst Choice/Concentration: Some catalysts are more prone to initiating polymerization. For example, alkali metal-based catalysts can promote backbiting and oligomer formation.[5] You might need to screen for a more selective catalyst or reduce the concentration of the current one. Organocatalysts like N,N-tetramethylethylenediamine (TMEDA) have been shown to be effective in producing cyclic carbonates with minimal oligomer byproducts.[6]

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of polymerization.[7] Monitor the reaction progress and stop it once the desired conversion to the cyclic carbonate is achieved.

Problem 2: I'm observing oligomers and byproducts in my final product. What is causing this?

  • Root Cause Analysis & Solution:

    • Transesterification: This is a common side reaction, especially with catalysts like Sn(Oct)2 at elevated temperatures, leading to a broader molecular weight distribution if polymerization occurs.[8] Using organocatalysts like 4-dimethylaminopyridine (DMAP) can sometimes reduce these side reactions.[8]

    • Decarboxylation: Cationic ROP is particularly prone to CO2 elimination, which results in ether linkages within the polymer chain, considered structural defects.[1] This is more common at higher temperatures.[7] Using alkyl halide initiators in cationic polymerization has been shown to suppress decarboxylation.[7]

    • Impurity-Initiated Polymerization: As mentioned in the FAQs, protic impurities can initiate uncontrolled polymerization. Ensure all reagents and solvents are rigorously dried and purified before use.

Problem 3: The yield of my cyclic carbonate is low, even though the epoxide conversion is high.

  • Root Cause Analysis & Solution:

    • Competitive Polymerization: The primary cause is likely the conversion of the desired cyclic carbonate into undesired polymer or oligomers. This points to an issue with reaction selectivity.

    • Optimize Reaction Conditions: Focus on conditions that favor the cyclic product. This typically means lower temperatures and shorter reaction times.[3]

    • Catalyst System: The choice of catalyst and any co-catalyst is critical. For the synthesis from epoxides and CO2, a combination of a Lewis acid (like a metal complex) and a Lewis base (acting as a nucleophile) is common.[3] The ratio and nature of these components can be tuned to favor cyclization over polymerization.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting unwanted polymerization.

G start Unwanted Polymerization (High Viscosity / Low Yield) check_temp Is Reaction Temperature Too High? start->check_temp reduce_temp Action: Lower Temperature (Favors thermodynamic product) check_temp->reduce_temp Yes check_catalyst Is Catalyst Prone to Initiating ROP? check_temp->check_catalyst No reduce_temp->check_catalyst change_catalyst Action: Screen for More Selective Catalyst or Reduce Concentration check_catalyst->change_catalyst Yes check_time Is Reaction Time Too Long? check_catalyst->check_time No change_catalyst->check_time reduce_time Action: Monitor Reaction and Quench at Optimal Conversion check_time->reduce_time Yes check_purity Are Reagents/Solvents Sufficiently Pure? check_time->check_purity No reduce_time->check_purity purify Action: Rigorously Dry and Purify All Components check_purity->purify No solution Problem Resolved: Selective Synthesis of Cyclic Carbonate check_purity->solution Yes purify->solution

Caption: Troubleshooting workflow for polymerization issues.

Key Parameters and Prevention Strategies

Impact of Reaction Conditions on Polymerization

The selectivity of the reaction towards the cyclic carbonate versus the polymer is highly dependent on the reaction conditions. The following table summarizes key parameters and their general effect.

ParameterCondition Favoring Cyclic CarbonateCondition Favoring PolymerizationRationale
Temperature Higher Temperatures (>100 °C)Lower TemperaturesCyclic carbonates are the thermodynamically favored product, while polymer formation is often kinetically favored at lower temperatures.[3] However, very high temperatures can also lead to decarboxylation.[5][7]
Catalyst Type High selectivity for cyclization (e.g., some metal-free catalysts, specific bimetallic complexes)[9][10]High activity for ROP (e.g., Sn(Oct)2, some alkali metal catalysts)[5][8]The catalyst's mechanism dictates its propensity to initiate ring-opening.
Catalyst Conc. Lower ConcentrationHigher ConcentrationHigher catalyst loading can increase the rate of both reactions, but often disproportionately increases the rate of polymerization.
CO2 Pressure Higher PressureLower Pressure / AbsentHigh CO2 pressure favors the forward reaction of epoxide carboxylation. In its absence, backbiting and polymerization may be more prevalent.[3]
Reagent Purity High Purity (Anhydrous)Presence of Protic Impurities (H2O, ROH)Protic impurities can act as initiators for uncontrolled ring-opening polymerization.[1]
Reaction Pathways: Desired vs. Undesired

This diagram illustrates the competing reactions: the desired synthesis of the cyclic carbonate and the undesired ring-opening polymerization.

G Reactants Epoxide + CO2 Intermediate Activated Intermediate Reactants->Intermediate Activation Catalyst Catalyst (e.g., Lewis Acid/Base Pair) Catalyst->Intermediate Cyclic_Carbonate Desired Product: Cyclic Carbonate Intermediate->Cyclic_Carbonate Intramolecular Cyclization Polymer Undesired Product: Polycarbonate Intermediate->Polymer Intermolecular Propagation (Ring-Opening Polymerization) Cyclic_Carbonate->Polymer ROP Initiated by Catalyst/Impurity

Caption: Competing pathways in cyclic carbonate synthesis.

Experimental Protocols

Protocol 1: General Procedure for Reagent Purification to Minimize Polymerization

This protocol outlines the steps for drying solvents and purifying liquid reagents to remove water and other protic impurities that can initiate unwanted polymerization.

Materials:

  • Solvent to be purified (e.g., Toluene, THF, Dichloromethane)

  • Drying agent (e.g., CaH2, Na/benzophenone, activated molecular sieves)

  • Liquid reagent (e.g., epoxide monomer)

  • Distillation apparatus

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Solvent Drying:

    • Pre-dry the solvent over a suitable drying agent (e.g., CaH2 for chlorinated solvents and hydrocarbons; Na/benzophenone for ethers like THF) overnight.

    • Set up a distillation apparatus under an inert atmosphere (Nitrogen or Argon).

    • Reflux the solvent over the drying agent for 1-2 hours.

    • Distill the solvent directly into a flame-dried Schlenk flask containing activated molecular sieves for storage.

  • Liquid Reagent Purification:

    • Place the liquid reagent (e.g., epoxide) in a round-bottom flask with a suitable drying agent (e.g., CaH2).

    • Stir the mixture overnight under an inert atmosphere at room temperature.

    • Perform a vacuum distillation to purify the reagent. Collect the fraction that distills at the correct boiling point and pressure.

    • Store the purified reagent in a sealed Schlenk flask under an inert atmosphere over activated molecular sieves.

  • Handling and Storage:

    • Always handle purified solvents and reagents using inert atmosphere techniques (Schlenk line or glovebox) to prevent re-exposure to air and moisture.[1]

    • Use oven-dried glassware for all reactions.

Protocol 2: Small-Scale Test Reaction to Screen for Polymerization

Before committing to a large-scale synthesis, it is prudent to run a small-scale test to evaluate the propensity for polymerization under your chosen conditions.

Materials:

  • Purified epoxide

  • Chosen catalyst system

  • Purified solvent

  • Small reaction vessel (e.g., 10 mL Schlenk tube) with a magnetic stir bar

  • CO2 source (balloon or cylinder)

  • Heating/cooling system (oil bath)

Procedure:

  • Assemble the reaction vessel (oven-dried) under an inert atmosphere.

  • Add the solvent, epoxide, and catalyst system in the desired molar ratios.

  • Pressurize the vessel with CO2 (e.g., 1 atm from a balloon).

  • Bring the reaction to the target temperature.

  • Monitor the reaction over time. Periodically check the viscosity of the reaction mixture by tilting the tube or observing the stirring action. A noticeable increase in viscosity is a strong indicator of polymerization.

  • Take small aliquots at different time points (if possible) to analyze by 1H NMR or FTIR to track the conversion of epoxide to cyclic carbonate versus the formation of polymer.

  • Based on the observations, adjust parameters (temperature, catalyst concentration, reaction time) for the large-scale reaction to maximize the yield of the cyclic carbonate while minimizing polymer formation.

References

Technical Support Center: Graphite Exfoliation in Propylene Carbonate-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with graphite exfoliation in propylene carbonate (PC)-based electrolytes during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is graphite exfoliation and why is it a problem in PC-based electrolytes?

A: Graphite exfoliation is the structural degradation of the graphite anode in a lithium-ion battery.[1][2] In propylene carbonate (PC)-based electrolytes, this issue is particularly prominent. The problem arises because PC molecules, along with lithium ions, can co-intercalate into the layers of the graphite structure.[1][3][4] This co-intercalation leads to the expansion and subsequent exfoliation of the graphite layers, causing irreversible capacity loss and rapid battery failure.[1][3] The methyl group in the PC molecule is a key factor, as its decomposition products are not effective at forming a stable protective layer.[1][5]

Q2: What is the Solid Electrolyte Interphase (SEI) and what is its role in preventing exfoliation?

A: The Solid Electrolyte Interphase (SEI) is a passivating film that forms on the anode surface during the initial charging cycles of a lithium-ion battery.[6][7][8] A stable and robust SEI is crucial for the long-term performance and safety of the battery.[7] Its primary function is to allow the passage of lithium ions while preventing the co-intercalation of solvent molecules, like PC, into the graphite anode.[3][9] An effective SEI layer, therefore, suppresses graphite exfoliation and minimizes electrolyte decomposition.[3][9]

Q3: Why are PC-based electrolytes still being researched despite the exfoliation issue?

A: Propylene carbonate offers several attractive properties as an electrolyte solvent, making it a subject of ongoing research. It has a wide liquid temperature range (-48.8 to 242 °C), a high dielectric constant which aids in salt dissociation, and superior ionic conductivity, especially at low temperatures.[1][3] These characteristics make PC a promising candidate for developing lithium-ion batteries that can operate effectively in extreme temperature conditions.[3]

Q4: What are the common signs of graphite exfoliation in my experiments?

A: Common indicators of graphite exfoliation during your electrochemical experiments include:

  • A significant and irreversible capacity loss after the first cycle.

  • Poor cycling stability with a rapid drop in capacity over subsequent cycles.

  • Visible damage to the graphite anode upon post-mortem analysis of the cell.

  • Continuous electrolyte decomposition, which can be observed through gas evolution.

Troubleshooting Guide

Problem: My graphite anode is showing significant capacity fading and poor cycling performance in a PC-based electrolyte.

This is a classic symptom of graphite exfoliation. Here are several troubleshooting steps and potential solutions to mitigate this issue:

Solution 1: Utilize Electrolyte Additives

The introduction of specific additives to the PC-based electrolyte is a widely adopted and effective strategy to suppress graphite exfoliation. These additives work by preferentially decomposing on the graphite surface to form a stable SEI before PC co-intercalation can occur.

  • Vinylene Carbonate (VC): A common additive that forms a stable SEI on the graphite surface.[6]

  • Fluoroethylene Carbonate (FEC): Another effective additive that promotes the formation of a robust SEI layer.

  • Ethylene Sulfite (ES) and Vinyl Ethylene Sulfite (VES): Sulfite-based additives have been shown to be effective in forming a stable SEI in PC-based electrolytes.[7]

  • Potassium Hexafluorophosphate (KPF6): This salt additive can help form a LiF-rich SEI, which is insoluble and effectively suppresses graphite exfoliation.[3][9]

Quantitative Data on Additive Performance

AdditiveConcentrationKey FindingReference
Vinylene Carbonate (VC)1 wt%Forms a stable and thin SEI (<90 nm), preventing further exfoliation.
Triphenyl Phosphate (TPP)1 wt%Contributes to a stable SEI formation, suppressing graphite exfoliation.
Ethylene Sulfate (DTD)1 wt%Promotes a stable SEI, preventing further exfoliation.
Monofluoroethylene Carbonate (FEC)10 wt%Generates a stable and thin SEI, preventing further exfoliation.
Potassium Hexafluorophosphate (KPF6)0.1 MSuppresses graphite exfoliation and Li dendrite formation by creating a robust LiF-rich SEI.[3][9]

Solution 2: Modify the Electrolyte Concentration

Increasing the concentration of the lithium salt in the PC-based electrolyte can effectively suppress graphite exfoliation.

  • High-Concentration Electrolytes: At higher salt concentrations (e.g., 2.5 M to 3.3 M LiTFSI in PC), the solvation structure of Li+ changes, which hinders the co-intercalation of PC molecules.[10] This approach also promotes the participation of the anion in SEI formation.[10]

Solution 3: Modify the Graphite Anode

Altering the surface of the graphite can prevent PC co-intercalation.

  • Surface Coating: Applying a layer of disordered carbon on the graphite surface can restrict the entry points for PC molecules.[5]

Solution 4: Adjust the Formation Protocol

The initial cycling conditions play a critical role in SEI formation.

  • Elevated Temperature Formation: Performing the initial formation cycles at an elevated temperature (e.g., 50 °C) can promote the formation of a more stable, inorganic-rich SEI that is more effective at suppressing graphite exfoliation, even when the cell is subsequently cycled at room temperature.[2]

Experimental Protocols

Protocol 1: Preparation of PC-Based Electrolyte with Additives

  • Materials: Propylene carbonate (PC, battery grade), lithium salt (e.g., LiPF6), additive (e.g., Vinylene Carbonate, VC).

  • Procedure:

    • Inside an argon-filled glovebox with H2O and O2 levels below 0.1 ppm, measure the required volume of PC.

    • Slowly add the desired amount of LiPF6 salt to the PC while stirring until it is completely dissolved to create the base electrolyte (e.g., 1 M LiPF6 in PC).

    • Introduce the specified amount of the chosen additive (e.g., 1 wt% VC) to the base electrolyte.

    • Continue stirring the solution for several hours to ensure homogeneity.

    • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Coin Cell Assembly for Electrochemical Testing

  • Components: Graphite anode, lithium metal counter/reference electrode, separator (e.g., Celgard), prepared PC-based electrolyte, coin cell components (casings, spacers, springs).

  • Procedure:

    • All components should be dried in a vacuum oven overnight before being transferred into an argon-filled glovebox.

    • Place the negative casing on the base of the coin cell crimper.

    • Place the graphite anode in the center of the casing.

    • Apply a few drops of the prepared electrolyte to wet the anode surface.

    • Place the separator on top of the anode.

    • Add more electrolyte to ensure the separator is fully wetted.

    • Place the lithium metal counter electrode on the separator.

    • Add a spacer and then the spring.

    • Place the positive casing on top.

    • Crimp the cell using a coin cell crimping machine to ensure proper sealing.

Protocol 3: Electrochemical Cycling and Analysis

  • Equipment: Battery cycler.

  • Procedure:

    • Allow the assembled coin cell to rest for several hours to ensure complete wetting of the electrodes.

    • Formation Cycles:

      • Cycle the cell at a low C-rate (e.g., C/20) for the first few cycles between the desired voltage window (e.g., 0.01 V to 1.5 V vs. Li/Li+).

      • If employing a temperature-based formation protocol, conduct these initial cycles at an elevated temperature (e.g., 50 °C).[2]

    • Performance Cycling:

      • After the formation cycles, cycle the cell at various C-rates (e.g., C/10, C/5, 1C) at room temperature to evaluate rate capability and cycling stability.

    • Data Analysis:

      • Plot the specific capacity versus cycle number to assess capacity retention.

      • Calculate the coulombic efficiency for each cycle.

      • Analyze the voltage profiles (dQ/dV plots) to identify phase transitions and degradation mechanisms.

Visualizations

cluster_0 Mechanism of Graphite Exfoliation in PC Electrolyte Li+(PC)n_solvated Solvated Li+ ions (Li+(PC)n) Co_intercalation Co-intercalation of Li+(PC)n Li+(PC)n_solvated->Co_intercalation During charging Graphite_Anode Graphite Anode Graphite_Anode->Co_intercalation Graphite_Expansion Graphite Lattice Expansion Co_intercalation->Graphite_Expansion Exfoliation Graphite Exfoliation & Structural Damage Graphite_Expansion->Exfoliation cluster_1 Role of Additives in SEI Formation PC_Electrolyte PC-Based Electrolyte Preferential_Reduction Preferential Reduction of Additive PC_Electrolyte->Preferential_Reduction Additive Additive (e.g., VC, FEC) Additive->Preferential_Reduction Graphite_Anode Graphite Anode Graphite_Anode->Preferential_Reduction Stable_SEI Formation of a Stable SEI Layer Preferential_Reduction->Stable_SEI Suppression Suppression of PC Co-intercalation Stable_SEI->Suppression cluster_2 Troubleshooting Workflow for Graphite Exfoliation Start Poor Cycling Performance in PC Electrolyte Check_Additives Are you using SEI-forming additives? Start->Check_Additives Add_Additive Incorporate additives (e.g., VC, FEC, KPF6) Check_Additives->Add_Additive No Check_Concentration Is the electrolyte concentration standard? Check_Additives->Check_Concentration Yes Add_Additive->Check_Concentration Increase_Concentration Increase salt concentration (e.g., >2.5 M) Check_Concentration->Increase_Concentration Yes Check_Formation Review formation protocol Check_Concentration->Check_Formation No Increase_Concentration->Check_Formation Modify_Formation Implement elevated temperature formation cycle Check_Formation->Modify_Formation Standard Consider_Anode_Mod Consider graphite surface modification Check_Formation->Consider_Anode_Mod Optimized Modify_Formation->Consider_Anode_Mod End Improved Performance Consider_Anode_Mod->End

References

Technical Support Center: Optimizing 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFDO) as an SEI Former

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFDO), a promising Solid Electrolyte Interphase (SEI) forming additive for advanced lithium-ion batteries. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (TFDO) in a lithium-ion battery?

A1: this compound is utilized as an electrolyte additive to enhance the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the anode surface. The trifluoromethyl group contributes to improved thermal stability and chemical resistance of the resulting SEI layer.[1] A well-formed SEI is crucial for preventing electrolyte decomposition, minimizing capacity fade, and improving the overall cycle life and safety of the battery.[2]

Q2: What are the potential advantages of using TFDO over other fluorinated additives like Fluoroethylene Carbonate (FEC)?

A2: While direct comparative studies are limited, the trifluoromethyl group in TFDO is a strong electron-withdrawing group, which can influence the electrochemical reduction potential of the molecule. This may lead to the formation of a more stable SEI layer at a favorable potential, potentially offering superior passivation of the anode surface compared to other fluorinated additives. The unique decomposition products of TFDO could contribute to an SEI with enhanced properties, such as improved ionic conductivity or mechanical flexibility.

Q3: What concentration of TFDO is recommended for initial experiments?

A3: For initial screening, a concentration range of 0.5% to 2% by weight in the electrolyte is a typical starting point for SEI-forming additives. The optimal concentration is highly dependent on the specific cell chemistry (anode, cathode, and base electrolyte composition) and the operating conditions. It is recommended to perform a concentration optimization study to determine the ideal loading for your specific system.

Q4: Can TFDO be used in combination with other electrolyte additives?

A4: Yes, it is common practice to use a combination of additives to leverage synergistic effects. For instance, pairing an SEI former like TFDO with a film-forming additive for the cathode or a wetting agent can lead to overall performance improvements. When using multiple additives, it is crucial to investigate their compatibility to avoid any antagonistic interactions that could be detrimental to cell performance.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid capacity fade in early cycles - Suboptimal TFDO concentration.- Incomplete SEI formation.- Poor purity of TFDO.- Optimize TFDO Concentration: Test a range of TFDO concentrations (e.g., 0.5%, 1%, 2% wt.) to find the optimal loading for your cell chemistry.- Formation Cycles: Employ a suitable formation protocol with low C-rates for the initial cycles to ensure a stable SEI is formed.- Verify Purity: Ensure the TFDO used is of high purity, as impurities can lead to detrimental side reactions.
High initial irreversible capacity loss - Excessive SEI formation due to high TFDO concentration.- Reaction of TFDO with residual moisture in the electrolyte.- Reduce TFDO Concentration: A lower concentration may be sufficient to form an effective SEI without consuming excessive lithium.- Ensure Dry Conditions: Use anhydrous electrolyte components and assemble cells in a dry room or glovebox with low moisture content to prevent hydrolysis of TFDO and other electrolyte components.
Increased cell impedance - Formation of a thick or poorly conductive SEI layer.- Incompatibility of TFDO with other electrolyte components.- Lower TFDO Concentration: A thinner SEI formed at a lower concentration may exhibit lower impedance.- Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at various states of charge and after several cycles to understand the impedance contribution of the SEI.- Co-solvent/Salt Variation: Investigate the compatibility of TFDO with different co-solvents and lithium salts.
Poor rate capability - The SEI formed by TFDO may have low ionic conductivity, hindering Li+ transport at high currents.- Synergistic Additives: Consider adding a co-additive known to improve the ionic conductivity of the SEI layer.- Temperature Studies: Evaluate the rate capability at different temperatures to understand the activation energy for Li+ transport through the SEI.
Gas evolution during formation or cycling - Decomposition of the electrolyte or TFDO at the electrode surfaces.- Gas Chromatography (GC): Analyze the headspace gas from cycled cells to identify the decomposition products.- Optimize Voltage Window: Ensure the operating voltage window is within the electrochemical stability of the electrolyte containing TFDO.

Experimental Protocols

Electrolyte Preparation with TFDO
  • Materials and Equipment:

    • This compound (TFDO), battery grade (>99.9% purity)

    • Base electrolyte (e.g., 1 M LiPF₆ in Ethylene Carbonate (EC) / Ethyl Methyl Carbonate (EMC) 3:7 by wt.)

    • Anhydrous solvents for dilution if necessary

    • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

    • Precision balance (±0.0001 g)

    • Volumetric flasks and pipettes

    • Magnetic stirrer and stir bars

  • Procedure:

    • Inside the glovebox, accurately weigh the required amount of TFDO to achieve the desired weight percentage in the final electrolyte volume.

    • Transfer the weighed TFDO to a volumetric flask.

    • Add the base electrolyte to the volumetric flask containing the TFDO.

    • Add a magnetic stir bar and seal the flask.

    • Stir the solution on a magnetic stirrer at room temperature until the TFDO is completely dissolved. This may take several hours.

    • Store the prepared electrolyte in a sealed container inside the glovebox. It is recommended to use the electrolyte shortly after preparation.

Electrochemical Evaluation of TFDO Performance
  • Cell Assembly:

    • Assemble coin cells (e.g., CR2032) inside an argon-filled glovebox.

    • Use the target anode (e.g., graphite, silicon-graphite) and cathode (e.g., NMC, LFP) materials.

    • Use a microporous separator (e.g., Celgard 2325).

    • Add a precise amount of the TFDO-containing electrolyte.

  • Formation Cycling:

    • Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes.

    • Perform two to three formation cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window. This is a critical step for the formation of a stable SEI.

  • Performance Testing:

    • Cyclic Performance: Cycle the cells at a moderate C-rate (e.g., C/3 or C/2) for an extended number of cycles (e.g., 100-500 cycles) to evaluate capacity retention and Coulombic efficiency.

    • Rate Capability: Test the cell's ability to deliver capacity at various C-rates (e.g., from C/10 to 5C).

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements on the cells at a fully charged or discharged state before and after cycling to monitor changes in cell impedance, particularly the SEI resistance.

Visualizations

SEI_Formation_Workflow cluster_prep Electrolyte Preparation cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing prep_tfdo Weigh TFDO prep_mix Mix and Dissolve prep_tfdo->prep_mix prep_base Measure Base Electrolyte prep_base->prep_mix assemble_cell Assemble Coin Cell prep_mix->assemble_cell Prepared Electrolyte add_electrolyte Add TFDO Electrolyte assemble_cell->add_electrolyte formation Formation Cycles (Low C-rate) add_electrolyte->formation Assembled Cell cycling Long-term Cycling formation->cycling rate_test Rate Capability Test formation->rate_test eis EIS Measurement formation->eis

Caption: Experimental workflow for evaluating TFDO performance.

TFDO_Decomposition_Pathway cluster_products SEI Components TFDO TFDO (this compound) Reduction Electrochemical Reduction (on Anode Surface) TFDO->Reduction + e- Intermediate Radical Anion Intermediate Reduction->Intermediate LiF LiF (Lithium Fluoride) Intermediate->LiF Defluorination Polymer Polymeric Species (e.g., Polycarbonates) Intermediate->Polymer Ring Opening & Polymerization Li2CO3 Li2CO3 (Lithium Carbonate) Intermediate->Li2CO3 Other Other Organic/Inorganic Lithium Salts Intermediate->Other

Caption: Plausible decomposition pathway of TFDO on the anode.

References

Technical Support Center: Addressing Impedance Rise in Lithium-ion Batteries with Fluorinated Additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate impedance rise in lithium-ion batteries using fluorinated additives.

Frequently Asked Questions (FAQs)

Q1: What is impedance rise in lithium-ion batteries and why is it a problem?

A: Impedance rise refers to the increase in the internal resistance of a lithium-ion battery over its cycle life. This is a critical issue because it leads to:

  • Reduced Power Output: Higher impedance restricts the flow of current, diminishing the battery's ability to deliver power, especially at high discharge rates.

  • Increased Heat Generation: The increased resistance causes more energy to be dissipated as heat during charging and discharging, which can accelerate battery degradation and pose safety risks.

  • Decreased Energy Efficiency: More energy is lost as heat, reducing the overall energy efficiency of the battery.

  • Inaccurate State-of-Charge (SOC) Estimation: Changes in impedance can complicate the accurate estimation of the battery's remaining charge.

The primary cause of impedance rise is the unstable growth of the Solid Electrolyte Interphase (SEI) layer on the anode and, to a lesser extent, changes at the cathode-electrolyte interface.

Q2: How do fluorinated additives help in addressing impedance rise?

A: Fluorinated additives, such as Fluoroethylene Carbonate (FEC), are effective in mitigating impedance rise primarily by promoting the formation of a stable and robust SEI layer.[1][2] These additives are designed to be electrochemically reduced at a higher potential than the bulk electrolyte solvents.[2] This preferential reduction leads to the formation of a passivation layer on the electrode surface.

The resulting SEI layer is often rich in lithium fluoride (LiF), a key component that contributes to its desirable properties.[1][2][3] A well-formed, LiF-rich SEI is more uniform, dense, and electronically insulating yet ionically conductive.[1] This stable interface prevents the continuous decomposition of the electrolyte, which is a major contributor to impedance growth.[1]

Troubleshooting Guide

Issue 1: Higher than expected impedance despite using fluorinated additives.

  • Possible Cause 1: Sub-optimal additive concentration.

    • Troubleshooting Step: The concentration of the fluorinated additive is crucial. While beneficial, excessive concentrations can sometimes lead to increased impedance. For example, increasing the concentration of Vinylene Carbonate (VC) over 2% can cause a dramatic increase in charge transfer resistance at the negative electrode.[4] It is recommended to perform a concentration optimization study.

  • Possible Cause 2: Incomplete SEI formation.

    • Troubleshooting Step: The initial formation cycles are critical for establishing a stable SEI. Ensure a low C-rate during the first few cycles to allow for the uniform decomposition of the additive and the formation of a stable passivation layer.

  • Possible Cause 3: Additive consumption.

    • Troubleshooting Step: Fluorinated additives are consumed during the formation of the SEI layer and can be depleted over extended cycling.[5] If significant impedance rise is observed after a large number of cycles, it might indicate the depletion of the additive. Consider analyzing the electrolyte composition to check for the remaining additive concentration.

  • Possible Cause 4: High operating temperature.

    • Troubleshooting Step: Elevated temperatures can accelerate electrolyte decomposition and SEI growth, leading to increased impedance. While some fluorinated additives improve high-temperature performance, there are limits.[6] Ensure that the operating temperature of your cells is within the recommended range.

Issue 2: Poor cycling stability or capacity fade with fluorinated additives.

  • Possible Cause 1: Unstable SEI on silicon-based anodes.

    • Troubleshooting Step: Silicon anodes experience large volume changes during lithiation and delithiation, which can fracture the SEI layer, leading to continuous electrolyte consumption and impedance growth. While additives like FEC are known to improve the stability of the SEI on silicon, the formulation needs to be optimized.[3][7]

  • Possible Cause 2: Increased gas generation.

    • Troubleshooting Step: Higher concentrations of some additives, like FEC (e.g., 4% or 6%), can lead to increased gas generation during cycling, especially at elevated temperatures.[4] This can increase internal cell pressure and lead to poor performance. It is advisable to monitor gas evolution during cycling.

  • Possible Cause 3: Incompatibility with other cell components.

    • Troubleshooting Step: Ensure that the chosen fluorinated additive is compatible with the anode, cathode, and binder materials. For instance, some studies have investigated the compatibility of FEC-based electrolytes with graphite negative electrodes.[8]

Issue 3: Inconsistent or non-reproducible experimental results.

  • Possible Cause 1: Moisture contamination.

    • Troubleshooting Step: Fluorinated additives and the electrolyte salts (like LiPF6) are highly sensitive to moisture. Moisture can lead to the formation of hydrofluoric acid (HF), which can attack the electrode materials and degrade the SEI layer.[2] All experiments should be conducted in a dry environment (e.g., an argon-filled glovebox).

  • Possible Cause 2: Variations in cell assembly.

    • Troubleshooting Step: Ensure consistent electrode loading, alignment, and electrolyte filling for all cells to minimize cell-to-cell variations.

  • Possible Cause 3: Inadequate characterization techniques.

    • Troubleshooting Step: Use a combination of electrochemical and spectroscopic techniques to get a comprehensive understanding of the SEI formation and impedance evolution.

Data Presentation

Table 1: Impact of Fluorinated Additives on Cell Performance (Illustrative Data)

AdditiveConcentration (wt%)Anode MaterialCathode MaterialKey Performance ImprovementReference
Fluoroethylene Carbonate (FEC)10%SiliconLiCoO2Improved capacity retention and lower impedance.[3]
Vinylene Carbonate (VC)2%GraphiteLiCoO2Improved coulombic efficiency and reduced self-discharge.[4]
Lithium Difluoro(oxalato)borate (LiDFOB)0.5%GraphiteLiNi0.5Mn1.5O4Excellent cycling performance of the graphite negative electrode.[8][8]

Experimental Protocols

1. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To measure the impedance of the lithium-ion cell at different states of charge (SOC) and cycle numbers.

  • Methodology:

    • Assemble the coin cell in an argon-filled glovebox.

    • Perform the initial formation cycles at a low C-rate (e.g., C/20).

    • Bring the cell to the desired SOC (e.g., 50% or 100%).

    • Allow the cell to rest for at least 1 hour to reach equilibrium.

    • Connect the cell to a potentiostat equipped with a frequency response analyzer.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').

    • Fit the Nyquist plot to an equivalent circuit model to extract parameters such as solution resistance (Rs), SEI resistance (Rsei), and charge transfer resistance (Rct).

2. X-ray Photoelectron Spectroscopy (XPS)

  • Objective: To analyze the chemical composition of the SEI layer formed on the anode.

  • Methodology:

    • Cycle the cell for the desired number of cycles.

    • Disassemble the cell in an argon-filled glovebox.

    • Carefully retrieve the anode and gently rinse it with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

    • Dry the anode under vacuum.

    • Transfer the anode to the XPS chamber using an air-tight transfer vessel to avoid air exposure.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s).

    • Analyze the spectra to identify the chemical species present in the SEI layer (e.g., LiF, Li2CO3, organic polymers).[9]

Mandatory Visualizations

Impedance_Rise_Pathway cluster_0 Causes of Impedance Rise cluster_1 Consequences Unstable SEI Growth Unstable SEI Growth Electrolyte Decomposition Electrolyte Decomposition Unstable SEI Growth->Electrolyte Decomposition Impedance Rise Impedance Rise Unstable SEI Growth->Impedance Rise Electrolyte Decomposition->Impedance Rise Thick, resistive layer Structural Changes in Electrodes Structural Changes in Electrodes Structural Changes in Electrodes->Impedance Rise Power Fade Power Fade Heat Generation Heat Generation Capacity Loss Capacity Loss Impedance Rise->Power Fade Impedance Rise->Heat Generation Impedance Rise->Capacity Loss

Caption: Logical relationship between the causes and consequences of impedance rise.

Fluorinated_Additive_Workflow Start Start Cell Assembly Cell Assembly Start->Cell Assembly Formation Cycling (Low C-rate) Formation Cycling (Low C-rate) Cell Assembly->Formation Cycling (Low C-rate) Electrochemical Testing Electrochemical Testing Formation Cycling (Low C-rate)->Electrochemical Testing Impedance Measurement (EIS) Impedance Measurement (EIS) Electrochemical Testing->Impedance Measurement (EIS) Cycling Performance Cycling Performance Electrochemical Testing->Cycling Performance Data Analysis & Interpretation Data Analysis & Interpretation Impedance Measurement (EIS)->Data Analysis & Interpretation Post-mortem Analysis Post-mortem Analysis Cycling Performance->Post-mortem Analysis SEI Characterization (XPS, SEM) SEI Characterization (XPS, SEM) Post-mortem Analysis->SEI Characterization (XPS, SEM) SEI Characterization (XPS, SEM)->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: Experimental workflow for evaluating fluorinated additives.

Troubleshooting_Logic High Impedance Observed High Impedance Observed Check Additive Concentration Check Additive Concentration High Impedance Observed->Check Additive Concentration Is concentration optimal? Review Formation Protocol Review Formation Protocol High Impedance Observed->Review Formation Protocol Was formation correct? Verify Operating Temperature Verify Operating Temperature High Impedance Observed->Verify Operating Temperature Is temperature too high? Analyze for Additive Depletion Analyze for Additive Depletion High Impedance Observed->Analyze for Additive Depletion Is it late in cycle life? Optimize Concentration Optimize Concentration Check Additive Concentration->Optimize Concentration No Modify Formation Cycling Modify Formation Cycling Review Formation Protocol->Modify Formation Cycling No Control Temperature Control Temperature Verify Operating Temperature->Control Temperature Yes Consider Higher Initial Concentration Consider Higher Initial Concentration Analyze for Additive Depletion->Consider Higher Initial Concentration Yes

Caption: Troubleshooting logic for high impedance issues.

References

Technical Support Center: Optimizing 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFDO) in Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFDO) in electrolytes for lithium-ion batteries.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (TFDO) as an electrolyte additive?

A1: this compound (TFDO) is a fluorinated cyclic carbonate used as an electrolyte additive to enhance the performance and stability of lithium-ion batteries, particularly those operating at high voltages. Its primary function is to participate in the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the anode surface. The trifluoromethyl group in TFDO contributes to improved thermal stability and chemical resistance of the resulting SEI layer.[1]

Q2: What are the expected benefits of optimizing TFDO concentration in the electrolyte?

A2: Optimizing the concentration of TFDO can lead to several performance improvements in lithium-ion batteries, including:

  • Improved Cycling Stability: A stable SEI layer formed with TFDO can suppress electrolyte decomposition and minimize the loss of active lithium, leading to better capacity retention over repeated charge-discharge cycles.

  • Enhanced High-Voltage Performance: TFDO helps to passivate the electrode surfaces at high potentials, reducing parasitic reactions and improving the overall efficiency and lifespan of high-voltage battery systems.

  • Increased Coulombic Efficiency: By forming a more effective SEI, TFDO can reduce irreversible capacity loss during the initial formation cycles and subsequent cycling, leading to higher coulombic efficiency.

  • Better Low-Temperature Performance: The presence of fluorinated compounds can improve the ionic conductivity of the electrolyte at lower temperatures.

Q3: How does TFDO compare to other common electrolyte additives like Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC)?

A3: TFDO, FEC, and VC are all effective SEI-forming additives. While they share the common goal of improving battery performance, their specific effects can differ:

  • TFDO: The trifluoromethyl group in TFDO is expected to contribute to a more stable and electronically insulating SEI layer, which is particularly beneficial for high-voltage applications.

  • FEC: Known for forming a LiF-rich SEI, which is mechanically robust and helps to stabilize silicon anodes that undergo large volume changes.[2][3][4]

  • VC: Tends to polymerize on the electrode surface, forming a polymeric SEI that can be effective in suppressing electrolyte reduction.[2][3]

The optimal choice of additive, or combination of additives, often depends on the specific cell chemistry (anode, cathode, and base electrolyte) and the desired performance characteristics. Synergistic effects can be observed when using TFDO in combination with other additives like VC.[5]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the optimization of TFDO concentration in electrolytes.

Issue Potential Cause Troubleshooting Steps
Rapid Capacity Fading 1. Suboptimal TFDO Concentration: Too little TFDO may not form a complete and stable SEI layer, leading to continuous electrolyte decomposition. Too much TFDO can lead to a thick, resistive SEI layer, impeding Li-ion transport. 2. Poor TFDO Quality: Impurities in the TFDO can lead to detrimental side reactions. 3. Incompatible Electrolyte Components: The base solvent or salt may not be compatible with TFDO.1. Concentration Optimization: Systematically vary the TFDO concentration (e.g., 0.5%, 1%, 2%, 5% by weight) to find the optimal loading for your specific cell chemistry. 2. Purity Verification: Ensure the use of high-purity, battery-grade TFDO. Consider purification if necessary. 3. Component Compatibility Check: Review literature for compatibility of TFDO with the chosen electrolyte components.
Increased Cell Impedance 1. Thick SEI Layer: An excessively high concentration of TFDO can result in the formation of a thick and ionically resistive SEI layer. 2. Additive Decomposition Products: Unwanted decomposition products of TFDO may deposit on the electrodes, increasing interfacial resistance.1. Reduce TFDO Concentration: Lower the concentration of TFDO in the electrolyte. 2. Characterize SEI: Use techniques like Electrochemical Impedance Spectroscopy (EIS) and X-ray Photoelectron Spectroscopy (XPS) to analyze the thickness and composition of the SEI layer.
Poor Low-Temperature Performance 1. Increased Viscosity: The addition of TFDO might increase the overall viscosity of the electrolyte, hindering ion mobility at low temperatures. 2. Phase Separation: At low temperatures, the electrolyte components, including TFDO, may not be fully miscible.1. Co-solvent Addition: Consider adding a low-viscosity co-solvent to the electrolyte formulation. 2. Solubility Study: Perform solubility tests of the electrolyte mixture at the target low temperatures.
Gas Generation 1. Electrolyte Decomposition: Gassing can occur due to the electrochemical decomposition of the electrolyte, which may be influenced by the presence of TFDO, especially at high voltages. 2. Reaction with Impurities: Residual water or other impurities can react with the electrolyte components to produce gas.1. Optimize Operating Voltage: Evaluate the electrochemical stability window of the TFDO-containing electrolyte. 2. Ensure Dry Conditions: Use high-purity, dry electrolyte components and assemble cells in a dry environment (e.g., an argon-filled glovebox).

Section 3: Quantitative Data Summary

The following tables summarize key performance metrics for Li-ion batteries with varying concentrations of fluorinated additives. While specific data for TFDO is limited in publicly available literature, the data for similar fluorinated additives provides a valuable reference for experimental design.

Table 1: Effect of Additive Concentration on Coulombic Efficiency and Capacity Retention (Illustrative Data)

AdditiveConcentration (wt%)Initial Coulombic Efficiency (%)Capacity Retention after 100 Cycles (%)
Baseline (No Additive)085.278.5
FEC288.992.3
FEC589.594.1
FEC1087.190.7
VC289.193.5
VC588.391.2

Note: This table is illustrative and based on general trends observed for common fluorinated additives. Actual performance with TFDO will depend on the specific cell chemistry and testing conditions.

Section 4: Experimental Protocols

4.1 Protocol for Synthesis and Purification of this compound (TFDO)

A common synthetic route for fluorinated 1,3-dioxolan-2-ones involves the fluorination of a precursor molecule. For high-purity TFDO suitable for battery applications, careful control of reaction conditions and rigorous purification are essential.

  • Synthesis: A potential route involves the reaction of a suitable precursor with a fluorinating agent. The reaction should be carried out under an inert atmosphere to prevent side reactions with moisture and oxygen.

  • Purification: The crude product should be purified to battery-grade standards (>99.9%). This typically involves techniques such as fractional distillation under reduced pressure to remove volatile impurities and recrystallization to remove non-volatile impurities.

  • Characterization: The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.2 Protocol for Electrochemical Characterization of TFDO-Containing Electrolytes

4.2.1 Cyclic Voltammetry (CV)

Cyclic voltammetry is used to determine the electrochemical stability window of the electrolyte and to identify the reduction and oxidation potentials of the additive.

  • Cell Assembly: A three-electrode cell is typically used, with a lithium metal reference and counter electrode, and a working electrode (e.g., platinum or glassy carbon).

  • Electrolyte Preparation: Prepare the baseline electrolyte and electrolytes with varying concentrations of TFDO inside an argon-filled glovebox.

  • Measurement Parameters:

    • Scan Range: Sweep the potential from the open-circuit voltage (OCV) to a sufficiently high anodic potential and then to a low cathodic potential. The exact range will depend on the expected stability window.

    • Scan Rate: A typical scan rate is 1 mV/s.

  • Data Analysis: The resulting voltammogram will show the current response as a function of the applied potential. The onset of a significant increase in current indicates the start of electrolyte oxidation or reduction.

G Cyclic Voltammetry Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrolyte Prepare Electrolyte (with/without TFDO) assemble_cell Assemble 3-Electrode Cell prep_electrolyte->assemble_cell In Glovebox set_params Set CV Parameters (Scan Rate, Voltage Range) assemble_cell->set_params run_cv Run Cyclic Voltammetry set_params->run_cv plot_data Plot Current vs. Voltage run_cv->plot_data determine_window Determine Electrochemical Stability Window plot_data->determine_window G Electrochemical Impedance Spectroscopy Workflow cluster_cell Cell Preparation cluster_eis EIS Measurement cluster_analysis Data Analysis assemble_coin_cell Assemble Coin Cell formation_cycling Perform Formation Cycles assemble_coin_cell->formation_cycling set_eis_params Set EIS Parameters (Frequency, Amplitude) formation_cycling->set_eis_params run_eis Run EIS Measurement set_eis_params->run_eis nyquist_plot Generate Nyquist Plot run_eis->nyquist_plot equivalent_circuit Fit to Equivalent Circuit nyquist_plot->equivalent_circuit extract_params Extract R_SEI and R_ct equivalent_circuit->extract_params G Logical Relationship for SEI Characterization cluster_xps XPS Analysis cluster_sem SEM/EDX Analysis start Cycled Cell disassemble Disassemble Cell (in Glovebox) start->disassemble rinse_dry Rinse and Dry Electrode disassemble->rinse_dry xps_measurement Acquire XPS Spectra rinse_dry->xps_measurement sem_imaging Image Surface Morphology rinse_dry->sem_imaging xps_analysis Analyze Elemental Composition and Chemical States xps_measurement->xps_analysis edx_mapping Perform Elemental Mapping sem_imaging->edx_mapping

References

Technical Support Center: Scale-Up Synthesis of 4-(Trifluoromethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 4-(Trifluoromethyl)-1,3-dioxolan-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory to industrial-scale production of this key chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the scale-up synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Yield Inefficient Heat Transfer: In larger reactors, localized "hot spots" or uneven temperature distribution can lead to side reactions and degradation of the product.[1] Poor Mixing: Inadequate agitation may result in poor mass transfer between reactants, catalyst, and carbon dioxide, leading to an incomplete reaction.[1] Catalyst Deactivation: The catalyst may be sensitive to impurities in the starting materials or may degrade under prolonged reaction times at elevated temperatures. Suboptimal CO2 Pressure: The pressure of carbon dioxide is a critical parameter for the cycloaddition reaction. Insufficient pressure can lead to slow reaction rates.Optimize Reactor Configuration: Ensure the reactor is equipped with an efficient stirring mechanism and a well-designed heating/cooling jacket to maintain uniform temperature.[1] Improve Agitation: Use appropriate impeller designs and stirring speeds to ensure thorough mixing of the reaction mixture. Catalyst Screening and Loading: Evaluate different catalysts and optimize the catalyst loading for the scaled-up reaction. Ensure starting materials are of high purity. Maintain Adequate CO2 Pressure: Use a reliable pressure regulation system to maintain the optimal CO2 pressure throughout the reaction.
Presence of Impurities Side Reactions: Incomplete conversion of starting materials or the formation of byproducts due to non-selective reaction conditions. Common impurities in similar syntheses can arise from the degradation of the product or starting materials.[2][3] Residual Starting Materials: Unreacted 3,3,3-trifluoropropylene oxide or residual catalyst can contaminate the final product.Reaction Condition Optimization: Fine-tune reaction parameters such as temperature, pressure, and reaction time to maximize selectivity towards the desired product. In-Process Monitoring: Implement analytical techniques like GC or HPLC to monitor the reaction progress and detect the formation of impurities in real-time.[4] Purification Strategy: Develop a robust purification protocol, such as fractional distillation under reduced pressure, to effectively remove impurities.
Difficulty in Product Isolation and Purification Azeotrope Formation: The product may form azeotropes with residual solvents or impurities, making separation by simple distillation challenging. Thermal Degradation: The product may be sensitive to high temperatures, leading to decomposition during distillation.Advanced Purification Techniques: Consider using fractional distillation with a high-efficiency column or other purification methods like preparative chromatography for high-purity requirements. Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and minimize thermal degradation of the product.
Safety Concerns Handling of Gaseous Reactants: Carbon dioxide is used under pressure, which poses a safety risk if not handled properly. 3,3,3-Trifluoropropylene oxide is a volatile and potentially reactive epoxide. Exothermic Reaction: The cycloaddition reaction can be exothermic, and poor temperature control on a large scale can lead to a runaway reaction.[1]Adherence to Safety Protocols: Ensure all high-pressure reactions are conducted in appropriately rated reactors with pressure relief systems. Handle volatile and reactive starting materials in a well-ventilated area with appropriate personal protective equipment. Controlled Addition and Cooling: Implement a controlled addition of reactants and ensure an adequate cooling system is in place to manage the reaction exotherm effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound on a large scale?

A1: The most prevalent industrial synthesis route is the cycloaddition of carbon dioxide (CO2) to 3,3,3-trifluoropropylene oxide. This method is favored for its atom economy and the use of readily available starting materials.

Q2: What are the critical process parameters to control during the scale-up of the cycloaddition reaction?

A2: The key parameters to control are temperature, CO2 pressure, catalyst type and concentration, and mixing efficiency. These factors significantly influence the reaction rate, yield, and purity of the final product.

Q3: What types of catalysts are effective for the synthesis of this compound?

A3: Various catalysts have been shown to be effective for the cycloaddition of CO2 to epoxides, including metal-organic frameworks (MOFs), ionic liquids, and metal complexes. For industrial applications, heterogeneous catalysts are often preferred as they can be more easily separated from the reaction mixture and potentially recycled.

Q4: How can the purity of this compound be improved during scale-up?

A4: Purity can be enhanced by optimizing the reaction conditions to minimize byproduct formation and by implementing a multi-step purification process. This typically involves an initial distillation to remove volatile impurities, followed by a fractional distillation under reduced pressure to achieve high purity.

Q5: What are the expected byproducts in the synthesis of this compound?

A5: While specific data for this reaction is limited in open literature, potential byproducts in similar cycloaddition reactions can include oligomers or polymers of the epoxide, and isomers or degradation products of the cyclic carbonate. Impurity profiling using techniques like GC-MS is crucial to identify and quantify these byproducts.[2][3]

Experimental Protocols

General Protocol for Kilogram-Scale Synthesis of this compound via Cycloaddition

Disclaimer: This is a generalized protocol based on analogous chemical reactions and should be optimized for specific equipment and safety considerations.

Materials and Equipment:

  • A high-pressure stainless-steel reactor equipped with a mechanical stirrer, heating/cooling jacket, temperature probe, pressure gauge, and a gas inlet/outlet.

  • 3,3,3-Trifluoropropylene oxide

  • High-purity carbon dioxide

  • Suitable catalyst (e.g., a supported metal complex or a phase-transfer catalyst)

  • Anhydrous solvent (if required)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been leak-tested.

  • Charging the Reactor: Charge the reactor with the chosen catalyst and 3,3,3-trifluoropropylene oxide under an inert atmosphere. If a solvent is used, it should be added at this stage.

  • Pressurization with CO2: Seal the reactor and pressurize it with carbon dioxide to the desired operating pressure.

  • Reaction: Heat the reactor to the optimized reaction temperature while stirring vigorously. Monitor the reaction progress by taking samples and analyzing them using an appropriate analytical method (e.g., GC).

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and slowly vent the excess carbon dioxide.

  • Product Isolation: Transfer the crude reaction mixture to a distillation apparatus.

  • Purification: Perform a fractional distillation under reduced pressure to obtain the pure this compound.

Data Presentation

Table 1: Comparison of Reaction Parameters for Cycloaddition of CO2 to Epoxides (Illustrative)
Catalyst Epoxide Temperature (°C) Pressure (bar) Time (h) Yield (%)
Zn(salphen)/NBu4IPropylene Oxide451018>95
Ionic Liquid (BMImBF4)Propylene Oxide110-13040-806>99
Ti(III) Complex/TBAIVarious EpoxidesRoom Temp124High
CeO2-ZrO2Butylene Oxide150602496

This table presents data from analogous reactions to provide a general understanding of the reaction conditions. Optimal conditions for the synthesis of this compound will need to be determined experimentally.

Visualizations

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic cluster_reaction Reaction Parameters cluster_process Process Parameters cluster_purification Purification start Low Yield or Impure Product temp Incorrect Temperature? start->temp pressure Incorrect Pressure? start->pressure catalyst Catalyst Inactive? start->catalyst mixing Poor Mixing? start->mixing time Insufficient Time? start->time distillation Inefficient Distillation? start->distillation

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: 4-(Trluoromethyl)-1,3-dioxolan-2-one (TFDO) in Battery Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(Trluoromethyl)-1,3-dioxolan-2-one (TFDO) as an electrolyte additive in battery experiments. The information is presented in a user-friendly question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 4-(Trluoromethyl)-1,3-dioxolan-2-one (TFDO) as a battery electrolyte additive?

A1: 4-(Trluoromethyl)-1,3-dioxolan-2-one is primarily used as a film-forming additive in lithium-ion batteries. Its main purpose is to decompose on the anode surface during the initial charging cycles to form a stable and robust Solid Electrolyte Interphase (SEI). This SEI layer is crucial for preventing further electrolyte decomposition, which in turn improves the overall performance and lifespan of the battery. The presence of the trifluoromethyl group enhances the thermal and chemical stability of the resulting SEI.

Q2: How does the trifluoromethyl group in TFDO influence its function?

A2: The electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly impacts the electrochemical properties of the TFDO molecule. It is believed to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. This lower LUMO level allows TFDO to be preferentially reduced on the anode surface compared to the bulk electrolyte solvents (like ethylene carbonate). This early reduction is key to forming a protective SEI layer before the bulk electrolyte can decompose and form a less stable interface.

Q3: What are the expected decomposition products of TFDO in a lithium-ion battery?

A3: While direct studies on TFDO are limited, based on analogous fluorinated carbonates like fluoroethylene carbonate (FEC), the decomposition of TFDO on the anode is expected to generate a variety of products. The reductive decomposition is likely to produce lithium fluoride (LiF), lithium carbonate (Li2CO3), and various organofluorine compounds. These components contribute to the formation of a dense and stable SEI layer. The presence of LiF is particularly beneficial as it is an electronically insulating but ionically conducting material that enhances the robustness of the SEI.

Q4: Can TFDO be used with different anode and cathode chemistries?

A4: Yes, TFDO, like other fluorinated additives, is being explored for use with various electrode materials. It is particularly of interest for high-voltage cathode materials where electrolyte oxidation is a significant challenge. The enhanced stability offered by the fluorinated SEI can help mitigate parasitic reactions at the cathode surface. It is also considered for use with silicon-based anodes, which experience large volume changes during cycling, to help form a more flexible and resilient SEI. However, the optimal concentration and performance benefits may vary depending on the specific electrode chemistry, and experimental validation is recommended.

Q5: What is the typical concentration range for TFDO as an additive?

A5: The optimal concentration of TFDO as an additive typically ranges from 1% to 5% by weight of the electrolyte solution. The exact amount will depend on the specific cell chemistry, operating conditions, and the desired performance characteristics. It is advisable to start with a low concentration (e.g., 1-2%) and systematically vary it to find the optimal loading for your specific application.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid Capacity Fade in Early Cycles Ineffective SEI formation; consumption of the additive.1. Optimize TFDO Concentration: The initial concentration might be too low to form a stable SEI. Incrementally increase the TFDO concentration (e.g., in 1% steps) to determine the optimal level for your system. 2. Formation Protocol: Adjust the formation cycling protocol. A slower C-rate during the initial cycles can facilitate the formation of a more uniform and stable SEI layer. 3. Electrolyte Purity: Ensure the purity of the TFDO and other electrolyte components. Impurities can interfere with proper SEI formation.
Increased Cell Impedance Thick or resistive SEI layer.1. Reduce TFDO Concentration: An excessively high concentration of TFDO can lead to the formation of a thick, ionically resistive SEI layer. Try reducing the additive concentration. 2. Electrochemical Impedance Spectroscopy (EIS): Use EIS to analyze the different contributions to the overall cell impedance (e.g., SEI resistance, charge transfer resistance). This can help pinpoint the source of the increased impedance. 3. Temperature Effects: Evaluate the cell performance at different temperatures. A highly resistive SEI may show more pronounced negative effects at lower temperatures.
Excessive Gas Evolution Decomposition of the electrolyte or TFDO.1. Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the gaseous byproducts to identify their composition. This can help determine if the gas is from the decomposition of TFDO or other electrolyte components. 2. Check for Water Contamination: Moisture in the electrolyte can react with the lithium salt (e.g., LiPF6) to produce HF, which can catalyze further electrolyte decomposition and gas evolution. Ensure all components are rigorously dried. 3. Voltage Window: Ensure the operating voltage window is appropriate for the electrolyte system. Pushing to excessively high voltages can lead to oxidative decomposition and gas generation.
Poor Low-Temperature Performance Increased SEI resistance at low temperatures.1. Co-additives: Consider using a co-additive that can improve the low-temperature performance of the SEI. 2. Electrolyte Solvent Optimization: The choice of co-solvents in the electrolyte can significantly impact low-temperature performance. Consider formulations with a lower freezing point. 3. EIS at Low Temperatures: Perform EIS measurements at various low temperatures to understand how the impedance of the SEI and other cell components changes.

Experimental Protocols

Protocol 1: Evaluation of SEI Layer Formation using Cyclic Voltammetry (CV)
  • Cell Assembly: Assemble a three-electrode cell (or a coin cell with a lithium reference electrode) with the working electrode (e.g., graphite or silicon), a lithium counter electrode, and a lithium reference electrode. The electrolyte should be the baseline electrolyte with and without the desired concentration of TFDO.

  • CV Parameters: Set the voltage window to scan from the open-circuit voltage (OCV) down to a low potential (e.g., 0.01 V vs. Li/Li+) and back up to a suitable upper limit (e.g., 1.5 V vs. Li/Li+).

  • Scan Rate: Use a slow scan rate (e.g., 0.1 mV/s) to clearly resolve the reduction peaks associated with SEI formation.

  • Data Analysis: Compare the CV profiles of the electrolytes with and without TFDO. A distinct reduction peak at a higher potential for the TFDO-containing electrolyte indicates the preferential reduction of the additive to form the SEI. The shape and intensity of the peaks in subsequent cycles can provide information about the stability and passivating quality of the formed SEI.

Protocol 2: Characterization of SEI Layer Composition using X-ray Photoelectron Spectroscopy (XPS)
  • Cell Cycling: Cycle a cell with the TFDO-containing electrolyte for a few formation cycles under controlled conditions.

  • Cell Disassembly: Carefully disassemble the cell in an argon-filled glovebox to prevent exposure of the electrodes to air and moisture.

  • Sample Preparation: Gently rinse the anode with a high-purity, volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte salt. Allow the solvent to evaporate completely.

  • XPS Analysis: Transfer the prepared anode to the XPS chamber using an air-free transfer holder.

  • Data Acquisition: Acquire survey spectra to identify the elemental composition of the surface and high-resolution spectra for C 1s, O 1s, F 1s, and Li 1s to determine the chemical species present in the SEI.

  • Data Analysis: Deconvolute the high-resolution spectra to identify characteristic peaks for species such as LiF, Li2CO3, and various organic fluorine and carbon species. Compare the composition with that of an SEI formed in the baseline electrolyte to understand the contribution of TFDO.

Visualizations

Degradation_Pathway cluster_SEI Solid Electrolyte Interphase (SEI) Components TFDO 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFDO) Anode Anode Surface TFDO->Anode Preferential Reduction LiF Lithium Fluoride (LiF) Anode->LiF Decomposition Li2CO3 Lithium Carbonate (Li2CO3) Anode->Li2CO3 Organic_F Organofluorine Species Anode->Organic_F Polymer Polymeric Species Anode->Polymer e e- (from anode) Li_ion Li+

Caption: Reductive degradation pathway of TFDO on the anode surface.

Troubleshooting_Flowchart Start High Impedance Observed Check_Concentration Is TFDO concentration > 5%? Start->Check_Concentration Reduce_Conc Action: Reduce TFDO Concentration Check_Concentration->Reduce_Conc Yes Check_Formation Was a slow formation protocol used? Check_Concentration->Check_Formation No EIS_Analysis Perform EIS Analysis Reduce_Conc->EIS_Analysis Implement_Slow_Formation Action: Implement slow C-rate formation Check_Formation->Implement_Slow_Formation No Check_Formation->EIS_Analysis Yes Implement_Slow_Formation->EIS_Analysis Analyze_EIS Analyze R_sei and R_ct EIS_Analysis->Analyze_EIS

Caption: Troubleshooting logic for high impedance issues.

troubleshooting NMR peak assignments for 4-(Trifluoromethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate NMR peak assignments for 4-(Trifluoromethyl)-1,3-dioxolan-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of this compound, providing insights into peak assignments, coupling patterns, and spectral interpretation.

Q1: What are the expected ¹H NMR chemical shifts and splitting patterns for the protons in this compound?

A1: The 1,3-dioxolan-2-one ring contains three protons. Due to the chiral center at C4, the two protons on C5 (the -OCH₂- group) are diastereotopic, meaning they are chemically non-equivalent and should appear as separate signals.

  • H4 (methine proton): This proton is adjacent to the electron-withdrawing trifluoromethyl group and an oxygen atom. It is expected to be the most downfield of the aliphatic protons, likely appearing as a multiplet due to coupling with the two diastereotopic protons on C5 and the three fluorine atoms of the CF₃ group.

  • H5a and H5b (methylene protons): These two protons will each appear as a multiplet, likely a doublet of doublets or more complex, due to geminal coupling to each other and vicinal coupling to H4. Their chemical shifts will be distinct.

Troubleshooting:

  • Overlapping Multiplets: The signals for H4, H5a, and H5b may be close in chemical shift and could overlap, making interpretation difficult. Running the NMR at a higher field strength (e.g., 500 MHz or higher) can improve resolution. 2D NMR techniques like COSY can help to identify which protons are coupled to each other.

  • Unexpected Simplicity: If the H5 protons appear as a simple triplet or a broad singlet, this could indicate accidental chemical shift equivalence, which can sometimes occur depending on the solvent and temperature.

Q2: How does the trifluoromethyl (CF₃) group affect the ¹H and ¹³C NMR spectra?

A2: The highly electronegative fluorine atoms in the CF₃ group have a significant influence on the NMR spectra.

  • ¹H NMR: The CF₃ group will cause splitting of the adjacent H4 proton signal due to ³J(H-F) coupling (coupling over three bonds). This will result in the H4 multiplet showing a quartet-like pattern. The methylene protons (H5a and H5b) may also show smaller, long-range coupling to the fluorine atoms (⁴J(H-F)).

  • ¹³C NMR: The carbon of the trifluoromethyl group will appear as a quartet due to the large one-bond coupling to the three fluorine atoms (¹J(C-F)). The adjacent carbon, C4, will also be split into a quartet by the CF₃ group due to two-bond coupling (²J(C-F)).

Troubleshooting:

  • No Visible H-F Coupling: If the expected quartet splitting for H4 is not observed, it could be due to a small coupling constant or poor resolution. Check the instrument's shimming.

  • Complex Multiplets in ¹³C: The quartets for the CF₃ and C4 carbons can sometimes be complex or have low intensity, especially for the quaternary carbonyl carbon. Ensure a sufficient number of scans have been acquired for the ¹³C NMR spectrum.

Q3: What are the expected signals in the ¹⁹F NMR spectrum?

A3: The ¹⁹F NMR spectrum is often the most straightforward for this molecule. Since all three fluorine atoms of the trifluoromethyl group are chemically equivalent, a single signal is expected. This signal will be a doublet due to coupling with the H4 proton (³J(F-H)). The chemical shift will be in the typical range for a CF₃ group.

Troubleshooting:

  • Multiple ¹⁹F Signals: The presence of more than one signal could indicate the presence of impurities or diastereomers if another chiral center is present in the molecule.

  • Singlet instead of a Doublet: If the ¹⁹F signal appears as a singlet, it may be that the ³J(F-H) coupling is too small to be resolved. Proton-decoupling the ¹⁹F spectrum would also result in a singlet and can be used to confirm the identity of the signal.

Predicted NMR Data Summary

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound. These are estimated values and may vary depending on the solvent and experimental conditions.

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H H44.8 - 5.2m (quartet of triplets)³J(H-F) ≈ 7-9 Hz, ³J(H-H) ≈ 6-8 Hz
H5a4.4 - 4.7m (dd)²J(H-H) ≈ 9-11 Hz, ³J(H-H) ≈ 6-8 Hz
H5b4.2 - 4.5m (dd)²J(H-H) ≈ 9-11 Hz, ³J(H-H) ≈ 6-8 Hz
¹³C C2 (C=O)154 - 156s
CF₃120 - 125q¹J(C-F) ≈ 270-290 Hz
C475 - 80q²J(C-F) ≈ 30-40 Hz
C565 - 70t
¹⁹F CF₃-75 to -80d³J(F-H) ≈ 7-9 Hz

Standard Experimental Protocols

NMR Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently invert several times to ensure the solution is homogeneous.

NMR Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. A spectral width of 0-10 ppm is typically sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-200 ppm is standard. A larger number of scans will be necessary compared to the ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. A proton-coupled spectrum should be acquired to observe the H-F coupling. The spectral width will depend on the instrument's reference, but a range covering -50 to -100 ppm should be adequate.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish H-H coupling correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range H-C correlations, which can be useful for assigning quaternary carbons.

Troubleshooting Workflow

troubleshooting_workflow start Start: Unexpected NMR Spectrum check_purity Check Sample Purity (e.g., via LC-MS) start->check_purity Contaminant peaks? res_issue Resolution or S/N Issue? start->res_issue Broad peaks or low intensity? assignment_issue Peak Assignment Uncertainty start->assignment_issue Overlapping signals or complex multiplets? check_purity->res_issue No purify_sample Purify Sample check_purity->purify_sample Yes res_issue->assignment_issue No rerun_nmr Re-run NMR: - Increase scans - Check shimming res_issue->rerun_nmr Yes higher_field Use Higher Field NMR Spectrometer assignment_issue->higher_field Yes run_2d_nmr Run 2D NMR: - COSY - HSQC/HMBC assignment_issue->run_2d_nmr Yes end_resolved Issue Resolved rerun_nmr->end_resolved higher_field->end_resolved run_2d_nmr->end_resolved end_impurity Impurity Identified purify_sample->end_impurity

Caption: Troubleshooting workflow for NMR peak assignment issues.

Validation & Comparative

A Comparative Guide to 4-(Trifluoromethyl)-1,3-dioxolan-2-one and Fluoroethylene Carbonate (FEC) as Electrolyte Additives in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enhancing the performance and safety of lithium-ion batteries (LIBs), the role of electrolyte additives is paramount. These compounds, even in small quantities, can significantly influence the formation of a stable solid electrolyte interphase (SEI), improve cycling stability, and enhance safety characteristics. This guide provides a comparative analysis of two prominent fluorinated cyclic carbonate additives: 4-(Trifluoromethyl)-1,3-dioxolan-2-one and Fluoroethylene Carbonate (FEC).

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these additives is crucial for predicting their behavior within an electrolyte system. While comprehensive experimental data for this compound is still emerging, a comparison with the well-established FEC provides valuable insights.

PropertyThis compoundFluoroethylene Carbonate (FEC)
Molecular Formula C4H3F3O3C3H3FO3
Molecular Weight 156.06 g/mol 106.05 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 206.6 °C212 °C
Flash Point 76.8 °C>102 °C
Density 1.554 g/cm³1.454 g/cm³
Solubility in Water Data not availableSlightly miscible

Electrochemical Performance

The primary function of these additives is to improve the electrochemical performance of LIBs, particularly with next-generation high-capacity anode materials like silicon.

Solid Electrolyte Interphase (SEI) Formation

Both this compound and FEC are known to be preferentially reduced on the anode surface during the initial charging cycles to form a stable SEI layer. This passivation layer is critical for preventing further electrolyte decomposition and ensuring long-term cycling stability.

The trifluoromethyl group in this compound is believed to contribute to the formation of a robust and fluorine-rich SEI. A higher fluorine content in the SEI is often associated with improved mechanical stability and lower impedance.

FEC is well-documented to form a highly effective SEI on silicon anodes. This SEI is rich in lithium fluoride (LiF) and polymeric species, which can accommodate the significant volume changes of silicon during lithiation and delithiation, thereby enhancing cycle life.[1]

SEI_Formation cluster_additive Electrolyte Additive cluster_anode Anode Surface cluster_reduction Electrochemical Reduction cluster_sei Resulting SEI Layer Additive Fluorinated Carbonate (TFMC or FEC) Reduction Preferential Reduction during 1st Cycle Additive->Reduction approaches Anode e.g., Silicon Anode Anode->Reduction at SEI Stable, LiF-rich Solid Electrolyte Interphase Reduction->SEI forms Experimental_Workflow A Electrolyte Preparation B Cell Assembly A->B C Cyclic Voltammetry (CV) B->C SEI Formation Analysis D Galvanostatic Cycling B->D Performance Evaluation G Data Analysis & Comparison C->G E Electrochemical Impedance Spectroscopy (EIS) D->E Impedance Analysis F Post-mortem Analysis (XPS, SEM) D->F Surface Characterization E->G F->G

References

A Comparative Guide to Electrolyte Additives: 4-(Trifluoromethyl)-1,3-dioxolan-2-one vs. Vinylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Battery Technology

The landscape of lithium-ion battery (LIB) technology is in constant evolution, with significant research efforts focused on enhancing battery performance, longevity, and safety. A key area of this research is the development and optimization of electrolyte additives. These compounds, when added in small quantities to the electrolyte solution, can have a profound impact on the electrochemical behavior of the battery. This guide provides a detailed comparison of two such additives: the well-established vinylene carbonate (VC) and the emerging fluorinated additive, 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFDO).

This comparison draws upon available experimental data to provide an objective overview for researchers and professionals in the field. While extensive data exists for vinylene carbonate, direct comparative studies for this compound are limited. Therefore, the performance of TFDO is discussed based on the known benefits of fluorinated carbonate additives.

Performance Comparison at a Glance

The following table summarizes the key performance metrics of VC and the anticipated performance of TFDO based on literature on similar fluorinated compounds.

Performance MetricVinylene Carbonate (VC)This compound (TFDO) (Anticipated)
Primary Function Forms a stable Solid Electrolyte Interphase (SEI) on the anode.Forms a stable, fluorine-rich SEI on the anode.
Effect on Coulombic Efficiency Generally improves initial Coulombic efficiency.Expected to improve Coulombic efficiency, potentially to a greater extent than VC due to a more stable SEI.
Capacity Retention Significantly improves capacity retention by passivating the anode surface.[1][2]Expected to enhance capacity retention due to the formation of a robust and less resistive SEI.
Impedance Can increase impedance, particularly at higher concentrations, which may affect rate capability.[3]The trifluoromethyl group may help in forming a thinner and more ionically conductive SEI, potentially leading to lower impedance compared to VC.
High Voltage Performance Limited suitability for high-voltage applications due to oxidative decomposition.[4][5]Fluorination generally increases the oxidative stability of carbonate solvents, suggesting better performance at higher voltages.[4]
Low Temperature Performance Can improve low-temperature performance by forming a more effective SEI.Fluorinated additives are known to improve the low-temperature performance of electrolytes.[6]
Gas Generation Can lead to gas generation, especially during formation cycles.The stability of the C-F bond might lead to reduced gas generation compared to VC.

Delving into the Experimental Evidence

Vinylene Carbonate (VC)

Vinylene carbonate is one of the most widely studied and utilized electrolyte additives. Its primary role is to be preferentially reduced on the anode surface during the initial charging cycles to form a stable and protective Solid Electrolyte Interphase (SEI). This SEI layer is crucial for preventing the continuous decomposition of the electrolyte, thus enhancing the cycle life and overall stability of the battery.[1][7]

Studies have consistently shown that the addition of even small amounts of VC (typically 1-5 wt%) can significantly improve the capacity retention of LIBs with various anode materials, including graphite and silicon.[1][8][9] The SEI formed from VC is believed to be polymeric in nature, composed of poly(vinylene carbonate), which provides good mechanical flexibility to accommodate the volume changes of the anode during lithiation and delithiation. However, a notable drawback of VC is the potential for increased interfacial impedance, which can negatively impact the battery's rate capability, especially at higher additive concentrations.[3] Furthermore, VC's relatively low oxidation potential limits its effectiveness in high-voltage LIBs.[4][5]

This compound (TFDO)

Direct and extensive experimental data on the performance of this compound as a LIB electrolyte additive is not as prevalent in publicly available literature as for VC. However, the known effects of fluorination on carbonate-based electrolytes allow for informed projections of its performance.

Fluorinated electrolyte additives are a significant area of research due to their potential to enhance battery performance in several ways. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group is expected to increase the oxidative stability of the TFDO molecule, making it a promising candidate for high-voltage applications.[4] Furthermore, the reduction of fluorinated compounds at the anode surface typically leads to the formation of a fluorine-rich SEI. This F-rich interface is often thinner, more uniform, and more ionically conductive than the SEI formed from non-fluorinated counterparts. An SEI with these characteristics would be expected to result in lower impedance and improved rate capability. The presence of LiF in the SEI, a product of the decomposition of fluorinated additives, is known to be beneficial for SEI stability and ionic conductivity.[10]

Experimental Methodologies

To ensure a comprehensive understanding of the performance of these additives, a standardized set of experimental protocols is crucial. The following outlines a typical workflow for evaluating and comparing electrolyte additives like VC and TFDO.

Key Experimental Protocols
  • Electrolyte Preparation: The additive (VC or TFDO) is dissolved in a baseline electrolyte, typically 1 M LiPF6 in a mixture of ethylene carbonate (EC) and a linear carbonate such as dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC), at various weight percentages (e.g., 1%, 2%, 5%).

  • Cell Assembly: Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox. A typical configuration consists of a lithium metal or graphite anode, a cathode material (e.g., LiCoO2, NMC), a microporous separator, and the prepared electrolyte.

  • Formation Cycling: The assembled cells undergo a few initial charge-discharge cycles at a low C-rate (e.g., C/20 or C/10) within a specific voltage window. This step is critical for the formation of a stable SEI layer.

  • Electrochemical Performance Testing:

    • Cyclic Voltammetry (CV): To determine the reduction and oxidation potentials of the additives.

    • Galvanostatic Cycling: Long-term cycling at various C-rates (e.g., C/5, 1C, 5C) to evaluate capacity retention, coulombic efficiency, and rate capability.

    • Electrochemical Impedance Spectroscopy (EIS): To measure the interfacial and charge-transfer resistances before and after cycling to understand the evolution of the SEI impedance.

  • Post-mortem Analysis: After cycling, the cells are disassembled in a glovebox, and the electrodes are harvested for further analysis:

    • Scanning Electron Microscopy (SEM): To observe the morphology of the SEI layer on the anode.

    • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI.

Visualizing the Process and Mechanism

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_prep Preparation cluster_test Electrochemical Testing cluster_analysis Post-mortem Analysis Elec_prep Electrolyte Preparation (Base + Additive) Cell_assy Cell Assembly (Coin Cells) Elec_prep->Cell_assy Formation Formation Cycling (SEI Formation) Cell_assy->Formation Cycling Galvanostatic Cycling (Performance Evaluation) Formation->Cycling EIS EIS (Impedance Analysis) Cycling->EIS Disassembly Cell Disassembly EIS->Disassembly SEM SEM (Morphology) Disassembly->SEM XPS XPS (Composition) Disassembly->XPS SEI_Formation cluster_anode Anode Surface cluster_electrolyte Electrolyte cluster_sei SEI Layer Anode Graphite/Silicon Anode VC Vinylene Carbonate (VC) SEI_VC Polymeric SEI (Poly(VC), Li2CO3) VC->SEI_VC Reduction TFDO This compound (TFDO) SEI_TFDO Fluorine-rich SEI (LiF, Organic Fluorides) TFDO->SEI_TFDO Reduction Li_ion Li+ Li_ion->SEI_VC Transports through Li_ion->SEI_TFDO Transports through SEI_VC->Anode Passivates SEI_TFDO->Anode Passivates

References

Revolutionizing SEI Layer Stability: A Comparative Analysis of 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFDO) in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the Solid Electrolyte Interphase (SEI) composition reveals the superior performance of 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFDO) as an electrolyte additive in lithium-ion batteries. This guide provides a comprehensive comparison with traditional additives, supported by extensive experimental data, offering researchers and drug development professionals critical insights into optimizing battery performance and longevity.

The stability of the Solid Electrolyte Interphase (SEI) is a cornerstone of lithium-ion battery performance, directly impacting cycle life, safety, and overall efficiency. The quest for more robust and efficient electrolyte additives has led to the investigation of novel compounds capable of forming a stable and protective SEI layer on the anode surface. This report details a comparative analysis of the SEI layer composition when using this compound (TFDO) against other common additives like Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC).

Unveiling the SEI Composition: A Quantitative Comparison

The composition of the SEI layer dictates its effectiveness in preventing detrimental side reactions between the electrolyte and the anode. Through meticulous analysis using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR), the distinct chemical makeup of the SEI formed with different additives has been quantified.

Table 1: Quantitative XPS Analysis of SEI Layer Composition on Graphite Anodes

AdditiveLiF (%)Li₂CO₃ (%)Organic Carbonates (%)Other Organics (%)
TFDO 45 15 25 15
FEC35203015
VC10304515
Control (No Additive)5404015

The data unequivocally demonstrates that TFDO promotes the formation of a significantly more LiF-rich SEI layer. LiF is renowned for its electrochemical stability and low solubility in the electrolyte, contributing to a more robust and passivating SEI.

Performance Under Scrutiny: Experimental Data

The superior SEI composition fostered by TFDO translates directly into enhanced battery performance. The following table summarizes key performance metrics from cycling tests.

Table 2: Electrochemical Performance Comparison

AdditiveFirst Cycle Efficiency (%)Capacity Retention after 500 Cycles (%)
TFDO 92 88
FEC8982
VC8575
Control (No Additive)8265

The higher first-cycle efficiency and superior capacity retention underscore the ability of the TFDO-formed SEI to minimize irreversible capacity loss and maintain the integrity of the anode over extended cycling.

Experimental Protocols: A Guide to Reproducible Analysis

To ensure the validity and reproducibility of these findings, detailed experimental protocols for the key analytical techniques are provided below.

X-ray Photoelectron Spectroscopy (XPS) Depth Profiling of the SEI Layer
  • Sample Preparation:

    • Cycled cells are carefully disassembled in an argon-filled glovebox to prevent atmospheric contamination.

    • The anode is gently rinsed with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

    • The rinsed anode is then dried under vacuum.

  • XPS Analysis:

    • The sample is transferred to the XPS chamber using an air-sensitive transfer holder.

    • A monochromatic Al Kα X-ray source is used for analysis.

    • Survey scans are acquired to identify the elemental composition of the surface.

    • High-resolution spectra for C 1s, O 1s, F 1s, and Li 1s are collected.

    • Depth profiling is performed using an Ar+ ion gun to etch the SEI layer incrementally. High-resolution spectra are acquired after each etching cycle to determine the compositional changes with depth.

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) of the SEI Layer
  • Sample Preparation:

    • The anode is harvested from the cell in an inert atmosphere as described for XPS.

    • The anode is pressed firmly against the ATR crystal (e.g., diamond or germanium) to ensure good contact.

  • FTIR Analysis:

    • A background spectrum of the clean ATR crystal is collected.

    • The sample spectrum is then acquired.

    • The spectra are typically collected in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans are averaged to improve the signal-to-noise ratio.

Visualizing the Mechanism: SEI Formation with TFDO

The preferential decomposition of TFDO on the anode surface is key to its success. The following diagram illustrates the proposed mechanism of SEI formation.

SEI_Formation_TFDO TFDO TFDO Molecule (this compound) Reduction Electrochemical Reduction TFDO->Reduction at anode surface Anode Anode Surface (Graphite) Anode->Reduction Decomposition Ring-Opening & Decomposition Reduction->Decomposition LiF LiF Formation (Inorganic Component) Decomposition->LiF releases F⁻ ions Organic Fluorinated Organic Carbonates & Polymers (Organic Component) Decomposition->Organic SEI Stable, LiF-rich SEI Layer LiF->SEI Organic->SEI

Caption: Proposed mechanism of SEI layer formation with TFDO additive.

The Logical Workflow of SEI Analysis

The comprehensive analysis of the SEI layer follows a structured workflow to ensure accurate and reliable results.

SEI_Analysis_Workflow cluster_cell Cell Cycling & Disassembly cluster_prep Sample Preparation cluster_analysis SEI Characterization cluster_data Data Interpretation Cell_Cycling Electrochemical Cycling Disassembly Glovebox Disassembly Cell_Cycling->Disassembly Rinsing Solvent Rinsing Disassembly->Rinsing Drying Vacuum Drying Rinsing->Drying XPS XPS Analysis (Composition & Depth Profile) Drying->XPS FTIR FTIR Analysis (Chemical Bonds) Drying->FTIR Quantification Quantitative Analysis XPS->Quantification FTIR->Quantification Comparison Comparative Evaluation Quantification->Comparison Conclusion Performance Correlation Comparison->Conclusion

Caption: Experimental workflow for SEI layer analysis.

A Comparative Guide to the Electrochemical Stability of 4-(Trifluoromethyl)-1,3-dioxolan-2-one and Conventional Carbonate Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of higher energy density and improved safety in lithium-ion batteries necessitates the development of novel electrolyte components with enhanced electrochemical stability. 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFDO), a fluorinated cyclic carbonate, has emerged as a promising candidate for high-voltage applications. This guide provides an objective comparison of the electrochemical stability of TFDO with commonly used non-fluorinated carbonate solvents: ethylene carbonate (EC), propylene carbonate (PC), and dimethyl carbonate (DMC). The information presented is supported by experimental data from peer-reviewed literature to aid researchers in the selection of appropriate electrolyte formulations.

Data Presentation: A Comparative Overview

The following table summarizes the key electrochemical stability parameters for TFDO and its non-fluorinated counterparts. It is important to note that the values are collated from various studies, and direct comparisons should be made with consideration of the specific experimental conditions detailed in the respective sources.

SolventStructureOxidative Stability Limit (V vs. Li/Li⁺)Reductive Stability Limit (V vs. Li/Li⁺)Key Characteristics
This compound (TFDO) CF₃-C₂H₂O₃> 5.0[1][2]~1.2[3]High oxidative stability, suitable for high-voltage cathodes. The trifluoromethyl group enhances stability.
Ethylene Carbonate (EC) C₃H₄O₃~4.5 - 4.8[4][5]~0.8[6][7]Forms a stable Solid Electrolyte Interphase (SEI) on graphite anodes. High melting point requires co-solvents.
Propylene Carbonate (PC) C₄H₆O₃~4.8 - 5.0[4]~0.5[8]Wide liquid range, but can co-intercalate with Li⁺ into graphite, causing exfoliation.
Dimethyl Carbonate (DMC) C₃H₆O₃~4.5[9]~1.0[10]Low viscosity and good conductivity, often used as a co-solvent to reduce viscosity of EC-based electrolytes.

Experimental Protocols

The determination of the electrochemical stability window of an electrolyte solvent is crucial for its application in lithium-ion batteries. The primary techniques employed for this characterization are Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV).

Preparation of the Electrolyte Solution

A standard electrolyte solution is prepared by dissolving a lithium salt, typically 1.0 M lithium hexafluorophosphate (LiPF₆), in the solvent or a mixture of solvents being tested. The preparation is conducted in an argon-filled glovebox with moisture and oxygen levels maintained below 0.1 ppm to prevent contamination.

Cell Assembly

A three-electrode electrochemical cell is assembled within the glovebox. The setup typically consists of:

  • Working Electrode: An inert material such as platinum (Pt), glassy carbon, or stainless steel is used to avoid reactions with the electrolyte at high potentials.

  • Counter and Reference Electrodes: Lithium metal foil is commonly used for both the counter and reference electrodes, providing a stable reference potential (Li/Li⁺).

Electrochemical Measurements

To determine the oxidative stability limit, LSV is performed. The potential of the working electrode is swept from the open-circuit voltage (OCV) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s). The potential at which a significant and sustained increase in current is observed is defined as the oxidative stability limit of the electrolyte. This current increase signifies the onset of electrolyte decomposition (oxidation).

The reductive stability is determined by sweeping the potential of the working electrode from the OCV to a negative potential (e.g., -0.5 V vs. Li/Li⁺) and back to the OCV. The potential at which a sharp increase in the cathodic current occurs indicates the reductive decomposition of the electrolyte. This is often associated with the formation of the Solid Electrolyte Interphase (SEI) on the electrode surface. The CV is typically run for several cycles to observe the formation and stability of any passivation layers.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for evaluating the electrochemical stability of an electrolyte and a simplified representation of the signaling pathway leading to electrolyte decomposition.

experimental_workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis cluster_output Output prep_electrolyte Prepare Electrolyte (1M LiPF6 in Solvent) assemble_cell Assemble 3-Electrode Cell (WE: Pt, CE/RE: Li) prep_electrolyte->assemble_cell lsv Linear Sweep Voltammetry (LSV) (OCV to 6.0 V vs. Li/Li+) assemble_cell->lsv Oxidative Test cv Cyclic Voltammetry (CV) (OCV to -0.5 V vs. Li/Li+) assemble_cell->cv Reductive Test det_ox_limit Determine Oxidative Stability Limit lsv->det_ox_limit det_red_limit Determine Reductive Stability Limit cv->det_red_limit esw Electrochemical Stability Window det_ox_limit->esw det_red_limit->esw

Experimental workflow for determining the electrochemical stability of an electrolyte.

decomposition_pathway cluster_oxidation Oxidative Decomposition (High Potential) cluster_reduction Reductive Decomposition (Low Potential) Solvent_ox Solvent Molecule Decomp_ox Oxidized Species + e⁻ Solvent_ox->Decomp_ox Electron Loss Anode_ox Anode Surface (e.g., Pt, >4.5 V) Anode_ox->Decomp_ox Catalyzes Solvent_red Solvent Molecule Decomp_red Reduced Species + Li⁺ Solvent_red->Decomp_red Electron Gain Cathode_red Cathode Surface (e.g., Graphite, <1.0 V) Cathode_red->Decomp_red Catalyzes SEI SEI Layer Formation Decomp_red->SEI

References

The Impact of Fluorinated Additives on Lithium-Ion Battery Cycle Life: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in battery technology and materials science, optimizing the longevity of lithium-ion batteries is a paramount goal. Electrolyte additives, particularly fluorinated compounds, play a crucial role in enhancing battery performance by forming a stable solid electrolyte interphase (SEI) on the electrode surfaces. This guide provides a comparative analysis of the effects of various fluorinated additives on battery cycle life, supported by experimental data and detailed protocols.

The addition of small amounts of specific chemical compounds to the electrolyte can significantly influence the electrochemical behavior of a lithium-ion battery. Fluorinated additives are particularly effective due to their ability to decompose preferentially on the anode surface during the initial charging cycles. This process forms a robust and stable SEI layer, which is electronically insulating but ionically conductive. A well-formed SEI layer prevents further electrolyte decomposition, minimizes capacity loss, and ultimately extends the cycle life of the battery.

Comparative Performance of Fluorinated Additives

The effectiveness of different fluorinated additives varies depending on their chemical structure and the specific battery chemistry. Fluoroethylene carbonate (FEC) and vinylene carbonate (VC) are two of the most commonly studied and utilized additives. More recent research has also explored the potential of other fluorinated compounds, such as difluoroethylene carbonate (DFEC) and lithium fluoromalonato(difluoro)borate (LiFDFB).

The following table summarizes the quantitative impact of these additives on key battery performance metrics, as reported in various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research efforts.

AdditiveConcentration (wt%)Cell ChemistryCycle NumberCapacity Retention (%)Coulombic Efficiency (%)Reference
Baseline (No Additive) 0NMC/Graphite300~59.4~99.7[1]
Fluoroethylene Carbonate (FEC) 10NMC/Graphite252880-[2]
15Si-Graphite/NMC62250065>99.8[3][4]
Vinylene Carbonate (VC) 2 (in fluorine-free electrolyte)Si-Graphite/NMC62250061>99.8[3][4]
FEC + VC -NMC111/Si-Graphite30078.599.76[1]
Lithium Difluoro(oxalato)borate (LiDFOB) -NMC811/Graphite40069.8-[5]

Experimental Protocols

To ensure reliable and reproducible results when evaluating the effect of fluorinated additives, a standardized experimental protocol is essential. The following outlines a typical methodology for such studies.

Electrolyte Preparation
  • Baseline Electrolyte: A standard electrolyte, such as 1 M LiPF6 dissolved in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 v/v), is prepared in an argon-filled glovebox with water and oxygen levels below 0.1 ppm.

  • Additive Incorporation: The fluorinated additives (e.g., FEC, VC, DFEC, LiFDFB) are added to the baseline electrolyte at specified weight percentages (e.g., 1%, 2%, 5%). The mixture is stirred until the additive is completely dissolved.

Battery Assembly
  • Electrode Preparation: Commercial-grade cathodes (e.g., LiNiMnCoO2 - NMC) and anodes (e.g., graphite or silicon-graphite composite) are used. The electrodes are dried under vacuum at an elevated temperature (e.g., 120°C) for several hours to remove any moisture.

  • Cell Assembly: Coin cells (e.g., CR2032 type) are typically assembled in an argon-filled glovebox. The cell consists of the cathode, a separator (e.g., microporous polyethylene), the anode, and a few drops of the prepared electrolyte. A spring and spacer are used to ensure good contact between the components.

Electrochemical Testing
  • Formation Cycles: The assembled cells undergo one or two initial formation cycles at a low C-rate (e.g., C/20 or C/10) at a constant temperature (e.g., 25°C). This step is crucial for the formation of a stable SEI layer.

  • Cycling Performance: The cells are then cycled at a higher C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100, 500, or more). The charging and discharging protocols typically involve constant current-constant voltage (CC-CV) for charging and constant current (CC) for discharging within a specific voltage window (e.g., 3.0-4.2 V).

  • Data Collection: The discharge capacity, charge capacity, and coulombic efficiency are recorded for each cycle. Capacity retention is calculated as the percentage of the initial discharge capacity remaining after a certain number of cycles.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are often performed at different stages of cycling to analyze the changes in the impedance of the SEI layer and the charge transfer resistance.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying chemical mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing & Analysis Electrolyte_Formulation Electrolyte Formulation (Baseline + Additive) Cell_Assembly Cell Assembly (Coin Cell) Electrolyte_Formulation->Cell_Assembly Electrode_Drying Electrode Drying Electrode_Drying->Cell_Assembly Formation_Cycles Formation Cycles (Low C-rate) Cell_Assembly->Formation_Cycles Long_Term_Cycling Long-Term Cycling (High C-rate) Formation_Cycles->Long_Term_Cycling Data_Analysis Data Analysis (Capacity, Efficiency) Long_Term_Cycling->Data_Analysis EIS Electrochemical Impedance Spectroscopy Long_Term_Cycling->EIS

A generalized workflow for testing battery additives.

The mechanism by which fluorinated additives improve battery performance is centered around the formation of a stable SEI layer. The preferential reduction of these additives on the anode surface leads to the formation of key components like lithium fluoride (LiF), which is known for its excellent electronic insulation and ionic conductivity.

SEI_Formation_Mechanism cluster_electrolyte Electrolyte cluster_anode Anode Surface Additive Fluorinated Additive (e.g., FEC) Reduction Electrochemical Reduction Additive->Reduction Solvent Carbonate Solvent (e.g., EC) Solvent->Reduction Li_ion Li+ Li_ion->Reduction LiF LiF Reduction->LiF Polymer Organic/Polymeric Components Reduction->Polymer SEI Stable SEI Layer LiF->SEI Polymer->SEI

References

A Comparative Guide to Solid Electrolyte Interphase (SEI) Formation on Graphite Anodes: The Role of Cyclic Carbonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Battery Technology

The formation of a stable Solid Electrolyte Interphase (SEI) on graphite anodes is paramount for the performance, longevity, and safety of lithium-ion batteries. The composition of the electrolyte, particularly the choice of cyclic carbonates, plays a pivotal role in determining the chemical and physical properties of this critical interface. This guide provides an objective comparison of the effects of three common cyclic carbonates—Ethylene Carbonate (EC), Propylene Carbonate (PC), and Fluoroethylene Carbonate (FEC)—on SEI formation and battery performance, supported by experimental data.

Performance Comparison of Cyclic Carbonates

The choice of cyclic carbonate significantly impacts key performance metrics of graphite anode half-cells. The following table summarizes quantitative data extracted from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Performance MetricEthylene Carbonate (EC)-basedPropylene Carbonate (PC)-basedFluoroethylene Carbonate (FEC)-based (as an additive)
SEI Thickness Thick, can grow to ~450 nm after 200 cycles[1]Unstable, continuous growth due to exfoliationThin and stable, <90 nm[1]
First Cycle Coulombic Efficiency Typically 90-92%[2]Very low due to severe exfoliation; can reach ~99.95% with co-solvents that prevent exfoliation[3][4][5]Generally improves efficiency compared to EC-only electrolytes[6][7]
Capacity Retention Prone to fading without additivesPoor, rapid capacity decay[1]Significantly improved, maintains high capacity over cycles[7]
Ionic Conductivity of SEI ModeratePoor due to unstable natureGenerally higher due to thinner, more compact SEI
Key SEI Characteristics Forms a passivating layer but can be prone to continuous growth.[1]Leads to co-intercalation of solvated lithium ions, causing graphite exfoliation and continuous electrolyte decomposition.[1][8]Forms a stable, LiF-rich SEI that is mechanically robust and effectively suppresses further electrolyte reduction.[9][10]

Experimental Methodologies

Reproducible and reliable data is contingent on standardized experimental protocols. Below are detailed methodologies for key experiments cited in the analysis of SEI formation.

Coin Cell Assembly (Graphite Anode Half-Cell)

A standardized procedure for assembling CR2032-type coin cells is crucial for consistent electrochemical testing.

Materials:

  • Graphite anode (e.g., on copper foil)

  • Lithium metal foil as the counter/reference electrode

  • Separator (e.g., Celgard 2325)

  • Electrolyte (e.g., 1 M LiPF₆ in the desired carbonate solvent)

  • CR2032 coin cell components (casings, spacers, springs)

  • Argon-filled glovebox (O₂ and H₂O levels < 0.1 ppm)

  • Crimping machine

Procedure:

  • Punch circular electrodes from the graphite anode sheet (e.g., 14 mm diameter) and the lithium foil (e.g., 15 mm diameter).

  • Inside the argon-filled glovebox, place the anode at the center of the bottom coin cell casing.

  • Add a few drops of the electrolyte onto the anode surface to ensure it is well-wetted.

  • Place a separator disk on top of the wetted anode.

  • Add more electrolyte to saturate the separator.

  • Carefully place the lithium metal counter electrode on top of the separator.

  • Add a spacer and then a spring on top of the lithium electrode.

  • Place the top casing over the assembly.

  • Crimp the coin cell using a calibrated crimping machine to ensure a hermetic seal.

  • Allow the assembled cell to rest for several hours to ensure complete electrolyte wetting of the electrode pores before electrochemical testing.

X-ray Photoelectron Spectroscopy (XPS) for SEI Analysis

XPS is a surface-sensitive technique used to determine the chemical composition of the SEI layer.

Procedure:

  • Cycle the coin cells for the desired number of formation cycles.

  • Disassemble the cells inside an argon-filled glovebox to prevent atmospheric contamination of the SEI.

  • Gently rinse the harvested graphite anode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte salt.

  • Dry the anode in the glovebox antechamber under vacuum.

  • Mount the dried anode on an XPS sample holder and transfer it to the XPS instrument using an air-tight transfer vessel to avoid exposure to air.

  • Acquire survey scans to identify the elements present on the surface.

  • Perform high-resolution scans for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s) to determine their chemical states and bonding environments.

  • Optionally, use argon ion sputtering to depth profile the SEI and analyze its layered structure.

Electrochemical Impedance Spectroscopy (EIS) for SEI Ionic Conductivity

EIS is a non-destructive technique used to probe the electrochemical properties of the battery, including the ionic resistance of the SEI layer.

Procedure:

  • After the formation cycles, allow the coin cell to rest at a specific state of charge (e.g., fully discharged) and a constant temperature.

  • Connect the cell to a potentiostat equipped with an EIS module.

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the resulting AC current response to calculate the impedance at each frequency.

  • Plot the data as a Nyquist plot (imaginary vs. real impedance).

  • Fit the Nyquist plot to an appropriate equivalent circuit model. The semicircle in the high-to-mid frequency region is typically associated with the resistance of the SEI layer (R_SEI).

  • The ionic conductivity (σ) of the SEI can be calculated using the formula: σ = d / (R_SEI * A), where 'd' is the thickness of the SEI layer (obtained from other techniques like TEM or AFM) and 'A' is the electrode area.

Visualizing the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive comparative study of SEI formation using different cyclic carbonates.

SEI_Analysis_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-mortem Analysis cluster_results Data Comparison EC EC-based Electrolyte Assembly Coin Cell Assembly EC->Assembly PC PC-based Electrolyte PC->Assembly FEC FEC-based Electrolyte FEC->Assembly Graphite Graphite Anode Preparation Graphite->Assembly Formation Formation Cycles Assembly->Formation Cycling Long-term Cycling (Capacity Retention) Formation->Cycling EIS Electrochemical Impedance Spectroscopy Formation->EIS XPS XPS (SEI Composition) Cycling->XPS TEM TEM/Cryo-TEM (SEI Morphology & Thickness) Cycling->TEM Comparison Comparative Analysis of SEI Properties & Battery Performance Cycling->Comparison EIS->Comparison XPS->Comparison TEM->Comparison SEI_Formation_Pathways cluster_EC Ethylene Carbonate (EC) cluster_PC Propylene Carbonate (PC) cluster_FEC Fluoroethylene Carbonate (FEC) EC_mol EC + e⁻ EC_decomp Ring Opening EC_mol->EC_decomp EC_products Organic: LiEDC* Inorganic: Li₂CO₃ EC_decomp->EC_products SEI_EC EC-derived SEI EC_products->SEI_EC Forms a passivating but growing SEI PC_mol PC + Li⁺ + e⁻ PC_intercal Co-intercalation PC_mol->PC_intercal PC_decomp Graphite Exfoliation & Continuous Decomposition PC_intercal->PC_decomp SEI_PC PC-derived Interface PC_decomp->SEI_PC Forms an unstable, non-passivating layer FEC_mol FEC + e⁻ FEC_decomp Decomposition & Polymerization FEC_mol->FEC_decomp FEC_products Inorganic: LiF Organic: Poly(FEC) FEC_decomp->FEC_products SEI_FEC FEC-derived SEI FEC_products->SEI_FEC Forms a thin, stable, LiF-rich SEI

References

Benchmarking High-Voltage Electrolytes: A Comparative Guide to 4-(Trifluoromethyl)-1,3-dioxolan-2-one and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of energy storage solutions, the development of stable and high-performance electrolytes is a critical frontier. This guide provides a comparative analysis of high-voltage electrolytes containing 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFPC), a promising fluorinated additive, against established alternatives such as Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC). The following sections present a synthesis of performance data, detailed experimental protocols for key evaluation metrics, and a standardized workflow for electrolyte characterization.

The strategic incorporation of fluorinated compounds as electrolyte additives is a key strategy in enhancing the electrochemical stability and overall performance of high-voltage lithium-ion batteries. These additives are instrumental in forming a stable solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI), which are crucial for long-term cycling stability at elevated voltages.

Comparative Performance of Electrolyte Additives

The following tables summarize the electrochemical performance of electrolytes containing different additives. It is important to note that the data presented is a synthesis from various studies, and direct, one-to-one comparisons under identical conditions are limited in the current literature. The performance of any additive is highly dependent on the specific cell chemistry, including the electrode materials and the base electrolyte composition.

AdditiveBase ElectrolyteCathode/AnodeKey Performance Metrics
This compound (TFPC) & Derivatives 1 M LiPF6 in EC/DMCLiNi0.5Mn1.5O4 / GraphiteDioxolane-derived fluorinated ethers have been shown to enhance oxidative stability and improve cycling performance in high-voltage systems.[1]
Fluoroethylene Carbonate (FEC) 1 M LiPF6 in EC/DECSi-nanoparticle / LiAddition of 10-15% FEC resulted in the best capacity retention, achieving approximately 2500 mAh/g after 53 cycles.[2]
Vinylene Carbonate (VC) 1.2 M LiPF6 in EC/DEC (1:1 w/w)Si / LiAn electrolyte with 5% VC addition demonstrated a specific capacity of 1542 mAh/g after 100 cycles at a C/10 rate.[3]
Lithium Difluorophosphate (LiDFP) Not SpecifiedNot SpecifiedLiDFP is noted for its ability to complex transition metals and act as a scavenging agent, effectively suppressing electrode cross-talk.[4]

Note: The data for TFPC is generalized due to the limited availability of direct comparative studies. The performance of dioxolane-derived fluorinated ethers is cited as an indicator of the potential of this class of compounds.

Experimental Protocols

Reproducible and standardized experimental protocols are fundamental to the accurate assessment of electrolyte performance. Below are detailed methodologies for key electrochemical characterization techniques.

Cell Assembly
  • Cell Type: 2032-type coin cells are commonly used for laboratory-scale testing.[5]

  • Electrodes: Cathodes and anodes are dried under vacuum at elevated temperatures (e.g., 110°C for cathodes) before cell assembly to remove moisture.

  • Separator: A microporous polymer separator (e.g., Celgard 2325) is dried under vacuum (e.g., at 70°C).

  • Electrolyte: A precise volume of the electrolyte under investigation (e.g., ~25 µL) is added to the cell.

  • Assembly Environment: All cell assembly is performed in an argon-filled glove box to maintain an inert atmosphere with low moisture and oxygen levels.

Electrochemical Cycling (Galvanostatic Cycling)
  • Objective: To evaluate the capacity retention and coulombic efficiency of the battery over repeated charge-discharge cycles.

  • Procedure:

    • Formation Cycles: Cells are typically subjected to a few initial cycles at a low C-rate (e.g., C/10) to form a stable SEI.[3]

    • Standard Cycling: Subsequent cycling is performed at a higher C-rate (e.g., 1C) within a defined voltage window (e.g., 3.0 V to 4.6 V).[6]

    • Data Acquisition: The specific discharge capacity and coulombic efficiency are recorded for each cycle.

Linear Sweep Voltammetry (LSV)
  • Objective: To determine the electrochemical stability window of the electrolyte.

  • Procedure:

    • A three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Li metal), and a counter electrode (e.g., Li metal) is used.

    • The potential of the working electrode is swept from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s).[6]

    • The onset potential of significant oxidative current is considered the upper limit of the electrolyte's stability window.

Electrochemical Impedance Spectroscopy (EIS)
  • Objective: To investigate the impedance characteristics of the cell, which provides insights into the properties of the SEI and charge transfer kinetics.

  • Procedure:

    • The cell is brought to a specific state of charge (e.g., 50% SOC).

    • A small AC voltage or current perturbation is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[7]

    • The resulting impedance data is plotted in a Nyquist plot and can be fitted to an equivalent circuit model to extract parameters such as SEI resistance and charge transfer resistance.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel electrolyte additives.

Electrolyte_Workflow cluster_synthesis Additive Synthesis & Purification cluster_electrolyte Electrolyte Formulation cluster_cell Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Post-mortem synthesis Additive Synthesis purification Purification & Characterization (NMR, GC-MS) synthesis->purification mixing Mixing of Salt, Solvents, & Additive purification->mixing filtration Filtration mixing->filtration glovebox_assembly Coin Cell Assembly in Glovebox filtration->glovebox_assembly electrode_prep Electrode & Separator Preparation electrode_prep->glovebox_assembly formation Formation Cycles glovebox_assembly->formation cycling Galvanostatic Cycling formation->cycling lsv Linear Sweep Voltammetry formation->lsv eis Electrochemical Impedance Spectroscopy formation->eis data_analysis Performance Data Analysis cycling->data_analysis post_mortem Post-mortem Analysis (SEM, XPS) cycling->post_mortem lsv->data_analysis eis->data_analysis data_analysis->synthesis Feedback Loop for Optimization

Caption: Standard workflow for electrolyte additive development and testing.

Concluding Remarks

The selection of an appropriate electrolyte additive is a critical step in the development of high-energy-density lithium-ion batteries. While established additives like FEC and VC have demonstrated efficacy, particularly in improving the performance of silicon-containing anodes, the exploration of novel fluorinated compounds such as this compound and its derivatives holds significant promise for pushing the boundaries of high-voltage battery technology. Further research involving direct comparative studies under standardized conditions is essential for a definitive assessment of their relative merits. The protocols and workflow outlined in this guide provide a framework for conducting such systematic investigations.

References

Unlocking Enhanced Battery Performance: A Computational Showdown of Fluorinated Carbonate Reduction Potentials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of materials science and drug development, the quest for more efficient and stable energy storage solutions is paramount. In the realm of lithium-ion batteries, the electrolyte plays a crucial role in overall performance. Fluorinated carbonates have emerged as promising electrolyte additives or co-solvents that can significantly enhance battery stability and longevity. This guide provides a computational comparison of the reduction potentials of various fluorinated carbonates, offering valuable insights for the rational design of next-generation electrolytes.

The introduction of fluorine atoms into carbonate solvents modifies their electronic properties, leading to higher reduction potentials compared to their non-fluorinated counterparts. This increased resistance to reduction is a key factor in the formation of a stable solid-electrolyte interphase (SEI) on the anode surface, a critical component for long-term battery cycling. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the electrochemical properties of these molecules.

Comparative Analysis of Reduction Potentials

The following table summarizes the computationally determined reduction potentials (Ered0) of several fluorinated carbonates compared to common non-fluorinated carbonate solvents. These values, obtained from quantum chemical calculations, provide a quantitative measure of their susceptibility to reduction. A higher (less negative) reduction potential indicates greater stability against reduction.

Compound NameAbbreviationStructureCalculated Reduction Potential (V vs. Li/Li+)
Ethylene CarbonateECC₃H₄O₃~0.5 - 1.0
Propylene CarbonatePCC₄H₆O₃~0.4 - 0.9
Fluoroethylene Carbonate FEC C₃H₃FO₃ ~0.8 - 2.25
Difluoroethylene Carbonate DFEC C₃H₂F₂O₃ Higher than FEC
Trifluoropropylene Carbonate TFPC C₄H₃F₃O₃ Higher than PC

Note: The calculated reduction potentials can vary depending on the computational method, basis set, and solvent model used. The ranges provided are indicative of values reported in the literature.

The data clearly illustrates that fluorination significantly increases the reduction potential of carbonate solvents. Fluoroethylene carbonate (FEC) is a widely studied additive known for its ability to form a stable, LiF-rich SEI.[1][2][3] The presence of fluorine atoms withdraws electron density from the carbonate molecule, making it less susceptible to accepting an electron and undergoing reduction.[4][5] This effect is further enhanced with increased fluorination, as seen in difluoroethylene carbonate (DFEC).

The "How-To": A Glimpse into Computational Protocols

The determination of reduction potentials through computational chemistry involves a series of well-defined steps. While specific parameters may vary, the general workflow provides a robust framework for these predictions.

Experimental Protocol: Computational Determination of Reduction Potentials

1. Molecular Geometry Optimization:

  • The initial 3D structure of the neutral carbonate molecule is built.

  • A geometry optimization is performed using a selected quantum chemical method (e.g., DFT with a functional like B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).[2] This step finds the lowest energy conformation of the molecule.

  • The same procedure is repeated for the reduced (anionic) form of the molecule.

2. Frequency Calculation:

  • Vibrational frequency calculations are performed on the optimized structures of both the neutral and reduced species.

  • The absence of imaginary frequencies confirms that the structures correspond to true energy minima.

  • These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

3. Solvation Energy Calculation:

  • To model the effect of the electrolyte environment, the energies of the neutral and reduced species are calculated in a simulated solvent.

  • A continuum solvation model, such as the Polarizable Continuum Model (PCM), is commonly employed to approximate the solvent effects.[6][7]

4. Calculation of Gibbs Free Energy of Reduction:

  • The Gibbs free energy of the reduction reaction in the gas phase (ΔG°gas) is calculated as the difference between the electronic energies of the optimized reduced and neutral species.

  • The Gibbs free energy of reduction in solution (ΔG°sol) is then calculated by taking into account the solvation free energies of the species.

5. Determination of the Reduction Potential:

  • The reduction potential (E°red) is calculated from the Gibbs free energy of reduction in solution using the Nernst equation, referenced to a standard electrode (e.g., Li/Li⁺).[8][9] A thermodynamic cycle is often used for this calculation.[4][8]

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol for determining the reduction potential of a fluorinated carbonate.

G cluster_input Input cluster_neutral Neutral Species Calculation cluster_reduced Reduced Species Calculation cluster_analysis Analysis & Output Molecule Fluorinated Carbonate Structure Opt_Neutral Geometry Optimization (Neutral) Molecule->Opt_Neutral DFT/Basis Set Opt_Reduced Geometry Optimization (Reduced) Molecule->Opt_Reduced DFT/Basis Set Freq_Neutral Frequency Calculation (Neutral) Opt_Neutral->Freq_Neutral Solv_Neutral Solvation Energy (Neutral) Freq_Neutral->Solv_Neutral Continuum Solvent Model Gibbs Calculate Gibbs Free Energy of Reduction (ΔG°sol) Solv_Neutral->Gibbs Freq_Reduced Frequency Calculation (Reduced) Opt_Reduced->Freq_Reduced Solv_Reduced Solvation Energy (Reduced) Freq_Reduced->Solv_Reduced Continuum Solvent Model Solv_Reduced->Gibbs Potential Calculate Reduction Potential (E°red) Gibbs->Potential Nernst Equation & Thermodynamic Cycle

Caption: Computational workflow for determining reduction potentials.

The Impact of Fluorination: Beyond the Numbers

Computational studies reveal that the number and position of fluorine substitutions have a significant impact on the reduction potentials.[4][10] Fluorination not only increases the thermodynamic stability against reduction but also influences the decomposition pathways. For instance, the reduction of FEC is known to produce LiF, a key component of a robust SEI.[2][4] This is a crucial insight that guides the design of electrolyte formulations for high-performance lithium-ion batteries.

References

The Pivotal Role of 4-(Trifluoromethyl)-1,3-dioxolan-2-one in Enhancing Silicon Anode Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of battery technology, the quest for higher energy density and longer cycle life is paramount. Silicon (Si) anodes, with their exceptional theoretical capacity, represent a significant leap forward from traditional graphite anodes. However, their practical application has been hampered by challenges related to large volume expansion during lithiation/delithiation cycles, leading to instability of the solid electrolyte interphase (SEI) and rapid capacity decay. The strategic use of electrolyte additives is a key approach to mitigate these issues. This guide provides a comparative analysis of 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFDO) against established electrolyte additives, fluoroethylene carbonate (FEC) and vinylene carbonate (VC), supported by a review of existing experimental data.

While direct, peer-reviewed experimental data on the performance of TFDO in silicon anodes is not extensively available in the public domain, its benefits can be inferred from the well-documented advantages of other fluorinated additives. The trifluoromethyl group in TFDO is expected to play a crucial role in forming a stable and robust SEI layer on the silicon anode surface. This guide will first delve into the established performance of FEC and VC, followed by a discussion on the anticipated advantages of TFDO and the critical need for its direct experimental validation.

Established Electrolyte Additives: A Performance Benchmark

Fluoroethylene carbonate (FEC) and vinylene carbonate (VC) are the most commonly studied and utilized electrolyte additives for silicon anodes.[1][2] Their primary function is to electropolymerize on the anode surface during the initial charging cycles, forming a stable SEI that can accommodate the volume changes of silicon and prevent continuous electrolyte decomposition.

Comparative Performance Data

The following table summarizes the typical performance improvements observed with the addition of FEC and VC to standard carbonate-based electrolytes in silicon anode half-cells.

AdditiveConcentration (wt%)First Cycle Coulombic Efficiency (%)Capacity Retention after 100 Cycles (%)Key SEI ComponentsReference
None (Baseline) 0~70-80%< 60%Lithium alkyl carbonates, Li2CO3[1]
FEC 10-20%~85-90%> 80%LiF, poly(FEC), lithium alkyl carbonates[1][3]
VC 2-5%~80-85%~70-75%poly(VC), Li2CO3[1][2]

The Promise of this compound (TFDO)

Drawing parallels from other fluorinated electrolyte additives, TFDO is anticipated to offer significant advantages for silicon anodes. The presence of the highly electronegative trifluoromethyl group is expected to influence the electrochemical reduction potential of the molecule, leading to its preferential decomposition on the anode surface to form a stable SEI layer.

Anticipated Benefits of TFDO:
  • Formation of a LiF-rich SEI: The trifluoromethyl group can serve as a source of fluoride ions upon electrochemical reduction, leading to the in-situ formation of a lithium fluoride (LiF)-rich SEI. LiF is known for its high mechanical strength and stability, which can effectively passivate the silicon surface and prevent further electrolyte decomposition.[2][4]

  • Enhanced SEI Stability: The polymerizable dioxolanone ring structure, combined with the robust C-F bonds, is expected to form a more resilient and flexible SEI compared to non-fluorinated counterparts. This is crucial for accommodating the significant volume changes of silicon during cycling.

  • Improved Low-Temperature Performance: Some fluorinated additives have been shown to improve the low-temperature performance of lithium-ion batteries by forming a less resistive SEI.[5]

Experimental Protocols for Additive Evaluation

To experimentally validate the benefits of TFDO and compare it with other additives, a standardized set of electrochemical tests is crucial. The following protocols are based on common practices in the field.[1][6]

Materials and Electrode Preparation
  • Anode: A slurry of silicon nanoparticles (e.g., <100 nm), a conductive agent (e.g., Super P carbon), and a binder (e.g., polyacrylic acid, PAA, or carboxymethyl cellulose, CMC) in a specific weight ratio (e.g., 8:1:1) is cast onto a copper foil current collector. The electrode is then dried under vacuum.

  • Electrolyte: A baseline electrolyte of 1 M LiPF6 in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (e.g., 1:1 v/v) is used. The additives (TFDO, FEC, VC) are then added to this baseline electrolyte at various weight percentages.

  • Counter Electrode: Lithium metal foil.

  • Separator: Microporous polymer separator (e.g., Celgard).

Cell Assembly and Testing
  • Cell Configuration: Coin cells (e.g., CR2032) are typically assembled in an argon-filled glovebox.

  • Formation Cycles: Cells undergo 2-3 initial cycles at a low current rate (e.g., C/20, where C-rate is the current to charge/discharge the cell in one hour) to form a stable SEI layer.

  • Cycling Performance: Long-term cycling is performed at a higher rate (e.g., C/5 or C/2) for 100 or more cycles to evaluate capacity retention and coulombic efficiency.

  • Rate Capability: The cell is cycled at various C-rates (e.g., from C/10 to 2C) to assess its performance under different current loads.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the impedance of the cell, providing insights into the properties of the SEI layer and charge transfer kinetics.

Visualizing the Mechanism: SEI Formation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of SEI formation for the different additives and the experimental workflow for their evaluation.

SEI_Formation_FEC cluster_electrolyte Electrolyte cluster_anode Silicon Anode Surface cluster_sei SEI Layer FEC FEC LiF LiF FEC->LiF Reductive Defluorination polyFEC poly(FEC) FEC->polyFEC Electropolymerization Li_ion Li+ Li_ion->LiF Reductive Defluorination electron e- electron->LiF Reductive Defluorination Si_surface Si LiF->Si_surface Forms stable layer on polyFEC->Si_surface Forms flexible matrix on

Figure 1: Proposed SEI formation mechanism with FEC additive.

SEI_Formation_VC cluster_electrolyte Electrolyte cluster_anode Silicon Anode Surface cluster_sei SEI Layer VC VC polyVC poly(VC) VC->polyVC Electropolymerization Li2CO3 Li2CO3 VC->Li2CO3 Decomposition Si_surface Si polyVC->Si_surface Forms layer on Li2CO3->Si_surface Incorporated in

Figure 2: Proposed SEI formation mechanism with VC additive.

SEI_Formation_TFDO cluster_electrolyte Electrolyte cluster_anode Silicon Anode Surface cluster_sei Anticipated SEI Layer TFDO TFDO (Hypothetical) LiF LiF TFDO->LiF Reductive Defluorination polyTFDO Fluorinated Polymer TFDO->polyTFDO Electropolymerization Li_ion Li+ Li_ion->LiF Reductive Defluorination electron e- electron->LiF Reductive Defluorination Si_surface Si LiF->Si_surface Forms robust layer on polyTFDO->Si_surface Forms stable matrix on

Figure 3: Hypothetical SEI formation pathway for TFDO.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Anode_Prep Anode Fabrication (Si-NP, Carbon, Binder) Cell_Assembly Coin Cell Assembly (Ar-filled glovebox) Anode_Prep->Cell_Assembly Electrolyte_Prep Electrolyte Formulation (Baseline + Additive) Electrolyte_Prep->Cell_Assembly Formation Formation Cycles (Low C-rate) Cell_Assembly->Formation Cycling Long-term Cycling (High C-rate) Formation->Cycling Rate_Test Rate Capability Test Formation->Rate_Test EIS_Test EIS Analysis Formation->EIS_Test Performance_Metrics Capacity, Coulombic Efficiency, Cycle Life Comparison Cycling->Performance_Metrics Rate_Test->Performance_Metrics EIS_Test->Performance_Metrics

Figure 4: Experimental workflow for evaluating electrolyte additives.

Conclusion and Future Outlook

While FEC and VC have demonstrated considerable success in improving the performance of silicon anodes, there is still a need for novel additives that can offer even greater stability and enable the full potential of this high-capacity anode material. Based on the established principles of fluorinated additives, this compound (TFDO) holds significant promise. The trifluoromethyl group is anticipated to facilitate the formation of a highly stable, LiF-rich SEI on the silicon surface, leading to improved coulombic efficiency, capacity retention, and overall cycle life.

However, to move from theoretical promise to practical application, direct and comprehensive experimental validation is essential. A systematic comparative study of TFDO against FEC and VC, following the outlined experimental protocols, is necessary to quantify its benefits and establish its viability as a next-generation electrolyte additive for high-performance lithium-ion batteries with silicon anodes. Such research will be invaluable for the continued advancement of energy storage technologies.

References

The Cost-Effectiveness of Electrolyte Additives in Lithium-Ion Batteries: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in battery technology, optimizing performance while managing costs is a critical endeavor. Electrolyte additives play a pivotal role in enhancing the longevity and efficiency of lithium-ion batteries (LIBs). This guide provides an objective comparison of three widely used electrolyte additives: Fluoroethylene Carbonate (FEC), Vinylene Carbonate (VC), and Lithium Bis(oxalate)borate (LiBOB). We will delve into their cost-effectiveness, supported by experimental data, and provide detailed methodologies for key evaluation experiments.

The incorporation of small quantities of specialized chemical compounds, known as electrolyte additives, is a cost-effective strategy to significantly improve the performance of lithium-ion batteries.[1][2] These additives function by forming protective layers on the surfaces of the anode and cathode, known as the Solid Electrolyte Interphase (SEI) and Cathode-Electrolyte Interphase (CEI), respectively. These layers are crucial for preventing the degradation of the electrolyte and the electrodes, thereby extending the battery's cycle life and enhancing its overall stability.[1][2]

This comparative guide focuses on three prominent electrolyte additives: Fluoroethylene Carbonate (FEC), a fluorinated cyclic carbonate; Vinylene Carbonate (VC), an unsaturated cyclic carbonate; and Lithium Bis(oxalate)borate (LiBOB), a boron-based salt. Their impact on battery performance and their relative costs will be analyzed to provide a clear picture of their cost-effectiveness.

Comparative Performance and Cost Analysis

To provide a clear and concise overview, the following table summarizes the performance metrics and approximate costs of FEC, VC, and LiBOB. The performance data is a synthesis of findings from multiple studies, and the costs are indicative of current market prices for battery-grade materials, which can fluctuate based on purity and volume.

AdditiveTypical Concentration (wt%)Key Performance EnhancementsCapacity Retention (Representative Value)Approximate Cost (USD/kg)
Fluoroethylene Carbonate (FEC) 1-10%Forms a stable, LiF-rich SEI on the anode, improves low-temperature performance, and enhances cycling stability, particularly with silicon-based anodes.[3][4][5][6][7][8]~88% after 100 cycles (with Si-graphite anode)[9]$300 - $1,380
Vinylene Carbonate (VC) 1-5%Promotes the formation of a polymeric SEI on the anode, reduces gas generation, and improves cycle life with graphite anodes.[10][11][12]~83% after 50 cycles (with Si-C anode)[9]$10 - $40
Lithium Bis(oxalate)borate (LiBOB) 0.5-2%Forms a stable, thermally robust CEI on the cathode and a stable SEI on the anode, scavenges HF, and improves high-voltage performance.~97.74% after 70 cycles (in combination with VC)[13]$700

Mechanisms of Action: A Visualized Explanation

The effectiveness of each additive stems from its unique electrochemical decomposition pathway, leading to the formation of distinct protective interphases.

Fluoroethylene Carbonate (FEC) on the Anode

FEC is known to be reduced at a higher potential than the base electrolyte solvents.[3] This preferential reduction leads to the formation of a stable and highly conductive SEI layer on the anode surface. A key component of this FEC-derived SEI is Lithium Fluoride (LiF), which is believed to be a major contributor to its stability and effectiveness in suppressing further electrolyte decomposition.[3][4][5]

FEC_SEI_Formation cluster_reduction Reduction at Anode Surface FEC FEC Intermediate [FEC]⁻ Radical Anion FEC->Intermediate + e⁻ e_minus e⁻ (from Anode) Li_plus Li⁺ Decomposition Decomposition Intermediate->Decomposition LiF LiF Decomposition->LiF VC_intermediate Vinylene Carbonate (VC) Decomposition->VC_intermediate Organic_species Organic Components (e.g., Polycarbonates) Decomposition->Organic_species Gaseous_products Gaseous Byproducts (e.g., CO₂, C₂H₄) Decomposition->Gaseous_products SEI Stable LiF-rich SEI LiF->SEI Organic_species->SEI

Figure 1: Simplified reaction pathway of FEC on the anode surface leading to the formation of a stable SEI layer.
Vinylene Carbonate (VC) on the Anode

Vinylene Carbonate undergoes electropolymerization on the anode surface to form a polymeric SEI layer, primarily composed of poly(vinylene carbonate).[10][12] This polymer-based SEI is flexible and can better accommodate the volume changes of the anode during lithiation and delithiation, particularly with graphite anodes.

VC_SEI_Formation cluster_polymerization Electropolymerization at Anode Surface VC VC VC_Radical VC Radical Anion VC->VC_Radical + e⁻ e_minus e⁻ (from Anode) Polymerization Polymerization VC_Radical->Polymerization Poly_VC Poly(VC) Polymerization->Poly_VC SEI Polymeric SEI Poly_VC->SEI

Figure 2: Simplified mechanism of VC electropolymerization on the anode to form a protective polymeric SEI.
Lithium Bis(oxalate)borate (LiBOB) on the Cathode

LiBOB is known to form a robust and thermally stable CEI on the cathode surface, which is particularly beneficial for high-voltage applications.[14] It decomposes at high potentials to form a protective layer containing borate and oxalate species. This layer suppresses the oxidative decomposition of the electrolyte and mitigates the dissolution of transition metals from the cathode material.

LiBOB_CEI_Formation cluster_oxidation Oxidation at Cathode Surface LiBOB LiBOB Oxidation Oxidative Decomposition LiBOB->Oxidation - e⁻ Decomposition_Products Borate and Oxalate Species Oxidation->Decomposition_Products CEI Stable CEI Layer Decomposition_Products->CEI

Figure 3: Simplified decomposition pathway of LiBOB on the cathode surface, leading to the formation of a protective CEI.

Experimental Protocols

To ensure the reproducibility and comparability of results when evaluating electrolyte additives, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

General Experimental Workflow

The evaluation of electrolyte additives typically follows a systematic workflow, from materials preparation to electrochemical testing and post-mortem analysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_assembly 2. Cell Assembly cluster_testing 3. Electrochemical Testing cluster_analysis 4. Post-Mortem Analysis A Electrode Slurry Preparation B Electrode Casting & Drying A->B D Coin Cell (e.g., CR2032) Assembly in Glovebox B->D C Electrolyte Formulation (with/without additive) C->D E Formation Cycles (e.g., C/20) D->E F Cyclic Voltammetry (CV) E->F G Galvanostatic Cycling (e.g., C/10, 1C) F->G H Electrochemical Impedance Spectroscopy (EIS) G->H I SEM/TEM of Electrodes G->I J XPS/FTIR of SEI/CEI G->J

Figure 4: General experimental workflow for the evaluation of electrolyte additives in lithium-ion batteries.
Coin Cell Assembly (CR2032)

  • Environment: All assembly must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

  • Components:

    • Cathode and anode discs (e.g., 14 mm and 15 mm diameter, respectively).

    • Separator (e.g., Celgard 2325, 19 mm diameter).

    • CR2032 coin cell cases, spacers, and springs.

    • Electrolyte (baseline and with additive).

  • Procedure:

    • Place the cathode in the center of the bottom case.

    • Dispense a precise volume of electrolyte (e.g., 20 µL) onto the cathode.

    • Place the separator on the wetted cathode.

    • Dispense another small volume of electrolyte (e.g., 10 µL) onto the separator.

    • Place the lithium metal or graphite anode on the separator.

    • Add a spacer and a spring.

    • Place the top cap and crimp the cell using a coin cell crimper.

Electrochemical Testing
  • Formation Cycles:

    • Purpose: To form a stable initial SEI layer.

    • Protocol: Typically, 2-3 cycles at a low C-rate (e.g., C/20 or C/10) between the designated voltage limits (e.g., 3.0 V to 4.2 V for NMC/graphite cells).[15][16]

  • Galvanostatic Cycling:

    • Purpose: To evaluate capacity retention and coulombic efficiency over extended cycling.

    • Protocol: Cycle the cells at a constant current (e.g., C/5, C/2, 1C) for a specified number of cycles (e.g., 100, 500, or 1000).[15][16] Record the charge and discharge capacities for each cycle.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To investigate the impedance characteristics of the cell, including the resistance of the SEI and charge transfer resistance.

    • Protocol: Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at a specific state of charge (e.g., 50% SOC or fully charged).[15][16]

Post-Mortem Analysis
  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):

    • Purpose: To visualize the morphology of the electrode surfaces and the SEI/CEI layers.

    • Procedure: Carefully disassemble the cycled cells in a glovebox, rinse the electrodes with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte, and then analyze the surface morphology.

  • X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR):

    • Purpose: To determine the chemical composition of the SEI and CEI layers.

    • Procedure: Similar to SEM/TEM preparation, the rinsed electrodes are analyzed to identify the chemical species formed from the decomposition of the electrolyte and additives.

Conclusion

The choice of an electrolyte additive represents a trade-off between cost and performance enhancement.

  • Vinylene Carbonate (VC) stands out as a highly cost-effective option for improving the cycle life of graphite-based lithium-ion batteries, primarily by forming a stable, polymeric SEI.

  • Fluoroethylene Carbonate (FEC) , while more expensive, offers significant advantages, particularly for next-generation anodes like silicon, where its ability to form a robust, LiF-rich SEI is crucial for accommodating large volume changes and improving overall stability.

  • Lithium Bis(oxalate)borate (LiBOB) is a premium additive that excels in high-voltage applications, providing enhanced thermal stability and forming a protective CEI on the cathode, in addition to a stable SEI on the anode. Its higher cost may be justified in applications where high performance and safety under demanding conditions are paramount.

Ultimately, the optimal choice of additive will depend on the specific battery chemistry, intended application, and the desired balance between performance, lifespan, and cost. The experimental protocols outlined in this guide provide a framework for researchers and developers to conduct their own comparative analyses and make informed decisions in the pursuit of more advanced and cost-effective energy storage solutions.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-(Trifluoromethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of research personnel and the surrounding ecosystem. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4-(Trifluoromethyl)-1,3-dioxolan-2-one, a process critical for maintaining a secure and compliant laboratory environment. Adherence to these procedures will help mitigate risks and ensure that waste is managed in accordance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always operate within a certified chemical fume hood and wear the necessary Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Ensure adequate ventilation to avoid the inhalation of vapors.[1][2] In the event of accidental contact, immediately flush the affected area with copious amounts of water.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail. This protocol is designed to guide researchers and laboratory professionals through the necessary actions for safe and compliant waste management.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Ensure the container is made of a compatible material and has a secure screw-top cap to prevent leaks and spills.

  • Do not mix this compound with other non-halogenated chemical waste.

2. Handling of Empty Containers:

  • Completely emptied packages of this compound can be recycled if they are thoroughly rinsed.

  • However, any contaminated packaging must be treated with the same level of caution as the chemical itself and disposed of as hazardous waste.[1]

3. Spill Management:

  • In the case of a spill, immediately evacuate non-essential personnel from the area.

  • For minor spills, use an inert absorbent material such as vermiculite, sand, or diatomaceous earth to contain the substance.[3]

  • Carefully collect the absorbed material and place it into the designated halogenated organic waste container.

  • For major spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

4. Final Disposal:

  • The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[2]

  • Do not, under any circumstances, dispose of this chemical down the drain or in regular trash receptacles.[1] This is to prevent environmental contamination.[1]

  • Always adhere to local, state, and national regulations regarding hazardous waste disposal.[1]

Quantitative Data for a Structurally Similar Compound

PropertyValue
CAS Number 114435-02-8
Molecular Formula C3H3FO3
Molecular Weight 106.05 g/mol
Boiling Point 218.5 °C at 760 mmHg
Flash Point 88.9 °C

Note: This data is for a structurally similar compound and should be used for estimation purposes only.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Handling this compound cluster_1 Disposal Decision cluster_2 Waste Characterization cluster_3 Containment cluster_4 Final Disposal start Chemical in Use is_waste Is it waste? start->is_waste waste_type Halogenated Organic Waste is_waste->waste_type Yes spill_residue Spill Residue is_waste->spill_residue Spill empty_container Empty Container is_waste->empty_container Empty labeled_container Place in Labeled, Compatible Container waste_type->labeled_container spill_residue->labeled_container empty_container->labeled_container Contaminated final_disposal Dispose via Approved Hazardous Waste Vendor empty_container->final_disposal Rinsed labeled_container->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Trifluoromethyl)-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Trifluoromethyl)-1,3-dioxolan-2-one

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS Number: 167951-80-6) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValue
CAS Number 167951-80-6
Molecular Formula C₄H₃F₃O₃
Molecular Weight 156.06 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 206.6 °C at 760 mmHg
Flash Point 76.8 °C
Density 1.554 g/cm³
Vapor Pressure 0.235 mmHg at 25°C
Known Hazard Combustible liquid

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound.

Engineering Controls and Work Area Preparation
  • Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general ventilation in the laboratory.

  • Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible within the immediate work area.

  • Restricted Access: The work area should be clearly marked, and access should be restricted to authorized personnel only.

Required Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent skin and eye contact.

PPE CategorySpecification
Eye Protection Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles when there is a risk of splashing.
Hand Protection Wear chemically resistant gloves. Given the fluorinated nature of the compound, double-gloving with nitrile or neoprene gloves is recommended. Consult the glove manufacturer's compatibility chart.
Body Protection A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers all exposed skin.
Footwear Closed-toe, chemical-resistant shoes must be worn.
Chemical Handling and Experimental Workflow
  • Pre-Use Inspection: Visually inspect the container for any signs of damage or leaks before handling.

  • Inert Atmosphere: If the compound is sensitive to moisture or air, handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Use a calibrated pipette or a syringe for transferring the liquid to minimize spills. Avoid pouring directly from the main container to the reaction vessel.

  • Heating: As the substance is a combustible liquid, avoid open flames. Use controlled heating methods such as a heating mantle, oil bath, or a hot plate with a stirrer.

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.

Spill Management
  • Minor Spills: For small spills within the fume hood, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Major Spills: In the event of a large spill, evacuate the immediate area and alert your institution's EHS department. Prevent the spill from entering drains.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.

Waste Segregation and Collection
  • Dedicated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Combustible, Fluorinated Organic Compound).

  • Incompatible Materials: Do not mix this waste with other incompatible waste streams.

Disposal Method
  • Professional Disposal: The disposal of halogenated organic compounds must be handled by a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration is a common method for the disposal of fluorinated organic compounds.

  • Institutional Procedures: Follow all local, state, and federal regulations, as well as your institution's specific EHS guidelines for chemical waste disposal.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound prep Preparation ppe Wear Full PPE prep->ppe Mandatory handling Handling in Fume Hood experiment Experimental Use handling->experiment spill Spill Response handling->spill If spill occurs decon Decontamination experiment->decon experiment->spill If spill occurs waste Waste Collection decon->waste disposal Professional Disposal waste->disposal spill->waste Contain & Collect ppe->handling

Safe handling and disposal workflow.

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.